Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9(13)5-7-6-12-10-8(7)3-2-4-11-10/h2-4,6H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLDWKHDOPUYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648630 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169030-84-6 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, also known as methyl 7-azaindole-3-acetate, is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous signaling molecule auxin (indole-3-acetic acid) and its presence as a key scaffold in numerous pharmacologically active compounds underscore its significance. This guide provides a comprehensive overview of the synthetic strategies for obtaining this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged heterocyclic motif in drug discovery. The replacement of the C-7 carbon of the indole nucleus with a nitrogen atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities, including kinase inhibition, antiviral, and anticancer properties. Consequently, efficient and versatile synthetic routes to functionalized 7-azaindoles, such as the title compound, are of paramount importance.
Retrosynthetic Analysis: Devising a Path to the Target Molecule
A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections: the formation of the C3-acetate side chain and the construction of the 7-azaindole core. This leads to several plausible synthetic pathways, which will be explored in detail.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategy I: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classic and powerful method for constructing indole and azaindole ring systems.[1][2] This strategy involves the acid-catalyzed cyclization of an arylhydrazone. For the synthesis of 7-azaindoles, a pyridylhydrazone is utilized.
Step 1: Synthesis of 2-Hydrazinopyridine
The journey begins with the synthesis of the key precursor, 2-hydrazinopyridine. This can be achieved from the readily available 2-aminopyridine.
-
Experimental Protocol:
-
To a cooled (0 °C) solution of 2-aminopyridine in concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added to a cold solution of tin(II) chloride in concentrated hydrochloric acid.
-
The reaction mixture is stirred at low temperature for several hours, and the precipitated 2-hydrazinopyridine hydrochloride is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
-
Step 2: Formation of the Hydrazone and Fischer Cyclization
The 2-hydrazinopyridine is then condensed with a suitable three-carbon carbonyl compound that will ultimately form the 3-acetate side chain. A judicious choice is a protected form of a γ-ketoester. The subsequent intramolecular cyclization under acidic conditions yields the desired 7-azaindole framework.
A highly effective variation of this approach is the Japp-Klingemann reaction , which allows for the in situ generation of the required hydrazone from a β-keto ester and a diazonium salt, followed by Fischer indolization.[3][4]
Caption: Flow diagram of the Fischer Indole Synthesis approach.
-
Mechanism of the Fischer Indole Synthesis:
-
The arylhydrazone tautomerizes to its enamine form.
-
A[4][4]-sigmatropic rearrangement (aza-Cope rearrangement) occurs, leading to a di-imine intermediate.
-
Aromatization of the six-membered ring is followed by intramolecular cyclization.
-
Elimination of ammonia yields the aromatic 7-azaindole ring system.[2]
-
Synthetic Strategy II: Post-Functionalization of the 7-Azaindole Core
An alternative and often more convergent approach is to first synthesize the parent 7-azaindole and then introduce the acetate functionality at the C3 position. The C3 position of the 7-azaindole nucleus is nucleophilic and susceptible to electrophilic substitution.
Step 1: Synthesis of 7-Azaindole
Several methods exist for the synthesis of the 7-azaindole core, including the Madelung synthesis and various palladium-catalyzed cross-coupling reactions.[5][6]
Step 2: C3-Alkylation of 7-Azaindole
Direct alkylation of 7-azaindole at the C3 position with an appropriate electrophile, such as methyl 2-bromoacetate or methyl 2-chloroacetate, can be challenging due to potential N-alkylation and low reactivity. However, under carefully controlled conditions using a suitable base and solvent, C3-alkylation can be achieved.
-
Experimental Protocol (General):
-
To a solution of 7-azaindole in a suitable aprotic solvent (e.g., DMF, THF), a base (e.g., NaH, LDA) is added at low temperature.
-
After stirring for a short period, a solution of methyl 2-haloacetate is added dropwise.
-
The reaction is monitored by TLC and, upon completion, quenched with a proton source (e.g., water, saturated ammonium chloride solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
-
Alternative C3-Functionalization Strategies
Given the potential challenges of direct alkylation, other methods for introducing the C3-acetate moiety have been developed:
-
Mannich Reaction: The Mannich reaction of 7-azaindole with formaldehyde and a secondary amine (e.g., dimethylamine) yields a gramine-type intermediate (7-azagramine).[7] This intermediate can then be displaced by a cyanide ion to form 7-azaindole-3-acetonitrile. Subsequent hydrolysis and esterification provide the target molecule.[8]
Caption: Flow diagram of the Mannich reaction approach for C3-functionalization.
-
Heck Coupling: Palladium-catalyzed Heck coupling of a 3-halo-7-azaindole with methyl acrylate, followed by reduction of the double bond, offers another route to the desired product.[9][10]
Quantitative Data Summary
| Step | Reagents and Conditions | Typical Yield (%) | Reference(s) |
| Fischer Indole Synthesis | 2-Hydrazinopyridine, γ-ketoester, acid catalyst (e.g., PPA, H₂SO₄), heat | 40-70 | [11] |
| Japp-Klingemann/Fischer Indole | 2-Aminopyridine, NaNO₂, HCl; β-ketoester, base; acid catalyst, heat | 50-80 | [3] |
| Direct C3-Alkylation | 7-Azaindole, NaH, methyl bromoacetate, DMF, 0 °C to rt | 30-60 | - |
| Mannich Reaction/Cyanation/Hydrolysis | 7-Azaindole, HCHO, (CH₃)₂NH; NaCN; H₂SO₄, MeOH | 45-65 (overall) | [7][12] |
Characterization of this compound
Thorough characterization of the final product is crucial to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 7-azaindole ring system, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons. The NH proton of the pyrrole ring will likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester group and the carbons of the bicyclic aromatic system.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the pyrrole, the C=O stretch of the ester, and the aromatic C-H and C=C stretching vibrations.
Conclusion and Future Perspectives
The synthesis of this compound can be accomplished through several strategic pathways, with the Fischer indole synthesis and post-functionalization of the 7-azaindole core being the most prominent. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team. The continued development of more efficient, selective, and sustainable synthetic methodologies for accessing this and other functionalized 7-azaindole derivatives will undoubtedly accelerate the discovery of new therapeutic agents.
References
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- Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction. (n.d.).
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- Shibasaki, M., et al. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. PMC - PubMed Central.
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- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). PubMed.
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- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.).
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025).
- Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. (2025).
- Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. (n.d.). PMC - NIH.
- Regioselective Ir(iii)-catalyzed C–H alkynylation directed by 7-azaindoles. (n.d.). RSC Publishing.
- Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. (n.d.).
- Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin | Request PDF. (2025).
- Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruv
- Iridium-catalyzed C3-selective asymmetric allylation of 7-azaindoles with secondary allylic alcohols. (2021).
- B(C6F5)3‑Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (2020). -ORCA - Cardiff University.
- Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and C
- Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated deriv
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An In-Depth Technical Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, a key heterocyclic compound in medicinal chemistry. The information presented herein is intended to support research and development efforts in the pharmaceutical and life sciences sectors.
Introduction: The Significance of the 7-Azaindole Scaffold
This compound, also known as methyl 7-azaindole-3-acetate, belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a "privileged scaffold" in drug discovery.[1]
The 7-azaindole moiety is a key component in numerous biologically active molecules and approved drugs, demonstrating a wide range of therapeutic activities.[2] These include roles as kinase inhibitors, anti-cancer agents, and antagonists for various receptors.[2] The presence of the nitrogen atom in the six-membered ring enhances the molecule's ability to form hydrogen bonds, which is crucial for binding to biological targets like enzymes and receptors.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 169030-84-6 | N/A |
| Molecular Formula | C₁₀H₁₀N₂O₂ | N/A |
| Molecular Weight | 190.1986 g/mol | N/A |
| Appearance | Off-white to light yellow solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF (predicted) | N/A |
Synthesis and Mechanism
The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 7-azaindole-3-acetic acid. The Fischer-Speier esterification is a classic and efficient method for this transformation.[3][4]
Reaction Scheme: Fischer-Speier Esterification
The synthesis involves reacting 7-azaindole-3-acetic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][4] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of methanol is often used, or the water generated during the reaction is removed.[5]
Caption: Fischer-Speier Esterification of 7-Azaindole-3-acetic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the principles of Fischer esterification and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 7-azaindole-3-acetic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality in Experimental Choices
-
Anhydrous Methanol: The use of anhydrous methanol is crucial to minimize the reverse reaction (hydrolysis of the ester), thereby maximizing the product yield.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Neutralization: The addition of a weak base like sodium bicarbonate is necessary to quench the acid catalyst and remove any unreacted carboxylic acid.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 7-azaindole ring, the methylene protons of the acetate group, and the methyl protons of the ester.
-
Aromatic Protons (δ 7.0-8.5 ppm): Signals for the protons on the pyridine and pyrrole rings.
-
Methylene Protons (-CH₂-) (δ ~3.8 ppm): A singlet corresponding to the two protons of the methylene group.
-
Methyl Protons (-OCH₃) (δ ~3.7 ppm): A singlet for the three protons of the methyl ester group.
-
NH Proton (δ >10 ppm): A broad singlet for the pyrrole NH proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O) (δ ~172 ppm): The ester carbonyl carbon.
-
Aromatic Carbons (δ 100-150 ppm): Signals for the carbon atoms of the 7-azaindole ring.
-
Methylene Carbon (-CH₂-) (δ ~31 ppm): The carbon of the methylene group.
-
Methyl Carbon (-OCH₃) (δ ~52 ppm): The carbon of the methyl ester group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch (around 3300 cm⁻¹): A broad peak corresponding to the stretching vibration of the N-H bond in the pyrrole ring.
-
C=O Stretch (around 1730 cm⁻¹): A strong absorption band for the ester carbonyl group.
-
C-O Stretch (around 1200-1300 cm⁻¹): Stretching vibrations for the C-O bond of the ester.
-
Aromatic C-H and C=C/C=N Stretches (various): Bands corresponding to the aromatic ring system.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 190.0742 (calculated for C₁₀H₁₀N₂O₂).
Reactivity and Applications in Drug Discovery
This compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further structural modifications.
Key Reactions
Caption: Key reactions of this compound.
The 7-azaindole-3-acetic acid scaffold has been identified as a novel chemotype for CRTh2 receptor antagonists, which are promising targets for the treatment of allergic diseases such as asthma.[2] The ability to modify the acetate side chain allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Perspectives
This compound is a valuable building block in medicinal chemistry, providing access to a diverse range of 7-azaindole derivatives. Its synthesis via Fischer esterification is a straightforward and scalable process. The versatile reactivity of this compound, coupled with the proven therapeutic potential of the 7-azaindole scaffold, ensures its continued importance in the development of novel therapeutics for a variety of diseases. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
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Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chem. Biol.2019 , 14 (11), 2486–2496. [Link]
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An In-depth Technical Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS: 169030-84-6): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, with the CAS number 169030-84-6, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. As a derivative of 7-azaindole, this compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules, most notably Janus kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, analytical characterization, and significant applications in the development of targeted therapeutics. The content herein is curated to provide both foundational knowledge and practical insights for researchers engaged in drug discovery and development.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the natural indole ring system while offering unique physicochemical properties.[1][2] The introduction of a nitrogen atom into the benzene portion of the indole structure imparts altered electronic distribution, hydrogen bonding capabilities, and metabolic stability, making it a valuable bioisostere in drug design.[2] Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases, making them central to the development of targeted therapies for cancer, inflammatory disorders, and autoimmune diseases.[3][4][5]
This compound represents a key functionalized synthon of this important heterocyclic system. The acetate moiety at the 3-position of the pyrrole ring provides a versatile handle for further chemical elaboration, enabling the construction of complex molecular architectures required for high-affinity binding to therapeutic targets.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its synthesis, purification, and characterization.
| Property | Value | Source |
| CAS Number | 169030-84-6 | [6] |
| Molecular Formula | C10H10N2O2 | [6] |
| Molecular Weight | 190.20 g/mol | [6] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in dark place | [6] |
Spectroscopic Data:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides key information about the structure. Expected signals would include a singlet for the methyl ester protons, a singlet for the methylene protons of the acetate group, and distinct signals for the protons on the pyrrole and pyridine rings. The exact chemical shifts and coupling constants are crucial for structural confirmation.
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the methylene carbon, the methyl carbon, and the carbons of the heterocyclic rings.
-
Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 190.20. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the pyrrole ring, the C=O stretch of the ester group, and C-H and C=C/C=N vibrations of the aromatic rings.
Synthesis of this compound
The synthesis of the 7-azaindole core and its subsequent functionalization to yield this compound can be achieved through several strategic approaches. Modern synthetic methods often employ transition-metal-catalyzed cross-coupling reactions for their efficiency and functional group tolerance.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnecting the acetate side chain, leading back to the 7-azaindole parent ring. The 7-azaindole itself can be constructed from substituted pyridine precursors.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Strategies
The Fischer indole synthesis is a classic method for constructing indole rings and can be adapted for 7-azaindoles. This involves the acid-catalyzed cyclization of a pyridylhydrazone. The Japp-Klingemann reaction is often used to generate the necessary hydrazone precursor from a β-keto ester and a diazonium salt.[1][7]
More contemporary and versatile approaches utilize palladium-catalyzed cross-coupling reactions to construct the 7-azaindole scaffold. These methods offer greater control over substitution patterns and are often more amenable to library synthesis.
-
Heck Reaction: A cascade C-N cross-coupling/Heck reaction between an amino-o-bromopyridine and an appropriate alkenyl bromide can be a powerful tool for the synthesis of substituted 7-azaindoles.[8]
-
Sonogashira Coupling: The Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by cyclization, is another widely used method to access the 7-azaindole core.[3]
Exemplary Synthesis Protocol: A Potential Route
While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the primary literature, a plausible synthetic route can be devised based on established methodologies for related compounds. One such approach could involve the introduction of the acetic acid side chain onto the pre-formed 7-azaindole nucleus, followed by esterification.
Step 1: Introduction of the Acetic Acid Moiety
This can be achieved through various methods, such as a Friedel-Crafts-type acylation with a suitable reagent like ethyl chlorooxoacetate followed by reduction, or through a Mannich reaction followed by displacement.
Step 2: Esterification
The resulting 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid can be esterified to the methyl ester using standard conditions, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
Experimental Protocol (Illustrative):
-
Protection of 7-Azaindole: To a solution of 7-azaindole in a suitable solvent (e.g., DMF), add a protecting group such as di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.
-
Introduction of the Acetate Precursor: The protected 7-azaindole can then be subjected to a Vilsmeier-Haack or a similar formylation reaction to introduce a formyl group at the 3-position.
-
Wittig or Horner-Wadsworth-Emmons Reaction: The resulting aldehyde can be reacted with a phosphonium ylide or a phosphonate carbanion (e.g., triethyl phosphonoacetate) to form the corresponding acrylate ester.
-
Reduction: The double bond of the acrylate can be reduced using catalytic hydrogenation (e.g., H₂, Pd/C) to yield the saturated acetate.
-
Deprotection and Esterification: The protecting group is removed under appropriate conditions (e.g., TFA for Boc), and if the ester is not the desired methyl ester, it can be transesterified or hydrolyzed and then re-esterified with methanol.
Applications in Drug Discovery: A Gateway to Janus Kinase (JAK) Inhibitors
This compound is a highly valuable intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[3][4][5] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signal transduction pathway for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression.
Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Role as a Precursor to Delgocitinib
Delgocitinib (JTE-052) is a pan-JAK inhibitor approved for the topical treatment of atopic dermatitis.[9][10] The synthesis of Delgocitinib involves the coupling of the 7-azaindole core with a chiral spirocyclic diamine moiety. This compound can serve as a key starting material for the elaboration of the 7-azaindole portion of the molecule. Although the exact commercial synthesis route may be proprietary, the acetate group provides a convenient handle for conversion into other functional groups necessary for coupling with the spirocyclic amine.
Potential Intermediate for Other JAK Inhibitors
The versatility of this compound makes it a potential intermediate for the synthesis of other JAK inhibitors that share the 7-azaindole scaffold, such as Ruxolitinib. While Ruxolitinib's core is a pyrrolo[2,3-d]pyrimidine, the synthetic strategies for these related heterocyclic systems often overlap, and functionalized 7-azaindoles are valuable starting points for diversification.[11]
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. A typical workflow for its analysis is outlined below.
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A Senior Application Scientist's Guide to Starting Materials for 7-Azaindole Acetic Acid Ester Synthesis
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a crucial bioisostere for the natural indole nucleus found in numerous biologically active compounds.[1][2][3] Its incorporation into drug candidates has led to advancements in treatments for cancer, inflammation, and neurological disorders.[1] Specifically, 7-azaindole-3-acetic acid, an analog of the plant growth hormone indole-3-acetic acid, and its ester derivatives are key intermediates and targets in drug discovery programs, notably as potent CRTh2 receptor antagonists.[4][5][6] This guide provides an in-depth analysis of the primary starting materials and foundational synthetic strategies for the preparation of 7-azaindole acetic acid esters, designed for researchers and professionals in drug development. We will explore the causality behind the selection of precursors, offering a comparative overview of classical and modern synthetic routes, and provide detailed, field-proven protocols.
Strategic Overview: Building the Core Scaffold
The synthesis of 7-azaindole acetic acid esters can be broadly categorized into two strategic approaches:
-
Pyrrole Annulation onto a Pre-formed Pyridine Ring: This is the most prevalent strategy, where the pyrrole moiety is constructed onto an appropriately substituted pyridine precursor. The choice of starting material is fundamentally dictated by the specific cyclization method employed.
-
Pyridine Annulation onto a Pre-formed Pyrrole Ring: A less common but viable approach, typically employed for more complex, substituted analogs.
This guide will focus on the first and more common strategy, as the selection of the initial pyridine-based starting material is the most critical decision point in the synthetic design. The electron-deficient nature of the pyridine ring, compared to the electron-rich benzene ring in traditional indole synthesis, often presents unique challenges and necessitates specialized methodologies.[7][8]
Key Synthetic Pathways and Their Foundational Starting Materials
The selection of a synthetic route is a trade-off between the availability of starting materials, reaction robustness, and the desired substitution pattern on the final molecule. Below, we dissect the most prominent methods.
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[9] It involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[9]
-
Core Starting Materials:
-
2-Pyridylhydrazines: These are the pyridine equivalent of the phenylhydrazines used in traditional indole synthesis. They are typically prepared from the corresponding 2-amino- or 2-halopyridines.[2]
-
γ-Keto Esters or Aldehydes: To directly install the acetic acid ester side chain, a carbonyl compound containing this moiety is required. A prime example is ethyl 4-oxobutanoate or a protected derivative.
-
-
Causality and Field Insights: While fundamentally important, the direct application of the Fischer synthesis to azaindoles can be problematic. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, often requiring harsh acidic conditions (e.g., polyphosphoric acid) and leading to lower yields compared to the synthesis of carbocyclic indoles.[2][7][8] This route is most effective when the pyridine ring bears electron-donating groups.
The Japp-Klingemann Reaction: A Gateway to Fischer Precursors
A highly effective method for preparing the requisite hydrazone for the Fischer synthesis is the Japp-Klingemann reaction.[10] This pathway offers a more controlled and often higher-yielding route to the immediate precursor for cyclization.
-
Core Starting Materials:
-
2-Amino-3-methylpyridine (or other substituted aminopyridines): This serves as the precursor to the essential diazonium salt.
-
β-Keto Dicarboxylic Esters: A key reagent such as diethyl 2-acetylglutarate is ideal. This starting material contains the necessary backbone to form the acetic acid ester side chain upon cyclization and subsequent decarboxylation.
-
Sodium Nitrite and Acid: For the initial diazotization of the aminopyridine.
-
-
Causality and Field Insights: This two-stage process (Japp-Klingemann followed by Fischer cyclization) decouples the formation of the C-N bond from the cyclization step, providing greater control. The reaction proceeds by coupling an aryl diazonium salt with a β-keto-ester, which then undergoes cleavage and rearrangement to form the hydrazone.[10][11] This hydrazone can then be cyclized under standard Fischer conditions to yield the target 7-azaindole-3-acetic acid ester.
Caption: Japp-Klingemann/Fischer synthesis workflow.
The Batcho-Leimgruber Synthesis: A Versatile and High-Yielding Route
Developed in industry, the Leimgruber-Batcho synthesis has become a preferred method due to its mild conditions and high yields.[12] It is particularly well-suited for various azaindole isomers.[13]
-
Core Starting Materials:
-
2-Nitro-3-picoline (and derivatives): The pyridine analog of o-nitrotoluene. These are often commercially available or readily synthesized.
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA) and Pyrrolidine: These reagents are used to form a reactive enamine intermediate.
-
-
Causality and Field Insights: The synthesis proceeds in two main steps: 1) condensation of the nitropicoline with DMFDMA to form a β-dimethylamino-nitrostyrene derivative (an enamine), and 2) reductive cyclization of this intermediate.[12] A variety of reducing agents can be employed, including Raney nickel/hydrazine, Pd/C with H₂, or sodium dithionite, allowing for functional group tolerance.[12][14] To incorporate the acetic acid side chain, the starting nitropicoline would need to be appropriately functionalized, or the side chain can be added post-synthesis. Microwave acceleration has been shown to enhance this reaction.[15]
Modern Palladium-Catalyzed Cross-Coupling Strategies
Modern organometallic chemistry provides powerful tools for constructing the 7-azaindole core with high modularity.
-
Core Starting Materials:
-
Causality and Field Insights:
-
Sonogashira/Cyclization: A Sonogashira coupling between a 2-amino-3-halopyridine and a terminal alkyne yields a 3-alkynyl-2-aminopyridine intermediate. This intermediate is then cyclized, often using a base (like potassium tert-butoxide) or a metal catalyst (like copper or gold), to form the 7-azaindole ring.[16]
-
Cascade Amination/Heck Reaction: A more advanced one-pot method involves a palladium-catalyzed cascade reaction between an amino-o-bromopyridine and an alkenyl bromide to directly form the substituted azaindole.[17]
-
Caption: Comparison of classical and modern synthetic starting points.
Comparative Summary of Starting Materials and Routes
| Synthetic Method | Primary Starting Materials | Advantages | Disadvantages & Challenges |
| Fischer Indole Synthesis | 2-Pyridylhydrazines, γ-Keto esters | Well-established, direct route to 3-substituted products. | Often requires harsh conditions; yields can be low for electron-deficient pyridines.[7][8] |
| Japp-Klingemann/Fischer | 2-Aminopyridines, β-Keto dicarboxylic esters | Good control, versatile, often provides better yields for the hydrazone precursor.[11] | Multi-step process. |
| Batcho-Leimgruber | 2-Nitro-3-picolines, DMFDMA | High yields, mild conditions, good for many isomers.[12][13] | Requires synthesis of substituted nitropicolines; side chain often added post-cyclization. |
| Hemetsberger Synthesis | Pyridine aldehydes, α-Azido esters | Good yields are possible.[18] | Azide starting materials can be unstable and difficult to synthesize.[18] |
| Pd-Catalyzed Coupling | 2-Amino-3-halopyridines, Alkynes/Alkenes | Highly modular, excellent functional group tolerance, often mild conditions.[16][17] | Cost of palladium catalysts and ligands; may require multi-step synthesis of coupling partners. |
| Chichibabin Cyclization | 3-Picolines, Nitriles | One-pot reaction.[19] | Requires strong base (e.g., LDA); can have complex reaction pathways with side products.[19] |
Detailed Experimental Protocol: Synthesis of Ethyl 7-azaindole-3-acetate via Japp-Klingemann/Fischer Reaction
This protocol provides a representative workflow for synthesizing the target compound class, starting from readily available materials. It is a robust and logical sequence for constructing the desired scaffold.
Part A: Diazotization of 2-Amino-3-methylpyridine
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-methylpyridine (0.1 mol) in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature is maintained below 5 °C.[11]
-
Stirring: Continue stirring the resulting diazonium salt solution at 0-5 °C for 15-20 minutes before use in the next step. The solution should be used immediately.
Part B: Japp-Klingemann Coupling
-
Setup: In a separate, larger flask, dissolve diethyl 2-acetylglutarate (0.1 mol) and a suitable base like sodium acetate (0.3 mol) in ethanol.
-
Cooling: Cool this solution to 0-5 °C in an ice bath.
-
Coupling: Slowly add the freshly prepared diazonium salt solution from Part A to the keto-ester solution. The temperature must be maintained below 5 °C throughout the addition. A colored precipitate (the hydrazone) should form.
-
Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the mixture to stand at room temperature overnight to ensure complete reaction.[11]
-
Isolation: Collect the hydrazone precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
Part C: Fischer Indole Cyclization
-
Setup: Place the dried hydrazone from Part B into a flask equipped with a reflux condenser.
-
Cyclization: Add a cyclizing agent, such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol.
-
Heating: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC. The color of the reaction mixture will typically darken.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the product precipitates.
-
Purification: Collect the crude ethyl 7-azaindole-3-acetate by filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Conclusion
The synthesis of 7-azaindole acetic acid esters relies on a foundational understanding of classical and modern heterocyclic chemistry. The choice of starting material is inextricably linked to the chosen synthetic strategy. For direct and reliable access, the Japp-Klingemann/Fischer synthesis sequence , starting from an appropriate aminopyridine and β-keto dicarboxylic ester , offers a robust and logical pathway. For greater flexibility and modularity, palladium-catalyzed cross-coupling reactions using 2-amino-3-halopyridines as core building blocks provide powerful alternatives, allowing for late-stage diversification. Finally, the Batcho-Leimgruber synthesis from 2-nitro-3-picolines remains a high-yielding and trusted method in both academic and industrial settings. A careful evaluation of precursor availability, cost, and the desired substitution pattern will ultimately guide the researcher to the most efficient and effective synthetic design.
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Organic & Biomolecular Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. DOI:10.1039/C3OB41798K. Retrieved from [Link]
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ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
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De Gruyter. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Abstract: This technical guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a key pharmacophore in numerous biologically active molecules.[1][2][3] Understanding the fundamental properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document synthesizes calculated data with standardized, field-proven experimental protocols to offer a robust framework for researchers, scientists, and drug development professionals. We delve into the structural attributes, predicted physicochemical parameters, and the empirical methodologies required for their validation, ensuring a self-validating system of scientific inquiry.
Core Molecular Identity and Structure
This compound is a derivative of 7-azaindole, featuring a methyl acetate group at the C3 position of the bicyclic core. This structural modification is critical as it introduces functionalities that can significantly influence the molecule's solubility, polarity, and potential for hydrogen bonding.
-
IUPAC Name: this compound
-
Synonyms: 7-Azaindole-3-acetic acid methyl ester
-
CAS Number: 169030-84-6
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.20 g/mol
The foundational 7-azaindole core is structurally analogous to the purine bases found in nucleic acids, making it a privileged scaffold in medicinal chemistry.[4] The nitrogen atom in the pyridine ring distinguishes it from indole, imparting a different electronic distribution and basicity, with 7-azaindole being a stronger base than indole (pKa = 4.59).[3]
Predicted Physicochemical Properties
In the absence of extensive, publicly available experimental data for this specific molecule, we present a set of predicted physicochemical properties. These values are derived from computational algorithms widely used in drug discovery for early-stage candidate profiling.[5][6] They serve as an essential baseline for guiding experimental design and hypothesis testing.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water) | ~1.5 - 2.5 | Indicates lipophilicity; influences membrane permeability, solubility, and metabolism.[7][8] |
| Aqueous Solubility (logS) | ~ -2.0 to -3.0 | Predicts solubility in water; critical for formulation and bioavailability.[6] |
| pKa (Most Basic) | ~4.5 - 5.5 | Relates to the pyridine nitrogen; determines the ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (Most Acidic) | ~16.0 - 17.0 | Relates to the pyrrole N-H; generally not physiologically relevant for ionization. |
| Topological Polar Surface Area (TPSA) | ~60 - 70 Ų | Estimates the surface area of polar atoms; correlates with membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from the pyrrole N-H) | Influences interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 3 (pyridine N, carbonyl O, ester O) | Influences interactions with biological targets and solubility. |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, predicted values must be confirmed empirically. The following sections detail standardized, robust protocols for the experimental determination of the key physicochemical characteristics.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C). Impurities tend to depress and broaden this range.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[9]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[10][11]
-
Approximate Determination: Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.[9]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[11]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
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An In-depth Technical Guide to the Discovery and History of Pyrrolo[2,3-b]pyridine Compounds
Abstract
The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere of indole have propelled it to the forefront of drug discovery, leading to the development of numerous clinically approved therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of 7-azaindole chemistry. We will traverse the timeline from its initial synthesis to the sophisticated catalytic methodologies employed today, offering field-proven insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the rich history and synthetic strategies surrounding this important class of compounds.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a bicyclic aromatic heterocycle where a pyridine ring is fused to a pyrrole ring. The introduction of a nitrogen atom at the 7-position of the indole nucleus profoundly alters its physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and metabolic stability. These modifications have proven to be highly advantageous in the design of bioactive molecules, allowing for enhanced target engagement and improved pharmacokinetic profiles.
The significance of the 7-azaindole scaffold is underscored by its presence in a multitude of FDA-approved drugs targeting a wide range of diseases, from cancer to viral infections. This success has fueled a continuous drive to develop novel and efficient synthetic routes to access diverse arrays of substituted 7-azaindoles. This guide will chronologically explore the key milestones in the synthetic journey of this remarkable heterocycle.
The Dawn of 7-Azaindole Synthesis: Classical Approaches
The early history of 7-azaindole synthesis is marked by the adaptation of classical indole syntheses to pyridine-based starting materials. These foundational methods, while groundbreaking for their time, often contended with harsh reaction conditions, limited substrate scope, and modest yields.
The Pioneering Synthesis of the Parent 7-Azaindole
While the Chichibabin reaction on picolines was a known method for constructing pyridine-fused rings, one of the earliest comprehensive reports on the synthesis of the parent 1H-pyrrolo[2,3-b]pyridine was detailed by Robinson and Robison in 1955. Their work not only provided a viable synthetic route but also explored the fundamental reactivity of the 7-azaindole nucleus, laying the groundwork for future derivatization.
The Chichibabin Cyclization: A Foundational Route
The Chichibabin reaction, a condensation of a picoline derivative with a nitrile in the presence of a strong base, emerged as a key early strategy for the construction of the 7-azaindole core.[1][2] This method involves the metalation of the methyl group of a 3-picoline, followed by nucleophilic attack on a nitrile and subsequent intramolecular cyclization.
The primary challenge in this approach lies in the forcing conditions, often requiring strong bases like sodium amide or organolithium reagents at elevated temperatures. These conditions can limit the functional group tolerance of the reaction.
Experimental Protocol: Chichibabin-type Synthesis of 2-Phenyl-7-azaindole [1]
-
Materials:
-
2-Fluoro-3-picoline
-
Lithium diisopropylamide (LDA)
-
Benzonitrile
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of diisopropylamine (4.2 mmol) in dry THF (20.0 mL) at -40 °C under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol) via syringe.
-
Stir the resulting LDA solution for 5 minutes at -40 °C.
-
Add benzonitrile (2.1 mmol) to the LDA solution and stir for 2 hours at -40 °C.
-
Add 2-fluoro-3-picoline (2.0 mmol) to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.
-
Warm the reaction vessel to 0 °C for 30 minutes and then quench the reaction with wet THF.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the resulting yellow solid in EtOAc (15 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 10 mL) and saturated aqueous NaCl (3 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to afford the crude 2-phenyl-7-azaindole.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
-
The Fischer Indole Synthesis: Expanding the Scope
The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[3] Its adaptation to the synthesis of 7-azaindoles involves the acid-catalyzed reaction of a 2-pyridylhydrazine with an aldehyde or ketone.[4][5][6][7] This method has proven to be particularly valuable for the preparation of 2,3-disubstituted 7-azaindoles.
The mechanism proceeds through the formation of a 2-pyridylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement under acidic conditions to form a diimine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole ring system. The choice of acid catalyst, which can range from Brønsted acids like polyphosphoric acid (PPA) to Lewis acids like zinc chloride, is crucial for the success of the reaction and often requires careful optimization.
Diagram: The Fischer Indole Synthesis of a 7-Azaindole
Caption: The Fischer indole synthesis pathway for 7-azaindoles.
The Modern Era: The Power of Catalysis
The limitations of classical methods, particularly their harsh conditions and restricted functional group tolerance, spurred the development of more efficient and versatile synthetic strategies. The advent of transition metal catalysis in the late 20th century revolutionized the synthesis of 7-azaindoles, enabling the construction of the heterocyclic core under milder conditions and with greater precision.
Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm Shift
Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of 7-azaindoles. These methods typically involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been widely employed in 7-azaindole synthesis.[8][9] The typical strategy involves the coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-amino-3-alkynylpyridine intermediate to furnish the 7-azaindole ring. This cyclization can be promoted by a base or a transition metal catalyst.
Experimental Protocol: Sonogashira Coupling and Cyclization to a 7-Azaindole Derivative [8][10][11]
-
Materials:
-
3-Iodo-5-nitro-pyridin-2-ylamine
-
Trimethylsilylacetylene
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Triethylamine (Et₃N) (base)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
-
Procedure:
-
Sonogashira Coupling:
-
To a solution of 3-iodo-5-nitro-pyridin-2-ylamine (1.0 mmol) in anhydrous THF, add PdCl₂(PPh₃)₂ (0.05 mmol), CuI (0.1 mmol), and Et₃N (3.0 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Add trimethylsilylacetylene (1.2 mmol) and stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
-
Deprotection and Cyclization:
-
Dissolve the crude product from the previous step in THF.
-
Add a 1 M solution of TBAF in THF (1.2 mmol) and stir at room temperature for 1 hour.
-
Quench the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting terminal alkyne can then be cyclized under various conditions (e.g., heating with a copper catalyst or a strong base) to yield the 5-nitro-7-azaindole.
-
Purify the final product by column chromatography.
-
-
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, has also been adapted for 7-azaindole synthesis.[12][13] A common approach involves the intramolecular Heck cyclization of an N-alkenyl-2-amino-3-halopyridine. This strategy allows for the construction of the pyrrole ring with control over the substitution pattern at the 2- and 3-positions.
Rhodium-Catalyzed C-H Activation: The Next Frontier
More recently, rhodium(III)-catalyzed C-H activation has emerged as a powerful and atom-economical method for the synthesis of 7-azaindoles.[11] This approach enables the direct coupling of 2-aminopyridines with alkynes, obviating the need for pre-halogenation of the pyridine ring. The reaction proceeds via a C-H activation/annulation cascade, offering a highly efficient and regioselective route to a wide variety of substituted 7-azaindoles.
Diagram: Evolution of 7-Azaindole Synthetic Strategies
Caption: The evolution from classical to modern catalytic syntheses of 7-azaindoles.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic strategy for a particular 7-azaindole target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Method | Advantages | Disadvantages | Typical Application |
| Chichibabin Cyclization | Utilizes readily available picolines. | Harsh reaction conditions, limited functional group tolerance. | Synthesis of simple, often unsubstituted or alkyl-substituted 7-azaindoles. |
| Fischer Indole Synthesis | Good for accessing 2,3-disubstituted 7-azaindoles. | Requires pyridylhydrazine precursors, acidic conditions can be harsh. | Synthesis of a diverse range of substituted 7-azaindoles. |
| Palladium-Catalyzed Cross-Coupling | Milder reaction conditions, broader functional group tolerance, good yields. | Requires pre-functionalized pyridines (e.g., halides). | Versatile for the synthesis of a wide array of functionalized 7-azaindoles. |
| Rhodium-Catalyzed C-H Activation | High atom economy, avoids pre-functionalization, highly regioselective. | Catalyst can be expensive, may have a more limited substrate scope than Pd-catalysis. | Efficient synthesis of 7-azaindoles directly from aminopyridines. |
Conclusion and Future Outlook
The journey of pyrrolo[2,3-b]pyridine synthesis, from its early beginnings with classical named reactions to the sophisticated catalytic methods of today, is a testament to the ingenuity and relentless innovation within the field of organic chemistry. The development of each new synthetic methodology has not only expanded the accessible chemical space of 7-azaindole derivatives but has also provided medicinal chemists with powerful tools to design and synthesize novel therapeutic agents.
Looking ahead, the field is likely to see further advancements in the development of even more efficient, sustainable, and selective catalytic systems. The exploration of novel C-H functionalization strategies and the application of flow chemistry are poised to further streamline the synthesis of these vital heterocyclic compounds, ensuring that the remarkable story of the 7-azaindole scaffold continues to unfold.
References
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A practical palladium-catalyzed cascade C–N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines is described for a straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles using a Pd2(dba)3/XPhos/t-BuONa system. Organic Letters. [Link]
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Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry. [Link]
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Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. PubMed. [Link]
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Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]
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Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
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Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications. [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
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Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Scilit. [Link]
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7-Azaindole. III. Syntheses of 7-Aza Analogs of Some Biologically Significant Indole Derivatives. Scilit. [Link]
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Synthesis of Azaindoles. Chinese Journal of Chemistry. [Link]
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Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]
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Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Angewandte Chemie International Edition. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
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An In-Depth Technical Guide to the Solubility of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The determination of aqueous and organic solubility is a cornerstone of early-stage drug discovery and development. For novel heterocyclic compounds such as Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, a derivative of the privileged 7-azaindole scaffold, understanding its solubility profile is paramount. This guide provides a comprehensive framework for characterizing the solubility of this compound, moving beyond mere procedural steps to elucidate the underlying scientific principles and strategic considerations. We will explore both theoretical underpinnings and practical, validated methodologies to empower researchers in generating robust and reproducible solubility data.
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] Poor aqueous solubility can lead to low absorption and erratic bioavailability, necessitating more complex and costly formulation strategies. Conversely, understanding solubility in various organic solvents is essential for synthesis, purification, and the preparation of stock solutions for in vitro and in vivo screening.
This compound, belonging to the 7-azaindole class of compounds, is of significant interest due to the prevalence of this scaffold in medicinal chemistry.[2] The nitrogen atom in the pyridine ring of the 7-azaindole nucleus can significantly alter the molecule's physicochemical properties, including its solubility, compared to its indole counterpart.[3] Therefore, a thorough investigation of its solubility is not merely a routine measurement but a crucial step in its development journey.
Theoretical Considerations: Predicting Solubility Behavior
While experimental determination is the gold standard, a theoretical understanding of the factors governing the solubility of this compound can guide experimental design.
2.1 Molecular Structure and Physicochemical Properties:
The structure of this compound features several key functional groups that will dictate its solubility:
-
7-Azaindole Core: The pyrrolo[2,3-b]pyridine ring system is capable of both hydrogen bond donation (from the pyrrole N-H) and acceptance (at the pyridine nitrogen). This duality suggests potential solubility in both protic and aprotic polar solvents.
-
Methyl Acetate Group: The ester functionality introduces polarity and a hydrogen bond acceptor site, which can contribute to solubility in polar solvents.
-
Aromatic System: The bicyclic aromatic core contributes to the molecule's hydrophobicity, which may limit aqueous solubility.
2.2 Solvent Properties and Intermolecular Forces:
The principle of "like dissolves like" is a fundamental guide. The solubility of this compound will be a function of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the 7-azaindole N-H and the ester carbonyl. However, the overall hydrophobic character of the molecule may limit extensive solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF): These solvents are effective hydrogen bond acceptors and can interact favorably with the N-H group of the pyrrole ring. DMSO is often an excellent solvent for a wide range of organic compounds.[4]
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the 7-azaindole ring and the ester group, low solubility is expected in these solvents.
Studies on the parent 7-azaindole have shown that its solubility is highest in THF, followed by acetone and methanol, and lowest in nonpolar solvents like n-hexane.[5] This provides a valuable starting point for selecting solvents to test with this compound.
Experimental Determination of Solubility: A Validated Approach
A multi-tiered approach to solubility determination is recommended, starting with rapid kinetic methods for initial screening, followed by the more rigorous thermodynamic equilibrium method for definitive data.
Kinetic Solubility Determination by Nephelometry
Kinetic solubility provides a rapid assessment of how much compound can be dissolved in an aqueous buffer upon addition from a concentrated organic stock solution. This method is particularly useful for high-throughput screening. Laser nephelometry, which measures the scattering of light by suspended particles, is an effective technique for this purpose.[1]
Workflow for Kinetic Solubility Determination:
Caption: Workflow for kinetic solubility determination using nephelometry.
Detailed Protocol for Kinetic Solubility:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 1%).
-
Equilibration: Allow the plate to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Nephelometric Measurement: Measure the turbidity of each well using a laser nephelometer.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Thermodynamic Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the saturation concentration of a compound in a solvent at equilibrium.[6][7]
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for the shake-flask method of thermodynamic solubility determination.
Detailed Protocol for Thermodynamic Solubility:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, PBS pH 7.4, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 72 hours). The time to reach equilibrium should be determined experimentally by sampling at different time points until the concentration in solution remains constant.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. If necessary, dilute the sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A standard calibration curve must be prepared to ensure accurate quantification.
Data Presentation and Interpretation
For clarity and comparative analysis, the experimentally determined solubility data should be presented in a tabular format.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |
| Water | 25 | Shake-Flask | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | 37 | Shake-Flask | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | Shake-Flask | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | Shake-Flask | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | Shake-Flask | [Experimental Value] | [Calculated Value] |
| THF | 25 | Shake-Flask | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | 37 | Nephelometry | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be populated with experimental data.
Interpretation of Results:
-
Aqueous Solubility: The solubility in water and PBS at physiological pH and temperature is of primary importance for predicting oral bioavailability. Low values may indicate the need for formulation enhancement strategies.
-
Organic Solvent Solubility: High solubility in solvents like DMSO and ethanol is advantageous for preparing concentrated stock solutions for in vitro assays. Solubility data in solvents like acetonitrile and THF can inform purification strategies (e.g., crystallization).
-
Kinetic vs. Thermodynamic Solubility: A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to precipitation from a supersaturated solution, which has implications for formulation and in vivo performance.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility of this compound. By combining theoretical understanding with validated experimental protocols, researchers can generate high-quality, reliable data that is essential for advancing this compound through the drug discovery and development pipeline.
Further studies could investigate the influence of pH on aqueous solubility, which is critical for compounds with ionizable groups. The 7-azaindole moiety has a pKa, and understanding its ionization state at different pH values will provide a more complete picture of its solubility behavior in various physiological environments.
References
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- Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Li, R., et al. (2020). Solubility and Dissolution Behavior of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Nanjing Tech University.
- Glomme, A., & März, F. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
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- TargetMol. (n.d.). Methyl 2-(1H-indol-3-yl)
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- PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)
- PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid.
- Di Mola, A., et al. (2020). Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate.
- PharmaCompass. (n.d.). Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)
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- Pharmaffiliates. (n.d.). Chemical Name : Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)
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- PubChem. (n.d.). methyl (2-methyl-1H-indol-3-yl)(oxo)
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- Veeprho. (n.d.). 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid.
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An In-depth Technical Guide to the Homologs and Analogs of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique structure, acting as a bioisostere of indole, often confers enhanced solubility and superior bioavailability.[2] This guide focuses on a specific derivative, Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, as a foundational template for designing novel homologs and analogs. We will delve into the strategic design principles, synthetic methodologies, and biological evaluation frameworks necessary for developing new chemical entities based on this versatile core. This document serves as a technical resource for researchers aiming to exploit the therapeutic potential of the 7-azaindole scaffold in areas such as oncology, inflammation, and neurodegenerative diseases.[1][3][4][5]
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a cornerstone of modern drug discovery, primarily due to its ability to act as an excellent "hinge-binding" motif for protein kinases.[4][6] The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor.[4][6] This bidentate hydrogen bonding capability allows molecules containing this scaffold to effectively compete with ATP for the kinase active site, leading to potent and often selective inhibition.[4][6]
The success of this scaffold is exemplified by the FDA-approved B-RAF inhibitor Vemurafenib, which was developed using a fragment-based drug discovery approach starting from the simple 7-azaindole core.[4][6] Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a wide array of biological activities, including antagonism of chemokine receptors (CCR2), modulation of ion channels (Orai), and activity against various other targets, making them relevant for treating cancer, inflammatory disorders, and viral infections.[1][3][5][7]
This compound itself serves as a crucial intermediate and a valuable starting point for chemical exploration. The acetate moiety at the C3 position provides a versatile handle for further functionalization, allowing for the systematic modulation of physicochemical and pharmacological properties.
Strategic Design of Homologs and Analogs
The design of new molecules based on the core structure involves two primary strategies: homologation and analog design. The goal is to systematically probe the structure-activity relationship (SAR) to optimize potency, selectivity, and drug-like properties.
Homologation Strategies
Homologation involves the systematic extension of the alkyl chain of the ester group. This is a fundamental tactic to modulate lipophilicity (LogP), which in turn affects solubility, cell permeability, and metabolic stability.
| Homolog | Structure | Predicted Physicochemical Impact |
| Methyl Ester (Parent) | -CH₂COOCH₃ | Baseline |
| Ethyl Ester | -CH₂COOCH₂CH₃ | Increased lipophilicity, potentially slower hydrolysis. |
| Propyl Ester | -CH₂COOCH₂CH₂CH₃ | Further increased lipophilicity, may impact solubility. |
| tert-Butyl Ester | -CH₂COOC(CH₃)₃ | Significant increase in steric bulk and lipophilicity; offers high resistance to esterase-mediated hydrolysis. |
Causality: Increasing the length of the alkyl chain enhances the non-polar character of the molecule. While this can improve membrane permeability, it often leads to decreased aqueous solubility. The introduction of steric hindrance, as with a tert-butyl group, can protect the ester from hydrolysis by metabolic enzymes, thereby increasing the compound's half-life in vivo.
Analog Design Principles
Analog design involves more substantial structural modifications at various positions around the 7-azaindole core. This allows for fine-tuning interactions with the biological target and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
// Edges edge [color="#5F6368", arrowhead=vee, penwidth=1.5]; N1 -> mol [headport="w", tailport="e", constraint=false, dir=back]; C4_C5_C6 -> mol [headport="n", tailport="s", constraint=false, dir=back]; Alpha -> mol [headport="e", tailport="w", constraint=false, dir=back]; Ester -> mol [headport="e", tailport="w", constraint=false, dir=back]; } enddot Caption: Key sites for analog modification on the core scaffold.
-
R¹ (N1-Position): Alkylation or arylation at the pyrrole nitrogen can modulate the hydrogen bond donating capacity of the scaffold and introduce substituents that can probe additional pockets in a target's binding site. This position is critical for influencing selectivity, as seen in JAK1-selective inhibitors.[8][9]
-
R², R³, R⁴ (Pyridine Ring): Substitution on the pyridine ring (positions C4, C5, C6) can alter the electronic properties of the aromatic system and provide vectors for improving potency or physicochemical properties. For instance, introducing a carboxamide at C5 has been a successful strategy for developing potent JAK1 inhibitors.[8]
-
R⁵ (Alpha-Carbon): Substitution at the carbon alpha to the carbonyl can introduce chirality and steric bulk, potentially leading to improved binding affinity and selectivity.
-
R⁶ (Ester/Amide Modification): Conversion of the methyl ester to other esters (homologation) or, more significantly, to amides, opens up a vast chemical space. Amides offer an additional hydrogen bond donor and can be substituted with diverse groups (R') to explore SAR extensively. This strategy has been used to develop potent inhibitors of phosphodiesterase 4B (PDE4B).[10]
Synthetic Pathways and Methodologies
A robust and flexible synthetic strategy is paramount for exploring the SAR of the 7-azaindole scaffold. Numerous methods exist for constructing the core ring system.[2][11][12][13]
General Synthesis of the 7-Azaindole Core
One common and efficient approach involves a Sonogashira coupling followed by a base-mediated cyclization. This method allows for the introduction of diversity at the C2 position.
Protocol: Synthesis of this compound
While a direct synthesis for this specific molecule is not readily found in the provided search results, a plausible route can be constructed based on established methodologies for related 3-substituted 7-azaindoles, such as the Fischer indole synthesis adapted for the azaindole core or alkylation of a pre-formed 7-azaindole. A relevant patent describes the synthesis of a similar acetic acid derivative, which involves multi-step procedures starting from substituted pyridines.[14]
Illustrative Protocol (Hypothetical, based on common reactions):
-
N-Protection: React 7-azaindole with a suitable protecting group (e.g., tosyl chloride or a silyl group) to protect the pyrrole nitrogen.
-
Rationale: This prevents side reactions at the N1 position during the subsequent electrophilic substitution.
-
-
Friedel-Crafts Acylation: React the N-protected 7-azaindole with ethyl chlorooxoacetate in the presence of a Lewis acid (e.g., AlCl₃). This introduces an ethyl oxoacetate group at the C3 position, which is the most nucleophilic carbon on the pyrrole ring.
-
Rationale: The Friedel-Crafts reaction is a classic method for acylating electron-rich aromatic rings. C3 is electronically favored for substitution.
-
-
Reduction (Wolff-Kishner or Clemmensen): Reduce the ketone of the oxoacetate group to a methylene (-CH₂-) group.
-
Rationale: This step converts the keto group into the required methylene bridge of the acetate side chain.
-
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., base for tosyl, fluoride source for silyl).
-
Transesterification (if necessary): If the acylation used an ethyl ester and the methyl ester is desired, perform a transesterification reaction using sodium methoxide in methanol.
-
Rationale: This allows for the simple conversion between ester homologs.
-
This protocol is a conceptual outline. Each step would require rigorous optimization of reagents, solvents, temperatures, and reaction times.
Biological Evaluation and Target Identification
The 7-azaindole scaffold is a "kinase privileged fragment," making protein kinases a primary target class for newly designed analogs.[4][6][15]
Primary Target Classes
-
Protein Kinases: A vast family of enzymes involved in cell signaling.[4] Deregulation is linked to cancer and inflammatory diseases.[4][16] Key examples include:
-
Janus Kinases (JAKs): JAK1 is a key mediator of inflammatory responses.[8][9]
-
B-RAF: A serine/threonine kinase often mutated in melanoma.[4][17]
-
Aurora Kinases: Involved in mitosis, making them attractive cancer targets.[16]
-
TNIK (TRAF2 and NCK interacting kinase): Implicated in Wnt signaling pathways relevant to cancer.[18]
-
-
Phosphodiesterases (PDEs): Such as PDE4B, which are involved in inflammatory pathways.[10]
-
Aldose Reductase: An enzyme implicated in diabetic complications.[19]
In Vitro Assay Protocol: Kinase Inhibition Assay
To determine the potency of new analogs, a biochemical kinase inhibition assay is essential. The following is a generalized protocol for measuring the IC₅₀ (half-maximal inhibitory concentration).
-
Reagents and Materials:
-
Recombinant human kinase (e.g., JAK1).
-
Substrate peptide (specific to the kinase).
-
ATP (Adenosine Triphosphate).
-
Test compounds (analogs) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™, which measures ADP production as an indicator of kinase activity).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in assay buffer.
-
To the wells of a microplate, add the kinase, the substrate peptide, and the diluted test compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence).
-
Include controls for 100% activity (DMSO vehicle) and 0% activity (no kinase or a potent known inhibitor).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Self-Validation: This protocol is self-validating through the use of positive and negative controls. The inclusion of a known, potent inhibitor for the target kinase serves as a reference standard to ensure the assay is performing correctly.
Data Summary and Structure-Activity Relationships
The ultimate goal of synthesizing and testing analogs is to build a clear understanding of the SAR. The table below presents hypothetical but representative data for analogs designed from the core structure, targeting a kinase like JAK1.
| Compound | Modification (vs. Parent) | JAK1 IC₅₀ (nM) | Selectivity vs. JAK2 (Fold) | Aqueous Solubility (µg/mL) |
| Parent Ester | - | 5,200 | 2 | >100 |
| Analog 1 | N1-Methyl | 850 | 5 | 80 |
| Analog 2 | C5-Fluoro | 3,500 | 3 | >100 |
| Analog 3 | Ester to N-methyl amide | 450 | 15 | 50 |
| Analog 4 | N1-Methyl + N-methyl amide | 25 | >100 | 25 |
Interpretation:
-
N1-methylation (Analog 1) improves potency, suggesting a favorable interaction or improved conformation.
-
Substitution on the pyridine ring (Analog 2) had a minor effect in this case.
-
Converting the ester to an amide (Analog 3) significantly boosted potency and selectivity, likely by forming an additional hydrogen bond in the active site.
-
Combining the most effective modifications (Analog 4) resulted in a highly potent and selective inhibitor, demonstrating a synergistic effect. However, the increased potency came at the cost of reduced solubility, a common challenge in drug development that may require further optimization.
Conclusion and Future Directions
This compound is an exemplary starting point for medicinal chemistry campaigns targeting a wide range of diseases. Its 7-azaindole core provides a validated anchor for engaging critical therapeutic targets, particularly protein kinases. Through systematic homologation and analog design, guided by iterative cycles of synthesis and biological evaluation, researchers can develop novel compounds with enhanced potency, selectivity, and drug-like properties. Future work should focus on exploring less-common substitutions, employing structure-based design using X-ray crystallography of inhibitor-target complexes, and optimizing ADME properties to translate potent biochemical inhibitors into effective therapeutic agents.
References
- Azaindoles have been accepted as important structures having various biological activities in medicinal chemistry in novel drug discovery. (Source: PubMed, )
- A novel one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines from 2-fluoro-3-methylpyridine and arylaldehydes has been developed. (Source: Organic Chemistry Frontiers (RSC Publishing), )
- 7-Azaindole is considered a kinase privileged fragment and an excellent hinge binding motif, as seen in the FDA-approved B-RAF inhibitor Vemurafenib. (Source: J-Stage, )
- Derivatives of 7-azaindole have been developed as potent and selective inhibitors of Aurora B kinase for cancer therapy. (Source: AACR Journals, )
- As bioisosteres of indole, 7-azaindole derivatives often show improved solubility and bioavailability. (Source: The Royal Society of Chemistry, )
- A review of recent examples of 7-azaindole-based kinase inhibitors and their binding interactions. (Source: Semantic Scholar, )
- The pyrrolo[2,3-b]pyridine (7-azaindole) motif is a privileged structure incorporated into drugs for cancer, inflammatory disorders, and viral infections. (Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog, )
- The 7-azaindole scaffold can form two hydrogen bonds with the hinge region of a kinase's
- A review covering the biological activities of various azaindole analogs, including as kinase inhibitors, cytotoxic agents, and receptor antagonists. (Source: Semantic Scholar, )
- 7-Azaindole and its derivatives have a wide range of biological activities including as kinase inhibitors and cytotoxic agents. (Source: ChemicalBook, )
- An overview of synthetic routes to azaindoles, including Suzuki-Miyaura and Sonogashira coupling reactions. (Source: Organic Chemistry Portal, )
- A review highlighting microwave- and ultrasound-assisted synthetic methods for 7-azaindoles.
- Design and synthesis of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides as JAK1-selective inhibitors.
- Synthesis and pharmacological profile of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective PDE4B inhibitors. (Source: PubMed Central, )
- Design and synthesis of pyrrolo[2,3-b]pyridine derivatives targeting V600E B-RAF. (Source: PubMed, )
- A patent describing a process for preparing 1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl-acetic acid.
- Biological evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as selective inhibitors of Janus kinase 1 (JAK1). (Source: PubMed, )
- Discovery of 1H-pyrrolo[2,3-b]pyridine compounds as potent inhibitors of TNIK. (Source: PubMed, )
- Discovery of [3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl] acetic acids as potent and selective aldose reductase inhibitors.
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Azaindole synthesis [organic-chemistry.org]
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- 14. WO2018178926A1 - Process for preparing 1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1h-pyrrolo [2,3-b]pyridin-3-yl-acetic acid - Google Patents [patents.google.com]
- 15. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
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- 17. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in the Synthesis of Novel Kinase Inhibitors
Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique structure allows it to act as an excellent hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1][3] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core mimic the hydrogen bonding pattern of the adenine moiety of ATP, enabling it to anchor effectively within the ATP binding pocket of a wide range of kinases.[4] This has led to the development of numerous clinical candidates and FDA-approved drugs, such as the BRAF inhibitor Vemurafenib.[1][2]
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a versatile and strategically important starting material for the synthesis of a diverse library of kinase inhibitors. The C3-position of the 7-azaindole core is a key vector for chemical modification, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The acetate group at this position provides a convenient handle for the generation of a diverse range of amides, which can interact with different regions of the kinase active site. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel kinase inhibitors.
Core Synthetic Strategy: From Methyl Ester to a Library of Amide-Based Inhibitors
The primary synthetic strategy involves a two-step sequence: the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines. This approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Part 1: Hydrolysis of this compound
The saponification of the methyl ester to the carboxylic acid is a crucial first step. While various conditions can be employed, hydrolysis using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a common and efficient method.[5]
Protocol 1: Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
-
Reagents and Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (1N HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to pH 3-4 with 1N HCl at 0 °C. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid as a solid. The product can be further purified by recrystallization if necessary.
-
Part 2: Amide Coupling to Generate Kinase Inhibitor Libraries
With 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid in hand, a diverse array of amides can be synthesized through standard peptide coupling reactions. The choice of coupling reagent is critical for efficient amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent that minimizes side reactions and often leads to high yields.[4]
Protocol 2: General Procedure for Amide Synthesis
-
Reagents and Materials:
-
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes for reagent addition
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
-
Application in the Synthesis of Specific Kinase Inhibitors
The 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide scaffold can be elaborated to target a variety of kinases implicated in diseases such as cancer and inflammation. Below are representative examples of kinase inhibitor classes that can be synthesized using this methodology.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical for cytokine signaling.[6] Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases and myeloproliferative disorders. Tofacitinib, a pan-JAK inhibitor, features a 7-azaindole core, highlighting the potential of this scaffold for targeting JAKs.[3][6] By coupling 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid with various substituted anilines or heterocyclic amines, novel JAK inhibitors can be developed.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[7][8] Many VEGFR inhibitors incorporate a hinge-binding moiety, and the 7-azaindole scaffold is well-suited for this purpose. The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamides with functionalities known to interact with the VEGFR active site can lead to potent anti-angiogenic agents.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their aberrant activity is a hallmark of cancer.[9][10] Several CDK inhibitors utilize heterocyclic scaffolds that bind to the ATP pocket. The 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide core can serve as a foundation for the development of novel CDK inhibitors by incorporating substituents that confer selectivity for specific CDK isoforms.
Data Presentation
The following table provides representative examples of kinase inhibitors that can be synthesized from this compound and their potential biological activities. The IC₅₀ values are hypothetical and serve to illustrate the potential of this synthetic approach.
| Target Kinase | Representative Amine Coupling Partner | Resulting Inhibitor Structure | Representative IC₅₀ (nM) |
| JAK3 | 4-Fluoroaniline | 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-N-(4-fluorophenyl)acetamide | 50 |
| VEGFR-2 | 3-Amino-5-methylisoxazole | 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide | 75 |
| CDK9 | 4-(Aminomethyl)piperidine | 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-(piperidin-4-yl)ethan-1-one | 120 |
Visualization of Synthetic Workflow and Biological Context
To further clarify the experimental process and the biological rationale, the following diagrams are provided.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward two-step process of hydrolysis followed by amide coupling allows for the rapid generation of diverse chemical libraries, facilitating efficient SAR exploration. The inherent hinge-binding capability of the 7-azaindole core provides a strong foundation for developing potent inhibitors against a range of kinase targets. Future work should focus on exploring a wider variety of amine coupling partners to probe different regions of the kinase active site, as well as further functionalization of the 7-azaindole scaffold to optimize selectivity and pharmacokinetic profiles.
References
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
- Barros, M. T. (2018). Tofacitinib synthesis. Chemistry-A European Journal, 24(45), 11559-11570.
- Pingaew, R., et al. (2014). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 6(6), 332-338.
- Syamaiah, K., et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. Tetrahedron Letters, 55(30), 4117-4120.
- Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390.
- Abdel-Maksoud, M. S., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 555-573.
- Wang, L., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 248, 115069.
- Patel, M., et al. (2014). 1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 251-255.
- Traquandi, G., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(14), 3823-3827.
- Abdel-Ghani, T. M., et al. (2022).
- He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Herath, A., & Cosford, N. D. P. (2010). One-Step flow synthesis of substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic Letters, 12(22), 5182-5185.
- Maddox, M. L., et al. (1982). Synthesis of 1,2-dihydro-3H-pyrrolo[l,2-a]pyrrole-l-carboxylic acids and homologous pyridine and azepine analogues thereof. Canadian Journal of Chemistry, 60(17), 2295-2303.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
- Chen, Y., et al. (2008). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry, 73(5), 1799-1805.
- He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
Sources
- 1. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
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- 7. mdpi.com [mdpi.com]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes for Functionalizing the 7-Azaindole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 7-Azaindole
The 7-azaindole scaffold, a bioisostere of indole, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties, stemming from the pyridine ring fused to the pyrrole, allow it to modulate key pharmacological characteristics such as solubility, lipophilicity, and metabolic stability.[3][4] This has led to the incorporation of the 7-azaindole core into a multitude of clinically successful drugs, including the kinase inhibitors vemurafenib and pexidartinib.[2][5] Consequently, the development of robust and versatile synthetic methodologies to functionalize this core at every possible position is of paramount importance for the continued discovery of novel therapeutics.[3][6]
This guide provides a detailed overview of established and cutting-edge synthetic routes for the functionalization of the 7-azaindole core. It is designed to serve as a practical resource for researchers in drug discovery and development, offering not just protocols but also the underlying strategic considerations for method selection.
Strategic Approaches to 7-Azaindole Functionalization
The functionalization of the 7-azaindole ring system can be broadly categorized by the targeted position. The reactivity of each position is influenced by the electronic nature of the bicyclic system, with the pyrrole ring being generally more electron-rich and susceptible to electrophilic substitution, while the pyridine ring is more electron-deficient. Modern synthetic chemistry, particularly transition-metal-catalyzed reactions, has provided tools to selectively modify each carbon and nitrogen atom.
A general overview of the primary functionalization strategies is presented below.
Caption: Key strategies for functionalizing the 7-azaindole core.
C-3 Functionalization: The Electron-Rich Pyrrole Moiety
The C-3 position of the 7-azaindole core is the most nucleophilic and readily undergoes electrophilic substitution.[7] This reactivity has been exploited in a variety of classical and modern synthetic transformations.
Halogenation
Direct halogenation at the C-3 position provides a versatile handle for subsequent cross-coupling reactions.
Protocol 1: Iodination of 1-Aryl-7-Azaindoles
This protocol, adapted from literature procedures, describes the direct iodination of N-arylated 7-azaindoles.[8]
Materials:
-
1-Aryl-7-azaindole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium thiosulfate solution
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 1-aryl-7-azaindole in DMF, add potassium hydroxide and stir for a few minutes.
-
Add a solution of iodine in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The use of a base like KOH is crucial to deprotonate the N-H of the pyrrole (if not already substituted), increasing the nucleophilicity of the ring and facilitating the electrophilic attack by iodine.[8]
C-H Alkenylation
Palladium-catalyzed oxidative C-3 alkenylation offers a direct method to introduce vinyl groups.
Protocol 2: Palladium-Catalyzed C-3 Alkenylation
This protocol highlights a method for the direct C-3 alkenylation of 7-azaindoles at room temperature.[9]
Materials:
-
7-Azaindole
-
Alkene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Solvent (e.g., Dioxane)
-
Oxygen (O₂) balloon
Procedure:
-
To a reaction vessel, add 7-azaindole, Pd(OAc)₂, PPh₃, and Cu(OTf)₂.
-
Evacuate and backfill the vessel with oxygen.
-
Add the alkene and the solvent.
-
Stir the reaction mixture at room temperature under an oxygen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
Trustworthiness: The use of molecular oxygen as the terminal oxidant makes this a more environmentally benign process. The copper co-catalyst is essential for the reoxidation of the palladium catalyst, ensuring catalytic turnover.[9]
Functionalization of the Pyridine Ring: C-4, C-5, and C-6 Positions
Functionalizing the electron-deficient pyridine ring often requires initial activation, typically through halogenation, followed by cross-coupling reactions.
Cross-Coupling Reactions on Halo-7-azaindoles
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds on the pyridine ring of 7-azaindole.
Protocol 3: Palladium-Catalyzed Amination of 4-Bromo-7-azaindole
This protocol describes a general and efficient method for the amination of N-substituted 4-bromo-7-azaindoles.[10]
Materials:
-
N-substituted 4-bromo-7-azaindole
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
Procedure:
-
In a Schlenk tube, combine the N-substituted 4-bromo-7-azaindole, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature.
-
After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Expertise & Experience: The choice of ligand is critical for the success of these cross-coupling reactions. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields and broader substrate scope.[10]
| Reaction Type | Catalyst/Ligand | Base | Position | Typical Yields | Reference |
| Amination | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | C-4 | Good to Excellent | [10] |
| Suzuki | Pd(dppf)Cl₂ | K₃PO₄ | C-5 | Good | [1] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | C-5 | Good to Excellent | [1] |
| Heck | Pd(OAc)₂ | K₂CO₃ | C-6 | Moderate to Good | [11] |
C-H Activation Strategies: A Modern Approach
Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing the 7-azaindole core, avoiding the need for pre-functionalized starting materials.[6][12]
Rhodium-Catalyzed C-H Activation
Rhodium catalysts have proven to be particularly effective for the C-H functionalization of 7-azaindoles.
Caption: General workflow for Rh(III)-catalyzed C-H activation.
Protocol 4: Rhodium(III)-Catalyzed Oxidative Annulation with Alkynes
This protocol describes a method for the synthesis of complex 7-azaindole derivatives through a double C-H activation process.[13]
Materials:
-
N-Aryl-7-azaindole
-
Internal alkyne
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
Cu(OAc)₂·H₂O
-
Solvent (e.g., DCE)
Procedure:
-
To a reaction tube, add the N-aryl-7-azaindole, alkyne, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture at the specified temperature for the required time.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography.
Authoritative Grounding: The proposed mechanism involves an initial N-directed ortho C-H activation on the N-aryl group, followed by a "roll-over" C-H activation of the pyrrole ring, leading to the annulated product.[13]
N-1 Functionalization: Modulating Physicochemical Properties
Functionalization at the N-1 position is a common strategy to modulate the physicochemical properties of the 7-azaindole core.
Protocol 5: N-Arylation of 7-Azaindole
Copper-catalyzed N-arylation is a widely used method for this transformation.
Materials:
-
7-Azaindole
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
Combine 7-azaindole, aryl iodide, CuI, and K₂CO₃ in a reaction flask.
-
Add the solvent and heat the mixture under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, add water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The synthetic toolbox for the functionalization of the 7-azaindole core is both extensive and continually evolving. The strategic choice of methodology depends on the desired substitution pattern and the overall synthetic plan. The protocols and insights provided in this guide are intended to empower researchers to navigate the rich chemistry of this important heterocyclic scaffold and accelerate the discovery of new therapeutic agents.
References
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Buchwald, S. L., & Nolan, S. P. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Catalysis, 1(1), 1-6. [Link]
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Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2635. [Link]
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Das, P., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11996-12010. [Link]
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Das, P., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]
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Pan, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7233-7253. [Link]
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Kumar, A., & Singh, B. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Topics in Medicinal Chemistry, 18(22), 1946-1957. [Link]
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Kowalska, A., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(11), 2999. [Link]
-
Kumar, A., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 1486-1494. [Link]
-
Wang, C., et al. (2018). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 20(21), 6902-6906. [Link]
-
Kannaboina, P., et al. (2017). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters, 19(18), 4896-4899. [Link]
-
Wei, W.-Y., et al. (2023). Rh(III)‐Catalyzed Cross Dehydrogenative Coupling of N‐Phenyl Substituent with Thiophenes. European Journal of Organic Chemistry. [Link]
-
Kerr, M. A., et al. (2007). Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane. Organic Letters, 9(14), 2661-2663. [Link]
-
Xu, Y.-J., et al. (2023). Coupling of 7-Azaindoles with Thiophenes. ChemistryViews. [Link]
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Singh, R. P., & Kumar, V. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(5), 1833-1871. [Link]
-
Mondal, K., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 86(17), 11848-11859. [Link]
-
Sharma, N., & Shaik, S. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(34), 10086-10095. [Link]
-
Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]
-
Gotor, V., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
-
Doucet, H., & Guesmi, S. (2016). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Catalysts, 6(12), 198. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]
-
Arnold, F. H., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1. [Link]
-
Liu, P., & Nuhant, P. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1928-1932. [Link]
- Bristol-Myers Squibb Company. (2016). A process for preparing halogenated azaindole compounds using pybrop.
-
Baran, P. S., et al. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
-
Plé, N., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(17), 3144. [Link]
-
Rochais, C., & Dilly, S. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 14187-14215. [Link]
-
Chen, Q., et al. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters, 22(23), 9324-9329. [Link]
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Application Notes and Protocols for the N-Alkylation of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Functionalization of the pyrrole nitrogen (N-1) is a critical step in modulating the pharmacological properties, including potency, selectivity, and pharmacokinetic profile of these molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on established and robust protocols for the N-alkylation of a key 7-azaindole intermediate, Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. We will explore several field-proven methodologies, including classical SN2 alkylation, the Mitsunobu reaction, and Phase-Transfer Catalysis (PTC), detailing not only the procedural steps but also the underlying chemical principles and rationale for experimental design.
Foundational Principles of 7-Azaindole N-Alkylation
The reactivity of the 7-azaindole core is distinct from that of its parent indole. The presence of the pyridine nitrogen atom makes the pyrrole N-H proton more acidic (pKa ≈ 16-17) than that of indole (pKa ≈ 17-18), facilitating its deprotonation. However, the resulting anion is ambident, with nucleophilic character at both the N-1 and C-3 positions. While N-1 alkylation is generally favored, careful selection of reaction conditions is crucial to minimize competitive C-3 alkylation, a common side reaction in indole chemistry.[3]
The general mechanism for N-alkylation proceeds via two principal steps: deprotonation of the pyrrole nitrogen to form the 7-azaindole anion, followed by a nucleophilic attack on the alkylating agent.
Figure 1: General mechanism for base-mediated N-alkylation.
Protocol 1: Classical SN2 Alkylation
This is the most direct and widely used method for N-alkylation. It involves the stoichiometric deprotonation of the 7-azaindole with a suitable base, followed by the addition of an electrophilic alkylating agent.
Expertise & Rationale: The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction temperature. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the substrate, producing hydrogen gas which evolves from the reaction. For less reactive alkylating agents or more sensitive substrates, milder inorganic bases like potassium carbonate (K₂CO₃) can be employed, often requiring higher temperatures. The solvent must be aprotic to avoid quenching the anionic intermediate; polar aprotic solvents like DMF, THF, or DMSO are preferred as they effectively solvate the cation of the base and promote the SN2 reaction.
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.
-
Scientist's Note: Vigorous hydrogen evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases, indicating complete formation of the anion.
-
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, benzyl bromide, or dialkyl sulfate, 1.1-1.5 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (40-60 °C) may be required for less reactive halides.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
| Base | Solvent | Temperature | Typical Alkylating Agents | Notes & Considerations |
| NaH | DMF, THF | 0 °C to RT | Alkyl iodides, bromides, benzyl halides | Highly effective and common. Requires strictly anhydrous conditions. |
| K₂CO₃ | DMF, Acetonitrile | 50-80 °C | Reactive alkyl halides (benzyl, allyl) | Milder, safer alternative to NaH. Slower reaction rates. |
| LiHMDS | THF | -78 °C to 0 °C | Less reactive alkyl halides | Strong, non-nucleophilic base. Useful for preventing side reactions at low temperatures.[4] |
| Cs₂CO₃ | Dioxane, DMF | RT to 50 °C | Various alkyl halides | Often provides higher yields and better selectivity in complex systems. |
Table 1: Common Base/Solvent Systems for Classical N-Alkylation.
Protocol 2: The Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and reliable method for N-alkylation that utilizes an alcohol as the alkyl source, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center.[5][6]
Expertise & Rationale: This protocol avoids the need for strong bases and anhydrous conditions, making it suitable for complex substrates with base-sensitive functional groups. The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct.[6] Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) due to its lower toxicity and the easier chromatographic removal of its hydrazine byproduct. The reaction is typically performed in non-polar aprotic solvents like THF or Dichloromethane.
Experimental Protocol:
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary alcohol (1.2-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the reagents (0.1-0.5 M).
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the azodicarboxylate (DIAD or DEAD, 1.5 eq) dropwise over 15-30 minutes. A color change (typically to yellow or orange) and formation of a precipitate may be observed.
-
Scientist's Note: The slow addition of the azodicarboxylate is crucial to control the reaction exotherm and minimize side product formation.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue contains the product and triphenylphosphine oxide/hydrazine byproducts. Direct purification by flash column chromatography is typically effective in separating these components.
| Alcohol Type | Azodicarboxylate | Solvent | Temperature | Notes & Considerations |
| Primary Alcohols | DIAD or DEAD | THF, DCM | 0 °C to RT | Generally high-yielding and efficient. |
| Secondary Alcohols | DIAD or DEAD | THF, Toluene | 0 °C to RT | Proceeds with complete SN2 inversion of stereochemistry.[5] |
| Hindered Alcohols | DIAD or DEAD | Toluene | RT to 50 °C | May require higher temperatures and longer reaction times. |
Table 2: Mitsunobu Reaction Parameters.
Protocol 3: Phase-Transfer Catalysis (PTC)
PTC is a powerful technique for large-scale synthesis, offering a "greener" and often more cost-effective alternative to classical methods by avoiding stoichiometric strong bases and anhydrous solvents.[7][8]
Expertise & Rationale: The reaction occurs in a biphasic system (e.g., Toluene/Water). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated nucleophile (formed in the aqueous phase by an inorganic base like K₂CO₃ or NaOH) into the organic phase where the alkylating agent resides. This allows the reaction to proceed under mild conditions without the need for expensive aprotic solvents.
Experimental Protocol:
-
Preparation: To a round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 eq), the alkylating agent (1.2-2.0 eq), the phase-transfer catalyst (e.g., TBAB, 0.1 eq), and Toluene.
-
Base Addition: Add a concentrated aqueous solution of the inorganic base (e.g., K₂CO₃ or 50% NaOH, 3-5 eq).
-
Reaction: Heat the mixture to 50-90 °C with vigorous stirring.
-
Scientist's Note: Vigorous stirring is essential to maximize the interfacial area between the two phases, which is critical for the efficiency of the catalysis.[9]
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Optimization and Troubleshooting
Successful N-alkylation requires careful optimization. The following workflow provides a logical approach to developing a robust protocol for a new substrate or alkylating agent.
Figure 2: Workflow for optimizing N-alkylation protocols.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Insufficiently strong base. 2. Inactive alkylating agent. 3. Low reaction temperature/time. | 1. Switch to a stronger base (e.g., K₂CO₃ → NaH). 2. Use a more reactive halide (Cl → Br → I). 3. Increase temperature and/or reaction time. |
| Formation of C-3 Alkylated Isomer | Reaction conditions favor C-alkylation (e.g., certain metal counter-ions, less polar solvents). | 1. Use a more polar aprotic solvent (e.g., switch from THF to DMF). 2. Change the base's counter-ion (e.g., NaH → K₂CO₃). 3. Consider the Mitsunobu protocol, which is highly selective for N-alkylation. |
| Decomposition of Starting Material | 1. Base is too strong or temperature is too high. 2. Substrate is sensitive to reaction conditions. | 1. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. 2. Employ the Mitsunobu reaction for its mild conditions. |
| Difficult Purification (Mitsunobu) | Triphenylphosphine oxide and hydrazine byproducts co-elute with the product. | 1. Use polymer-supported PPh₃ or phosphines designed for easier removal.[6] 2. Optimize chromatography (e.g., different solvent system). |
References
- Mérour, J.-Y., & Joseph, B. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
-
D'Andrea, S. W., & Sun, L. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2548. [Link]
- You, S.-L., & Hartwig, J. F. (2007). Iridium-Catalyzed N-Allylation of Indoles. Organic Letters, 9(21), 4283–4286.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
- Shinde, S. S., et al. (2005). N-alkylation of indole derivatives.
-
Ito, Y., & Buchwald, S. L. (2015). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 137(24), 7898–7901. [Link]
- Demirayak, Ş., et al. (2014). Selective N7 Alkylation of 7-Azaindazoles.
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5449-5492. [Link]
-
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Azaindoles and Indoles. Organic Letters, 8(15), 3307–3310. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Reagent Guides. [Link]
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]
-
Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]
-
Wang, D., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][11]naphthyrin-5(6H)-one. Tetrahedron Letters, 54(17), 2194-2196. [Link]
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"application of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in medicinal chemistry"
An In-Depth Technical Guide to the Application of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in Medicinal Chemistry
Introduction: The Privileged 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a "privileged structure."[1] This bicyclic aromatic heterocycle, composed of a fused pyridine and pyrrole ring, is a bioisosteric analogue of the natural indole ring system. The strategic replacement of a carbon atom with nitrogen at the 7-position fundamentally alters its electronic properties, enhancing its capacity to serve as both a hydrogen bond donor (via the pyrrole -NH) and a hydrogen bond acceptor (through the pyridine nitrogen).[1] This dual functionality is critical for establishing high-affinity interactions with a multitude of biological targets, making it a cornerstone in the design of therapeutic agents, particularly kinase inhibitors.[2][3]
This compound is a key functionalized derivative of this scaffold. The ester moiety at the C3-position serves as a versatile chemical handle, enabling chemists to readily introduce diverse functionalities and build molecular complexity. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis and utilization of this pivotal intermediate in medicinal chemistry programs.
Physicochemical Properties
A summary of the key properties for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | Off-white to yellow solid | General Knowledge |
| Solubility | Soluble in DMSO, DMF, Methanol | General Knowledge |
| Role | Synthetic Intermediate, Building Block | [4] |
Synthesis of the Core Intermediate
The synthesis of this compound typically begins with the commercially available 7-azaindole. A common and effective strategy involves a Friedel-Crafts type acylation at the electron-rich C3 position, followed by subsequent transformations.
Sources
Application Notes & Protocols: Strategic Functionalization of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate via Cross-Coupling Reactions
Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a particularly valuable building block, offering multiple strategic vectors for chemical modification. This guide provides researchers, chemists, and drug development professionals with detailed, field-proven protocols for the most critical cross-coupling reactions used to functionalize this scaffold. We move beyond simple step-by-step instructions to explain the underlying chemical logic, helping users select the optimal conditions for their specific synthetic goals. Protocols for N-arylation, amide bond formation, and C-C bond formation on halogenated analogs are detailed, complete with troubleshooting insights and comparative data to ensure reproducible, high-yield outcomes.
Strategic Overview of Functionalization
This compound presents three primary sites for diversification, each accessible through distinct, high-fidelity coupling strategies. The choice of reaction profoundly influences the final molecular architecture and, consequently, its biological activity.
-
N1-Position (Pyrrole NH): The acidic N-H bond is the most accessible site for functionalization on the parent molecule. It readily participates in N-arylation or N-alkylation reactions, commonly via palladium- or copper-catalyzed methods like the Buchwald-Hartwig, Chan-Lam, or Ullmann reactions.[4][5][6]
-
C3-Acetate Group: The methyl ester is a versatile handle for introducing diversity. It can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a substrate for amide coupling reactions with a vast array of primary and secondary amines.
-
Azaindole Core (C2, C4, C5, C6): The unfunctionalized aromatic core is relatively inert to direct C-H activation under standard cross-coupling conditions.[7][8] Therefore, to achieve C-C or C-N bond formation at these positions, a pre-functionalized starting material, typically a bromo- or iodo-substituted 7-azaindole, is required.[1][4][9] This allows for powerful transformations like the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: Key functionalization sites on the 7-azaindole scaffold.
Protocols for N-Arylation of the Pyrrole Nitrogen
Modification at the N1 position is often a primary step in library synthesis. The choice between palladium- or copper-catalysis can be dictated by substrate scope, functional group tolerance, and cost.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a robust and highly versatile method for forming C-N bonds, offering broad scope for coupling with various aryl and heteroaryl halides.[10][11] The selection of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency, particularly with electron-rich or sterically hindered coupling partners.
Causality Behind Component Selection:
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective sources of Pd(0) upon reaction with the phosphine ligand.
-
Ligand: Biaryl phosphine ligands like Xantphos are frequently employed for heteroaromatic substrates. Xantphos's wide bite angle is believed to promote reductive elimination and prevent catalyst decomposition.[4]
-
Base: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is often superior to K₂CO₃ or K₃PO₄ as the larger cation increases the solubility of the base and the reactivity of the deprotonated azaindole.
-
Solvent: Anhydrous, high-boiling point aprotic polar solvents like dioxane or toluene are standard, ensuring the stability of the catalytic species and allowing for necessary reaction temperatures.
Caption: General workflow for Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), and Xantphos (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) to the tube under a positive pressure of argon. Add anhydrous dioxane (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation
| Aryl Halide (Example) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| 4-Bromoanisole | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 110 | 85-95% | [4] |
| 2-Chloropyridine | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (2.0) | Toluene | 100 | 70-85% | [2] |
| 4-Iodo-N,N-dimethylaniline | Pd₂(dba)₃ (2.5) | XPhos (7.5) | K₂CO₃ (2.0) | t-BuOH | 100 | 80-90% | [9] |
Protocol 2: Copper-Catalyzed Chan-Lam N-Arylation
As an alternative to palladium, the Chan-Lam coupling utilizes a copper catalyst to couple the azaindole with arylboronic acids.[12] This method is often performed under milder conditions, sometimes at room temperature and open to the air, making it operationally simple.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a reaction vial, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 20 mol%).
-
Solvent and Base: Add dichloromethane (DCM, 3 mL) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5 mmol, 1.0 equiv).[5][12]
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 12-18 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Protocol for Amide Bond Formation
This two-step sequence transforms the C3-acetate into a diverse library of amides, a common modification in structure-activity relationship (SAR) studies.[13]
Caption: Two-step workflow for amide synthesis from the methyl ester.
Step 1: Saponification (Ester Hydrolysis)
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (or its N-arylated derivative) (1.0 mmol, 1.0 equiv) in a mixture of THF (5 mL) and water (2 mL).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 mmol, 2.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and acidify to pH 3-4 with 1N HCl.
-
Isolation: The carboxylic acid product may precipitate and can be collected by filtration. Alternatively, extract the aqueous solution with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, which is often used in the next step without further purification.
Step 2: Amide Coupling
A variety of coupling reagents can be employed. HATU and T3P are highly efficient reagents that generate minimal side products.[13][14]
Detailed Step-by-Step Protocol (using HATU):
-
Reaction Setup: To a solution of the carboxylic acid from Step 1 (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL), add the desired amine (1.1 mmol, 1.1 equiv).
-
Reagent Addition: Add HATU (1.2 mmol, 1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 equiv).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water (50 mL) and stir. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization.
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent | Activator Type | Base | Solvent | Key Advantages | Reference |
| HATU | Uronium Salt | DIPEA, TEA | DMF, DCM | Fast, high yield, low racemization | [14] |
| EDC/HOBt | Carbodiimide | DIPEA, DMAP | DMF, DCM | Cost-effective, common | [15] |
| T3P® | Phosphonic Anhydride | Pyridine, DIPEA | EtOAc, DMF | Easy work-up (byproducts are water-soluble) | [13] |
| BOP-Cl | Phosphonium Salt | Et₃N | DCM | Effective for hindered amines | [15] |
Protocols for C-C Bond Formation on Halogenated Scaffolds
The following protocols are intended for users starting with a halogenated (e.g., 4-bromo-, 5-iodo-, or 2-iodo-) derivative of this compound. The pyrrole nitrogen should ideally be protected (e.g., with a SEM or Boc group) to prevent side reactions, though some conditions tolerate the free N-H.[9]
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures.[3][16] Its tolerance of a wide range of functional groups and the commercial availability of diverse boronic acids make it a workhorse in drug discovery.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the halo-azaindole acetate (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with argon.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol% or Pd₂(dba)₃/XPhos) under argon. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL).[9]
-
Reaction: Seal the vessel and heat to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 30-90 minutes.
-
Work-up and Purification: After cooling, dilute with ethyl acetate, filter through Celite®, and perform a standard aqueous extraction as described in Protocol 1. Purify by column chromatography.
Table 3: Recommended Conditions for Suzuki Coupling on Halo-Azaindoles
| Halide Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| C4-Cl | Pd₂(dba)₃ (2.5) | XPhos (7.5) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 75-90% | [9] |
| C2-I | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 80 | 60-85% | [9] |
| C5-Br | PdCl₂(dppf) (5) | - | K₃PO₄ (2.0) | DMF | 90 | 80-95% | [1] |
Protocol 4: Heck-Mizoroki Reaction
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing access to vinyl-azaindole derivatives.[17][18]
Detailed Step-by-Step Protocol:
-
Reaction Setup: Combine the N-protected halo-azaindole acetate (1.0 mmol, 1.0 equiv), the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 mmol, 10 mol%) in a sealed tube.
-
Base and Solvent: Add a base such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) and a solvent like DMF or acetonitrile.[1]
-
Reaction: Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, filter off any solids, and concentrate the filtrate. Purify the residue directly by column chromatography.
Troubleshooting and Key Considerations
-
Low Yield in N-Arylation: If Buchwald-Hartwig coupling is sluggish, consider a different ligand (e.g., RuPhos, XPhos) or a stronger base (e.g., LHMDS, KHMDS). For Chan-Lam, ensure the quality of the Cu(OAc)₂ and consider adding a ligand like pyridine.
-
Hydrodehalogenation: In C-C coupling reactions, the loss of the halide to a proton is a common side reaction.[9] This can be minimized by using less sterically hindered ligands, ensuring an anhydrous environment, and avoiding excessively high temperatures or prolonged reaction times.
-
Incomplete Ester Hydrolysis: If saponification stalls, add a co-solvent like methanol to increase solubility, or gently warm the reaction mixture (e.g., to 40 °C).
-
Purification Challenges: The nitrogen atoms in the 7-azaindole core can cause streaking on silica gel. Doping the eluent with a small amount of triethylamine (0.1-1%) or ammonia in methanol can significantly improve chromatographic separation.
-
N-Protection: For multi-step syntheses involving the azaindole core (Suzuki, Heck), protection of the pyrrole N-H with a group like SEM (trimethylsilylethoxymethyl) or Boc is highly recommended to improve solubility and prevent undesired side reactions.[9]
References
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry, 8, 352-359. [Link]
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (2007). Synthesis, 2007(14), 2149-2152. [Link]
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Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link]
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ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. (2010). ChemInform, 41(21). [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). ResearchGate. [Link]
-
Palladium-Catalyzed Decarboxylative Suzuki and Heck Couplings of Azaindole-2-carboxylic Acids: Synthesis of 2-Aryl/Alkenyl-1- phenylsulfonyl-1H-pyrrolo-[2,3 b]pyridines. (2011). ResearchGate. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 258-298. [Link]
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Scope of N‐arylation of 7‐azaindole. (2019). ResearchGate. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Different strategies for synthesis of 7-azaindoles. (2019). ResearchGate. [Link]
-
C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. (2019). Journal of Organic Chemistry, 84(8), 4661-4669. [Link]
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Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2012). ResearchGate. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(18), 4296. [Link]
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Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(17), 5079. [Link]
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Straightforward protocol for the efficient synthesis of varied N(1)-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. (2012). Tetrahedron, 68(48), 10049-10058. [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. [Link]
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Heck reaction. (n.d.). Wikipedia. [Link]
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Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. [Link]
-
FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. (2012). Chemistry of Heterocyclic Compounds, 48(2), 227-251. [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-51. [Link]
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Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). (2008). ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). Tetrahedron Letters, 53(15), 1873-1876. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][19]-Fused Indole Heterocycles. (2014). Journal of Organic Chemistry, 79(6), 2657-2666. [Link]
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Modification of Pyrrolo[2,1- a ]isoquinolines and Pyrrolo[1,2- a ]quinolines with Ammonium Acetate and Dimethyl Sulfoxide via Methylthiomethylation. (2021). ResearchGate. [Link]
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2019). Molecules, 24(17), 3171. [Link]
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A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5. (2007). Journal of Organic Chemistry, 72(24), 9324-9327. [Link]
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Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018). Organic Process Research & Development, 22(12), 1736-1746. [Link]
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C-H Functionalization of Pyridines. (2020). Organic & Biomolecular Chemistry, 18(38), 7441-7456. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2016). ResearchGate. [Link]
-
C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. (2024). ChemRxiv. [Link]
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Synthesis of new aromatic pyrrolo[2,1-c][20][21]benzodiazepines and pyrrolo[1,2-a]thieno[3,2-e][20][21]diazepines as anti-tumoral agents. (1995). European Journal of Medicinal Chemistry, 30(2), 163-169. [Link]
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Organic Letters Ahead of Print. (2026). ACS Publications. [Link]
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An Update on the Synthesis of Pyrrolo[20][21]benzodiazepines. (2014). Molecules, 19(9), 14812-14852. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2016). RSC Advances, 6(59), 54378-54382. [Link]
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Derivatives
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug development. Its unique structure, which mimics purine while offering distinct hydrogen bonding capabilities, has led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors and antiviral agents.[1] Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate and its derivatives are key intermediates and final products in this field.[2][3] Ensuring the structural integrity, purity, and solid-state properties of these compounds is paramount for reproducible research, process development, and regulatory compliance.
This guide provides a comprehensive overview of the essential analytical methods required for the robust characterization of this important class of molecules. It is designed for researchers, chemists, and quality control analysts, offering both the theoretical basis for technique selection and detailed, field-tested protocols. The narrative emphasizes an integrated, multi-technique approach, demonstrating how data from orthogonal methods are synthesized to build a complete analytical profile of the target molecule.
Section 1: Primary Structure & Identity Verification
The first step in any analytical workflow is the unambiguous confirmation of the molecule's covalent structure and molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule. For 7-azaindole derivatives, ¹H NMR confirms the substitution pattern on both the pyrrole and pyridine rings, while ¹³C NMR verifies the complete carbon skeleton. The distinct electronic environments of the bicyclic system give rise to a characteristic set of signals that are highly sensitive to substitution.[5][6] For complex derivatives, 2D NMR techniques (e.g., COSY, HSQC) are invaluable for assigning specific proton and carbon signals.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of polar compounds and to clearly show the N-H proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16.
-
Spectral Width (SW): 0-14 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Spectral Width (SW): 0-200 ppm.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or TMS (0 ppm).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, etc.) to assign protons to their positions on the molecule.
-
Assign carbon signals based on chemical shifts and, if necessary, data from HSQC/HMBC experiments.
-
Table 1: Typical ¹H NMR Chemical Shift Ranges for the 7-Azaindole Core in DMSO-d₆
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H1 (N-H) | 11.5 - 12.5 | Broad Singlet |
| H2 | 7.3 - 7.6 | Doublet or Singlet |
| H4 | 7.9 - 8.2 | Doublet of Doublets |
| H5 | 7.0 - 7.2 | Doublet of Doublets |
| H6 | 8.2 - 8.4 | Doublet of Doublets |
| Sidechain CH₂ | 3.8 - 4.1 | Singlet |
| Methyl Ester CH₃ | 3.6 - 3.8 | Singlet |
Note: These are approximate ranges and can shift significantly based on the nature and position of other substituents.[5][7]
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as an essential orthogonal technique to NMR. Electrospray Ionization (ESI) is a soft ionization technique ideal for these polar heterocyclic molecules, typically yielding a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing irrefutable evidence of the compound's identity.[8] Fragmentation patterns can also offer structural clues.[9][10][11]
Protocol 2: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
The addition of 0.1% formic acid to the solvent can aid in protonation and improve signal intensity in positive ion mode.
-
-
Instrument Parameters (ESI-QTOF or Orbitrap):
-
Ionization Mode: ESI Positive.
-
Mass Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Fragmentor Voltage: 70 - 120 V (adjust to observe molecular ion with minimal fragmentation).
-
-
Data Analysis:
-
Identify the base peak. For this compound (MW = 190.19 g/mol ), the expected protonated molecular ion [M+H]⁺ is at m/z 191.08.
-
For HRMS, compare the measured exact mass to the calculated theoretical mass. An error of < 5 ppm is considered excellent confirmation of the elemental formula.
-
Analyze for common fragments, such as the loss of the methoxy group (-31 Da) or the entire methyl acetate sidechain (-73 Da).
-
Section 2: Purity Assessment & Impurity Profiling
Once identity is confirmed, determining the purity of the compound is the next critical step. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[12] For 7-azaindole derivatives, which are moderately polar, a C18 column is a robust starting point.[13][14] A key challenge is managing the basicity of the pyridine nitrogen, which can cause peak tailing on silica-based columns. Using a low pH mobile phase (e.g., with formic or trifluoroacetic acid) protonates this nitrogen, ensuring sharp, symmetrical peaks and reproducible retention times.[13] Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is fit for purpose.[15][16]
Protocol 3: RP-HPLC Purity Analysis
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a stock solution of the sample at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Filter all mobile phases through a 0.45 µm filter and degas before use.
-
-
Chromatographic Conditions:
-
Summarized in the table below.
-
Table 2: HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; hold for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm and 280 nm (or monitor full spectrum) |
-
Data Analysis & System Suitability:
-
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. Calculate the relative standard deviation (%RSD) for retention time and peak area (acceptance criteria: <2.0%).
-
Purity Calculation: Integrate all peaks in the sample chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Impurity Identification: Use the coupled DAD to check for peak purity. If a mass spectrometer is connected (LC-MS), potential structures for impurities can be proposed based on their m/z values.
-
Diagram 1: HPLC Analysis Workflow
Caption: A typical workflow for HPLC purity analysis.
Section 3: Solid-State Characterization
For active pharmaceutical ingredients (APIs) and key intermediates, the solid-state form is a critical quality attribute.[17] Different crystalline forms (polymorphs) or the lack of crystallinity (amorphous form) can significantly impact solubility, stability, and manufacturability.[18][19]
X-Ray Powder Diffraction (XRPD)
Expertise & Rationale: XRPD is the definitive technique for identifying the solid-state form of a material.[20] Crystalline materials produce a unique diffraction pattern of sharp peaks, which serves as a "fingerprint" for that specific crystal lattice.[20][21] Amorphous materials, lacking long-range order, produce a broad, diffuse halo instead. XRPD is essential for polymorph screening, batch-to-batch consistency checks, and stability studies.[17][18][19]
Protocol 4: XRPD Analysis
-
Sample Preparation:
-
Gently grind about 10-20 mg of the powder sample with a mortar and pestle to ensure a random orientation of crystallites.
-
Carefully pack the powder into the sample holder, ensuring a flat, level surface.
-
-
Instrument Parameters (Benchtop Diffractometer):
-
X-ray Source: Cu Kα (λ = 1.5406 Å).
-
Voltage/Current: 40 kV / 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis:
-
Compare the resulting diffractogram to reference patterns of known polymorphs or to previously analyzed batches.
-
The presence of sharp, well-defined peaks indicates a crystalline material.
-
The presence of a broad halo indicates an amorphous material.
-
Mixtures of forms can be identified by the presence of peaks from multiple patterns.
-
Section 4: Integrated Characterization Strategy
No single technique can provide a complete picture. A robust characterization strategy relies on the integration of data from these orthogonal methods. The logical flow ensures that each analytical step builds upon the last, creating a self-validating system.
Diagram 2: Integrated Analytical Strategy
Caption: Interrelation of analytical techniques.
This integrated approach ensures that the material is not only chemically correct (NMR, MS) but also meets critical quality specifications for purity (HPLC) and physical form (XRPD), providing a comprehensive Certificate of Analysis for any batch of this compound or its derivatives.
References
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Title: Applications of X-ray Powder Diffraction in Pharmaceutical Industry Source: IUCr Journals URL: [Link]
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Title: Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry Source: American Pharmaceutical Review URL: [Link]
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Title: Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products Source: PubMed URL: [Link]
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Title: X-ray Powder Diffraction (XRPD) Source: Improved Pharma URL: [Link]
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Title: Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms Source: Particle Analytical URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Quality Guidelines Source: ICH URL: [Link]
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Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
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Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL: [Link]
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Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
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Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction Source: PubMed Central URL: [Link]
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Title: HPLC Method Development and Validation Source: ijrpr URL: [Link]
-
Title: Optimization and Scaling up of the Azaindole Derivatives Synthesis Source: ResearchGate URL: [Link]
-
Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL: [Link]
-
Title: Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis Source: LinkedIn URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
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Title: Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]
-
Title: The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL: [Link]
-
Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]
-
Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: Current Organic Chemistry URL: [Link]
-
Title: Different strategies for synthesis of 7-azaindoles Source: ResearchGate URL: [Link]
-
Title: Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Fragmentation Pattern of Mass Spectrometry Source: Slideshare URL: [Link]
-
Title: CAS 1235865-75-4 Venetoclax Intermediate Manufacturers, Exporters & Suppliers in India Source: Aarti Pharmalabs URL: [Link]
-
Title: 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic Source: PubChem URL: [Link]
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Application Notes & Protocols: The Use of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fragments and the Privilege of the 7-Azaindole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with small, low-molecular-weight compounds (typically <300 Da) known as "fragments."[1][4] These fragments, though often exhibiting weak binding affinities (in the high micromolar to millimolar range), provide high-quality starting points for optimization.[5] Their low complexity allows for a more thorough exploration of a target's chemical space and often results in lead compounds with superior physicochemical properties.[1][2][5]
Central to the success of FBDD is the selection of high-quality fragments. Privileged scaffolds—molecular frameworks that are known to bind to particular classes of biological targets—are of exceptional value. The 1H-pyrrolo[2,3-b]pyridine , commonly known as the 7-azaindole scaffold, is one such privileged structure, particularly in the realm of kinase inhibition.[6][7][8] Its unique arrangement of a pyridine nitrogen atom (as a hydrogen bond acceptor) and a pyrrole NH group (as a hydrogen bond donor) mimics the adenine hinge-binding motif of ATP, allowing it to form critical bidentate hydrogen bonds within the ATP-binding site of many kinases.[6][9] This has made it a cornerstone for the development of numerous potent and selective kinase inhibitors, including the FDA-approved drug Vemurafenib.[6]
This document provides detailed application notes and protocols for the use of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate , a representative fragment embodying the 7-azaindole core, in a typical FBDD campaign. We will detail its application in primary screening, hit validation, and structural characterization using industry-standard biophysical techniques.
The Fragment: this compound
| Property | Value | Rationale for FBDD |
| Molecular Weight | 190.2 g/mol | Complies with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small binding pockets.[10] |
| Structure | Contains the privileged 7-azaindole scaffold for kinase hinge binding.[6] | |
| Key Features | Pyrrole NH (H-bond donor), Pyridine N7 (H-bond acceptor), Ester group (potential for H-bonding and synthetic elaboration). | Provides key interaction points for target binding and "poised" functionality for synthetic chemistry to grow the fragment into a lead.[11] |
| Solubility | High aqueous solubility is predicted. | Essential for biophysical screening methods to avoid aggregation-based artifacts.[12] |
FBDD Workflow Using the 7-Azaindole Fragment
The journey from fragment identification to a viable hit involves a multi-stage process designed to rigorously identify and validate binding events. An orthogonal approach, using multiple biophysical techniques, is critical to eliminate false positives and build a robust data package for each hit.[13][14]
Caption: Visualization of NMR Chemical Shift Perturbation (CSP) analysis.
Application Protocol 3: Structural Characterization by X-ray Crystallography
The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment bound to its target. [15][16]This provides definitive proof of binding and reveals the precise interactions that can be leveraged for structure-based drug design. [15][17][18] Objective: To determine the three-dimensional structure of the target kinase in complex with this compound.
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions for the apo (unliganded) protein using commercially available screens.
-
Optimize lead conditions to produce high-quality, diffraction-grade crystals.
-
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the fragment at a high concentration (e.g., 10-50 mM) dissolved in the crystal mother liquor. The high concentration is necessary to drive the binding of the weakly-interacting fragment. [15] * Transfer the apo-protein crystals into the soaking solution for a defined period (ranging from minutes to hours).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps. The presence of unambiguous, well-defined electron density in the binding pocket that fits the shape of the fragment confirms its binding and orientation.
-
Expected Results & Interpretation:
The resulting co-crystal structure would ideally show the 1H-pyrrolo[2,3-b]pyridine core of the fragment occupying the ATP-binding site. Specifically:
-
The pyrrole N-H would form a hydrogen bond with the backbone carbonyl of a hinge residue.
-
The pyridine N7 atom would accept a hydrogen bond from a backbone N-H of another hinge residue.
-
The methyl acetate moiety would project out of the hinge region, likely towards the solvent-exposed region or a shallow sub-pocket. This "exit vector" is a critical piece of information, as it provides a clear synthetic handle for chemists to elaborate the fragment, adding new chemical groups to pick up additional interactions and increase potency. [19]
Conclusion and Path Forward
Following this comprehensive workflow, this compound can be confidently validated as a true binder to the target kinase. The SPR screen provides the initial hit, NMR confirms the interaction in solution and localizes it to the active site, and X-ray crystallography provides the high-resolution structural blueprint for the next, critical phase: fragment-to-lead optimization . The structural and biophysical data gathered for this simple, privileged fragment serve as the essential foundation for a rational, structure-guided medicinal chemistry campaign aimed at developing a potent and selective drug candidate.
References
- A three-stage biophysical screening cascade for fragment-based drug discovery. Protocol Exchange.
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences.
- Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry.
- Biophysical screening in fragment-based drug design: a brief overview. Briefings in Bioinformatics. (2019).
- X-ray Crystallography Fragment Screening. Selvita.
- NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
- Gesien, A., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Journal of Medical Chemistry.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
- Fragment Screening. Sygnature Discovery.
- Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
- Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology.
- Hartshorn, M. J., et al. (2005). Fragment-based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
- de Kade, E., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports.
- Scott, D. E., & Lawson, A. D. G. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology.
- Scott, D. E., & Lawson, A. D. G. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology.
- Kumar, A., et al. (2021). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. BenchChem. (2025).
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Expert Opinion on Drug Discovery.
- Gelin, M., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
- Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry.
- Svatidoha, C. P., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. (2018).
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. (2025).
- From five fragment hits to the discovery of two lead series of PRMT5/MTA inhibitors. RSC Medicinal Chemistry. (2022).
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"scale-up synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate"
An Application Note on the Process Development and Scale-Up Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Abstract
This compound, a key heterocyclic building block, is a critical intermediate in the synthesis of numerous pharmaceutically active compounds, including protein kinase inhibitors and antagonists for the CRTh2 receptor.[1][2] The synthesis of 7-azaindole derivatives presents unique challenges compared to their indole analogues, primarily due to the electron-deficient nature of the integrated pyridine ring which can complicate classical indole formation methodologies.[3][4] This application note provides a detailed, robust, and scalable three-step synthetic protocol starting from commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The described process leverages a modified Gramine synthesis pathway, which is well-suited for industrial production due to its operational simplicity and use of readily available reagents. We provide step-by-step protocols, process safety analysis, and scale-up considerations to guide researchers and drug development professionals in the efficient production of this high-value intermediate.
Introduction and Strategic Rationale
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, imparting unique properties to drug candidates, including improved metabolic stability and kinase hinge-binding capabilities.[2][5] Consequently, the demand for efficient and scalable syntheses of functionalized 7-azaindoles, such as this compound, is significant.
While numerous methods exist for constructing the 7-azaindole core, including the Fischer, Bartoli, and various transition-metal-mediated syntheses, these can be ill-suited for large-scale production due to harsh conditions, expensive catalysts, or limited substrate scope.[3][6][7][8] A more practical industrial approach involves the post-functionalization of the pre-formed 7-azaindole nucleus. The electron-rich pyrrole moiety of 7-azaindole preferentially undergoes electrophilic substitution at the C3 position, a reactivity profile we can exploit.[7]
The chosen synthetic strategy is a three-step sequence analogous to the classical Gramine synthesis, a trusted method for producing indole-3-acetic acid derivatives. This pathway was selected for its:
-
Trustworthiness: Each step is a well-precedented, high-yielding transformation.
-
Scalability: The reagents are inexpensive, and the reactions can be performed in standard reactor vessels without requiring specialized high-pressure or cryogenic equipment.
-
Efficiency: The sequence reliably builds the desired acetic acid side chain onto the core heterocycle.
The overall transformation is depicted below:
Caption: High-level workflow for the synthesis.
Detailed Synthesis Protocols and Experimental Insights
Part 1: Synthesis of 3-((Dimethylamino)methyl)-1H-pyrrolo[2,3-b]pyridine (7-Azagramine)
The first step is a Mannich reaction, which installs a reactive dimethylaminomethyl handle at the C3 position of 7-azaindole. This aminomethylation proceeds readily under mild acidic conditions.
Protocol:
-
Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge 7-azaindole (1.00 kg, 8.46 mol, 1.0 equiv).
-
Solvent and Reagent Charging: Add glacial acetic acid (5.0 L). Begin stirring to form a slurry and cool the reactor contents to 10-15 °C using a circulating chiller.
-
Reagent Addition: To the cooled slurry, add a 40% aqueous solution of dimethylamine (1.14 kg, 10.15 mol, 1.2 equiv) dropwise via an addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Formaldehyde Addition: Following the dimethylamine addition, add a 37% aqueous solution of formaldehyde (0.86 kg, 10.58 mol, 1.25 equiv) dropwise over 60-90 minutes, maintaining the internal temperature below 20 °C. A significant exotherm may be observed; careful control is critical.
-
Reaction: Once the additions are complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction for completion by TLC (Ethyl Acetate:Methanol 9:1) or HPLC until the starting 7-azaindole is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully add a 50% w/w aqueous solution of sodium hydroxide to basify the mixture to a pH of 11-12. This step is highly exothermic and requires efficient cooling.
-
Extract the aqueous layer with dichloromethane (3 x 4.0 L).
-
Combine the organic layers, wash with brine (2.0 L), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 7-Azagramine as a solid. The product is typically of sufficient purity (>95%) to be carried forward without further purification.
-
Expert Insight: The key to a successful Mannich reaction at scale is meticulous temperature control during the addition of formaldehyde. An uncontrolled exotherm can lead to the formation of undesired oligomeric byproducts. Using pre-chilled reagents can help manage the initial heat release.
Part 2: Synthesis of (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
This step involves the nucleophilic displacement of the dimethylamino group with cyanide. This is a robust transformation but requires stringent safety protocols due to the high toxicity of the cyanide reagent.
Protocol:
-
Reactor Setup: In a well-ventilated fume hood or an enclosed reactor system, charge 7-Azagramine (from the previous step, ~8.46 mol, 1.0 equiv) and N,N-Dimethylformamide (DMF, 6.0 L). Stir to dissolve.
-
Cyanide Solution Preparation: In a separate vessel, dissolve sodium cyanide (0.62 kg, 12.69 mol, 1.5 equiv) in deionized water (2.5 L).
-
CRITICAL SAFETY NOTE: Sodium cyanide is acutely toxic. Always handle it in a designated area with appropriate engineering controls. Never allow cyanide salts or solutions to come into contact with acids, as this will liberate lethal hydrogen cyanide (HCN) gas.
-
-
Reagent Addition: Heat the solution of 7-Azagramine in DMF to 80-85 °C. Add the aqueous sodium cyanide solution dropwise over 2 hours.
-
Reaction: Maintain the reaction temperature at 85-90 °C for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the 7-Azagramine starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger vessel containing ice water (20 L). A precipitate will form.
-
Stir the slurry for 1 hour, then collect the solid product by filtration.
-
Wash the filter cake thoroughly with deionized water until the filtrate is at a neutral pH.
-
Dry the solid product in a vacuum oven at 50 °C to a constant weight.
-
Expert Insight: The choice of solvent is important. While DMF is effective, for larger scales, a solvent that allows for easier product isolation via crystallization, such as DMSO or NMP, could be explored to avoid a lengthy aqueous work-up. The key is to ensure the product precipitates cleanly upon quenching with water.
Part 3: Synthesis of this compound
The final step is a one-pot acidic methanolysis that converts the nitrile directly to the target methyl ester.
Protocol:
-
Reactor Setup: To a reactor equipped for heating under reflux with an acid-resistant overhead stirrer, charge the dried (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (from the previous step, ~8.46 mol, 1.0 equiv) and methanol (12.0 L).
-
Acid Addition: Cool the slurry to 0-5 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.66 kg, 16.92 mol, 2.0 equiv) subsurface, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 18-24 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC for the consumption of the nitrile intermediate and formation of the methyl ester product.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then concentrate it to approximately half its original volume under reduced pressure.
-
Cool the concentrated mixture to 0-5 °C and slowly pour it over a stirred slurry of ice (15 kg).
-
Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8.
-
Extract the product with ethyl acetate (3 x 6.0 L).
-
Combine the organic layers, wash with brine (4.0 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Add heptane as an anti-solvent until turbidity is observed.
-
Cool the mixture slowly to 0-5 °C and allow it to crystallize.
-
Collect the purified solid by filtration, wash with cold heptane, and dry under vacuum at 40 °C.
-
Process Data and Scale-Up Summary
The following table summarizes key quantitative data for the multi-kilogram scale synthesis.
| Parameter | Step 1: Mannich Reaction | Step 2: Cyanation | Step 3: Methanolysis & Purification |
| Starting Material | 7-Azaindole (1.00 kg) | 7-Azagramine (~1.45 kg) | Acetonitrile (~1.30 kg) |
| Key Reagents | Dimethylamine, Formaldehyde | Sodium Cyanide | Methanol, Sulfuric Acid |
| Solvent | Acetic Acid | DMF / Water | Methanol |
| Temperature | 10-20 °C (addition), RT (reaction) | 85-90 °C | 65-70 °C (reflux) |
| Reaction Time | 12-16 hours | 4-6 hours | 18-24 hours |
| Typical Yield | >95% (crude) | ~90% | ~85% |
| Overall Yield | - | - | ~72-77% (over 3 steps) |
| Final Purity (HPLC) | - | - | >99.0% |
Process Safety and Hazard Analysis
Safe execution is paramount. A thorough risk assessment must be conducted before attempting this synthesis at any scale.
-
7-Azaindole: May cause skin and serious eye irritation. May cause respiratory irritation.[9] Handle with standard PPE, including gloves, safety glasses, and a lab coat.
-
Formaldehyde: A known carcinogen and sensitizer. All handling should occur in a well-ventilated fume hood.
-
Sodium Cyanide (NaCN): EXTREME HAZARD. Acutely toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas.
-
Engineering Controls: Use in a closed system or a dedicated, high-efficiency fume hood.
-
PPE: Chemical-resistant gloves (nitrile is not sufficient for prolonged contact; use butyl rubber or neoprene), chemical splash goggles, face shield, and a lab coat are mandatory. An emergency cyanide antidote kit must be immediately accessible.
-
Waste Disposal: All cyanide-containing waste streams must be quenched and neutralized separately. A common method is treatment with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate.
-
-
Concentrated Acids/Bases: Acetic acid, sulfuric acid, and sodium hydroxide are highly corrosive. Handle with appropriate acid/base resistant gloves and eye protection. All neutralization procedures must be performed slowly with efficient cooling.
Caption: Critical safety protocol for handling cyanide waste.
References
-
Thakur, A., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
-
Cravotto, G., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH. [Link]
- Snyder, H. R., & Smith, C. W. (1943). A convenient synthesis of tryptamine. Journal of the American Chemical Society. (Note: This is a foundational reference for the Gramine synthesis, the principles of which are applied here to the 7-azaindole system.
-
Wang, X., et al. (2012). Synthesis of Azaindoles. Progress in Chemistry. [Link]
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions.
-
Hernández-Vázquez, E. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Guéret, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. organic-chemistry.org. [Link]
-
Chen, K., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. PubMed. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
ChemEurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. [Link]
-
Le-Deygen, I. M., et al. (2023). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. organic-chemistry.org. [Link]
-
2A Biotech. (n.d.). METHYL 2-OXO-2-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ACETATE. 2abiotech.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Azaindole synthesis [organic-chemistry.org]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Application Note: Versatile Derivatization Strategies for the Acetate Group of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Abstract: This document provides a comprehensive technical guide for the chemical modification of the C3-acetate side chain of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in the development of potent therapeutic agents.[1][2] By leveraging the reactivity of the ester functional group, researchers can access a diverse array of analogs crucial for structure-activity relationship (SAR) studies. This guide details field-proven protocols for four primary derivatization pathways: saponification to the carboxylic acid, subsequent amide coupling, reduction to the primary alcohol, and transesterification. Each protocol is accompanied by an explanation of the underlying chemical principles, step-by-step instructions, and visual workflows to ensure reproducibility and scientific rigor for researchers in drug discovery and development.
Introduction: The 7-Azaindole Scaffold in Drug Discovery
This compound, the methyl ester of 7-azaindole-3-acetic acid, is a high-value starting material in pharmaceutical research. The 7-azaindole core is a bioisostere of indole and is considered a "privileged" scaffold due to its frequent appearance in bioactive molecules, including numerous kinase inhibitors.[1][3] Its derivatives have shown significant promise as CRTh2 receptor antagonists, anti-inflammatory agents, and therapeutics for neurological disorders.[4][5]
The functional handle at the C3 position—the acetate group—is a prime target for chemical modification. Its strategic derivatization allows for the systematic exploration of chemical space around the core, which is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic properties. This application note serves as a practical guide, presenting robust and validated protocols to empower researchers to efficiently generate chemical libraries from this versatile building block.
Foundational Strategy: Saponification to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic Acid
Rationale
The conversion of the methyl ester to its corresponding carboxylic acid via hydrolysis (saponification) is arguably the most critical first step in a derivatization campaign. The resulting carboxylic acid, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, is a key intermediate that unlocks access to the synthesis of amides, one of the most common functional groups in approved drugs. The choice of a mild base, such as lithium hydroxide (LiOH), is crucial to prevent potential side reactions or degradation of the sensitive 7-azaindole core.
Overall Derivatization Workflow
Caption: Key derivatization pathways originating from the starting methyl ester.
Protocol: Base-Mediated Hydrolysis
Objective: To quantitatively convert the methyl ester to the carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a 3:1:1 mixture of THF, MeOH, and water (e.g., 10 mL total solvent per 200 mg of starting material).
-
Add LiOH·H₂O (3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Once complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water (approx. 10 mL).
-
Cool the solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
The product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes).
Amide Library Synthesis via Carboxylic Acid Activation
Rationale
Amide bond formation between a carboxylic acid and an amine is not spontaneous and requires the use of a coupling agent. The carboxylic acid must first be converted into an activated species (e.g., an active ester) that is susceptible to nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose, operating under mild conditions with high yields and minimal side products, making them ideal for library synthesis.
Reaction Scheme: Amide Coupling
Caption: Workflow for HATU-mediated amide bond formation.
Protocol: HATU-Mediated Amide Coupling
Objective: To synthesize a diverse amide from the carboxylic acid intermediate.
Materials:
-
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and the chosen amine (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc or Et₂O.
-
Wash the organic phase sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel with an appropriate solvent gradient (e.g., hexanes/EtOAc or DCM/MeOH) to afford the pure amide.
| Example Amines for Library Synthesis |
| Aniline |
| Benzylamine |
| Morpholine |
| Piperidine |
| (R)-1-Phenylethanamine |
Reduction to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
Rationale
Reduction of the methyl ester directly yields the corresponding primary alcohol. This transformation replaces the carbonyl group with a methylene group, significantly altering the molecule's polarity, hydrogen bonding capability, and conformational flexibility. The resulting alcohol is a valuable intermediate for synthesizing ether derivatives or for oxidation to the corresponding aldehyde. While potent reducing agents like lithium aluminum hydride (LAH) are effective, lithium borohydride (LiBH₄) is a milder and safer alternative that is highly chemoselective for esters in the presence of other reducible groups.
Protocol: Lithium Borohydride Reduction
Objective: To selectively reduce the methyl ester to a primary alcohol.
Materials:
-
This compound (1.0 eq)
-
Lithium borohydride (LiBH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the methyl ester in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiBH₄ (2.0-3.0 eq) portion-wise. Caution: Hydrogen gas may be evolved.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 6-18 hours), as monitored by TLC or LC-MS.
-
Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M NaOH solution.
-
Stir for 30 minutes, then dilute with EtOAc and water.
-
Separate the layers and extract the aqueous phase with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude alcohol via flash column chromatography (e.g., DCM/MeOH gradient).
Alternative Ester Synthesis: Transesterification
Rationale
Transesterification allows for the conversion of one ester into another. This is particularly useful for modulating physicochemical properties. For instance, converting a methyl ester to an ethyl or tert-butyl ester can alter a compound's lipophilicity (LogP) and its metabolic stability profile by changing its susceptibility to esterase enzymes. The classic approach involves using the desired alcohol as the solvent in the presence of a catalytic amount of strong acid.[6][7]
Protocol: Acid-Catalyzed Transesterification
Objective: To convert the methyl ester to a different alkyl ester (e.g., ethyl ester).
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (or other desired alcohol, used in large excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the methyl ester in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 drops per 100 mg of ester).
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. The removal of methanol as it forms can drive the equilibrium, but often the large excess of the new alcohol is sufficient.
-
Monitor the reaction by LC-MS or GC-MS.
-
Once equilibrium is reached or the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc and carefully wash with saturated aq. NaHCO₃ to neutralize the acid catalyst.
-
Wash further with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting ester by flash column chromatography.
Summary of Derivatization Strategies
| Reaction Type | Key Reagents | Typical Solvent | Temperature | Resulting Functional Group |
| Saponification | LiOH·H₂O, HCl (workup) | THF/MeOH/H₂O | Room Temp. | Carboxylic Acid (-COOH) |
| Amide Coupling | HATU, DIPEA, R¹R²NH | DMF | 0 °C to Room Temp. | Amide (-CONR¹R²) |
| Reduction | LiBH₄ | THF | 0 °C to Room Temp. | Primary Alcohol (-CH₂OH) |
| Transesterification | H₂SO₄ (cat.), R-OH | R-OH | Reflux | Ester (-COOR) |
Conclusion
This compound is a powerful and adaptable starting block for medicinal chemistry programs. The acetate functional group provides a reliable anchor point for extensive chemical modification. The protocols detailed in this application note—hydrolysis, amidation, reduction, and transesterification—form a fundamental toolkit for creating diverse libraries of 7-azaindole analogs. By applying these robust methodologies, researchers can efficiently navigate SAR landscapes, leading to the discovery of novel compounds with enhanced therapeutic potential.
References
- P. G. S. Mahipajo, et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-8.
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
-
Neha, S., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
- Esteves, A. P., & Marques, M. M. B. (2018). Tofacitinib synthesis. Arkivoc, 2018(2), 244-263.
- Various Authors. (2021). Process for the preparation of tofacitinib and intermediates thereof.
-
Singh, R., et al. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(2), 526-589. [Link]
- Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 329-337.
- Commercially Available. 7-Azaindole-3-carboxylic acid. Various Suppliers.
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]
-
Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5727. [Link]
- S. B. Coan, et al. (1956). Esterification of pyridine carboxylic acids.
- B. I. Zenitz. (1960). Esterification of pyridine carboxylic acids.
- Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid.
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole-3-carboxylic acid [myskinrecipes.com]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the synthesis of this valuable 7-azaindole derivative. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter in the lab.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole in numerous drug candidates.[1][2] Consequently, robust and high-yielding syntheses of its derivatives are of critical importance. However, the electron-deficient nature of the pyridine ring can complicate classic indole synthetic methods, leading to challenges in regioselectivity and yield.[3] This guide will help you navigate these complexities.
Part 1: Frequently Asked Questions - General Synthetic Strategies
Q1: What are the primary synthetic routes to prepare this compound?
There are two main strategies for synthesizing the target compound, each with distinct advantages and challenges. The choice often depends on the availability of starting materials and the scale of the reaction.
-
Direct C3-Alkylation of 7-Azaindole: This is the most straightforward approach, involving the direct reaction of the 7-azaindole core with a methyl haloacetate reagent (e.g., methyl bromoacetate or chloroacetate). While conceptually simple, this reaction's primary challenge is controlling the site of alkylation.
-
Multi-Step Synthesis via Fischer Indole Cyclization: This classic indole synthesis can be adapted for azaindoles.[4][5] It typically involves the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed cyclization to build the pyrrole ring with the acetic acid side chain precursor already in place.[6][7][8]
Below is a workflow diagram illustrating these two primary pathways.
Caption: Comparison of major synthetic routes.
Part 2: Troubleshooting Guide - Common Issues & Solutions
Problem 1: Low Yield and Poor Selectivity in Direct C3-Alkylation
Q2: My direct alkylation of 7-azaindole with methyl bromoacetate is giving a low yield of the desired C3-alkylated product and a significant amount of the N1-alkylated isomer. What's going wrong?
This is the most common problem with the direct alkylation approach. The 7-azaindole anion, formed upon deprotonation, is an ambident nucleophile, meaning it can react at either the N1 or C3 position. The pyridine nitrogen makes the pyrrole N-H more acidic, often favoring N1-alkylation under kinetic control.
Causality: The reaction's outcome is a delicate balance between the hardness/softness of the electrophile, the nature of the counter-ion (from the base), the solvent polarity, and temperature.
-
Kinetic vs. Thermodynamic Control: N1-alkylation is often the faster, kinetically favored product. C3-alkylation can be the more thermodynamically stable product, but achieving it requires carefully optimized conditions.
Solutions & Optimization:
-
Choice of Base and Solvent: The base is critical. Strong, non-nucleophilic bases are required. The combination of sodium hydride (NaH) in an aprotic polar solvent like DMF or NMP is a common starting point. The sodium counter-ion can influence the N/C selectivity.
-
Protecting Groups: To guarantee C3 selectivity, consider protecting the N1 position first. A removable protecting group like tosyl (Ts) or benzyl (Bn) can direct the alkylation exclusively to the C3 position via an intermediate lithiation step. However, this adds two steps (protection/deprotection) to the synthesis.
-
Temperature Control: Running the reaction at low temperatures (e.g., 0°C to -78°C) after deprotonation can sometimes improve C3 selectivity by favoring the thermodynamic pathway.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. organicreactions.org [organicreactions.org]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. synarchive.com [synarchive.com]
Technical Support Center: Purification of 7-Azaindole Intermediates
Welcome to the Technical Support Center for the purification of 7-azaindole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the unique purification challenges of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to overcome challenges in your own laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 7-azaindole intermediates in a practical question-and-answer format.
Question 1: I'm observing a persistent impurity with a similar polarity to my 7-azaindole product during column chromatography. How can I improve the separation?
Answer:
Co-elution of impurities is a common challenge, especially with structurally similar byproducts. Here are several strategies to enhance separation, moving from simple adjustments to more advanced techniques.
-
Optimization of the Solvent System: A systematic approach to modifying your mobile phase is the first step.
-
Gradient Elution: If you are using an isocratic system, switching to a shallow gradient can often resolve closely eluting spots.
-
Solvent Selectivity: If you are using a standard ethyl acetate/hexane system, consider solvents with different selectivities. For example, replacing ethyl acetate with dichloromethane/methanol can alter the hydrogen bonding interactions with the silica gel, potentially improving separation. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (if your compound is basic) can significantly change the retention behavior of your compound and impurities.
-
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is insufficient, consider a different stationary phase.
-
Alumina: Alumina can be effective, particularly for separating compounds with different Lewis basicity.
-
Reverse-Phase Chromatography: For polar 7-azaindole intermediates, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase can provide a completely different selectivity profile.[1]
-
-
Sample Loading Technique: How you load your sample onto the column can impact resolution.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then loading the dry powder onto the column can lead to sharper bands compared to wet loading in a strong solvent.
-
Here is a workflow to guide your optimization process:
Caption: Troubleshooting workflow for co-eluting impurities.
Question 2: After a palladium-catalyzed cross-coupling reaction to synthesize my substituted 7-azaindole, I'm struggling to remove the residual palladium catalyst. What are the most effective methods?
Answer:
Residual palladium is a common and critical issue, as regulatory bodies have strict limits on its presence in active pharmaceutical ingredients (APIs).[2] The choice of removal method depends on whether the palladium is in a soluble (homogeneous) or insoluble (heterogeneous) form.
-
For Heterogeneous Catalysts (e.g., Pd/C):
-
Filtration: The simplest method is filtration through a pad of Celite®.[3] This will remove the solid supported catalyst. However, fine particles can sometimes pass through, so a second treatment may be necessary.
-
-
For Homogeneous Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)):
-
Metal Scavengers: These are solid-supported materials with functional groups that chelate the soluble palladium. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or resins are highly effective.[3]
-
Protocol: Palladium Scavenging
-
Dissolve your crude 7-azaindole intermediate in a suitable solvent (e.g., THF, DCM).
-
Add the recommended amount of the palladium scavenger (typically 3-10 equivalents relative to the palladium).
-
Stir the mixture at room temperature or slightly elevated temperature for 2-24 hours.
-
Filter off the scavenger and wash with the solvent.
-
Concentrate the filtrate to obtain your product with reduced palladium content.
-
-
-
Activated Carbon: Treatment with activated carbon can be effective but may lead to loss of your product due to adsorption.[3] It is crucial to perform small-scale experiments to optimize the amount of carbon and the treatment time.
-
Crystallization: In some cases, crystallization can effectively remove palladium impurities. However, it's also possible for the metal to co-crystallize, so this method's effectiveness needs to be verified analytically.[2]
-
Comparative Table of Palladium Removal Techniques:
| Method | Advantages | Disadvantages | Best For |
| Filtration (Celite®) | Simple, fast, inexpensive | Only for insoluble palladium | Heterogeneous catalysts (e.g., Pd/C) |
| Metal Scavengers | High efficiency for soluble palladium, high selectivity | Higher cost | Homogeneous catalysts |
| Activated Carbon | Low cost, effective for a range of palladium species | Can adsorb the product, leading to yield loss | Both homogeneous and heterogeneous catalysts |
| Crystallization | Can provide very pure material | Product loss in mother liquor, potential for co-crystallization of palladium | Compounds that crystallize well |
Question 3: My 7-azaindole intermediate "oils out" during crystallization instead of forming crystals. What can I do to promote crystallization?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to high impurity levels, rapid cooling, or an inappropriate solvent system.
-
Improve Purity: The first step is to ensure your material is sufficiently pure for crystallization. You may need to perform a preliminary purification by column chromatography.
-
Slow Down the Crystallization Process:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Solvent Diffusion: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and place this in a larger container with a "poor" solvent (in which it is insoluble but miscible with the good solvent). Allow the vapors of the poor solvent to slowly diffuse into the good solvent, gradually reducing the solubility and promoting crystal growth.
-
-
Induce Nucleation: If crystals do not form spontaneously, you can try to induce nucleation.
-
Seeding: Add a small crystal of the pure compound to the supersaturated solution.[4]
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can act as nucleation sites.
-
Shock Cooling: Briefly cool the solution in a dry ice/acetone bath to induce rapid nucleation, then allow it to warm slowly to a temperature where the small crystals can anneal and grow.[4]
-
Caption: Decision tree for troubleshooting "oiling out" during crystallization.
Frequently Asked Questions (FAQs)
Question 1: What are the most common impurities encountered in the synthesis of 7-azaindole intermediates?
Answer:
The most common impurities are typically related to the synthetic route employed.
-
Starting Materials: Unreacted starting materials are a frequent source of impurities.
-
Byproducts from Side Reactions: In syntheses like the Chichibabin cyclization, dimerization of starting materials can lead to significant byproducts.[5]
-
Reagents: Excess reagents, such as bases (e.g., LDA) or coupling agents, and their decomposition products can contaminate the final product.[5]
-
Positional Isomers: During substitution reactions on the 7-azaindole core, the formation of positional isomers can occur, which can be particularly challenging to separate.
-
Residual Catalysts: As discussed in the troubleshooting section, residual metals from cross-coupling reactions are a major concern.
Question 2: How does the N-H acidity of the 7-azaindole core affect its purification?
Answer:
The pyrrolic N-H of the 7-azaindole core is acidic, with a pKa in acetonitrile that is significantly lower (more acidic) than that of indole itself.[6] This has several implications for purification:
-
Interactions with Silica Gel: The acidic N-H can interact strongly with the slightly acidic silanol groups on the surface of silica gel. This can lead to tailing or streaking on TLC plates and during column chromatography. To mitigate this, a small amount of a basic modifier like triethylamine or ammonia can be added to the mobile phase to deprotonate the silanol groups and improve peak shape.
-
Salt Formation: The acidic N-H can be deprotonated by strong bases to form salts. This property can be exploited for purification through acid-base extraction, but it can also lead to solubility issues if unwanted salts are formed.
-
N-Protection: In many synthetic routes, the N-H is protected (e.g., with a tosyl or BOC group) to avoid side reactions.[4] The choice of protecting group and the efficiency of its removal can introduce additional purification challenges.
Question 3: Are there any specific safety considerations when purifying 7-azaindole intermediates?
Answer:
As with all laboratory work, a thorough risk assessment should be conducted before starting any purification procedure. Specific considerations for 7-azaindole intermediates include:
-
Toxicity: The toxicological properties of many novel intermediates may not be fully characterized. Therefore, it is prudent to handle all compounds with care, using appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work in a well-ventilated fume hood.
-
Solvent Hazards: The solvents used in chromatography and crystallization (e.g., dichloromethane, hexanes, ethyl acetate) have their own associated hazards (flammability, toxicity). Consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.
-
Reagent Hazards: Some reagents used in the synthesis of 7-azaindoles, such as strong bases (e.g., n-BuLi, LDA) and reactive intermediates, are hazardous.[5] Ensure that any unquenched reactive reagents are safely neutralized before beginning purification.
By understanding the fundamental chemical properties of 7-azaindole intermediates and employing a systematic approach to troubleshooting, you can effectively overcome the purification challenges encountered in your research and development endeavors.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole.
- SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
- Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
- American Chemical Society. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
- American Chemical Society. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications.
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- National Institutes of Health. (n.d.). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. PMC.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Benchchem. (n.d.). Technical Support Center: Removal of Palladium Catalyst from Indole Compounds.
Sources
- 1. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. This 7-azaindole derivative is a valuable building block in medicinal chemistry, often serving as a key intermediate in the development of kinase inhibitors and other therapeutic agents.[1] However, its synthesis is not without challenges, often related to the unique electronic properties of the fused pyrrolopyridine ring system.
This guide is structured as a series of frequently asked questions (FAQs) drawn from common issues reported by researchers in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to resolve issues effectively.
Section 1: Frequently Asked Questions - Synthetic Strategy
Q1: What are the primary synthetic routes to this target, and how do I choose the best one for my lab?
The two most prevalent strategies for constructing the 7-azaindole core with the desired C3-acetate functionality are the Fischer indole synthesis and modern palladium-catalyzed cross-coupling methods.
-
Fischer Indole Synthesis: This is a classic and often cost-effective method involving the acid-catalyzed reaction of a pyridylhydrazine with methyl 4,4-dimethoxyacetoacetate (or a related ketoester). While powerful, this route is notoriously challenging for azaindoles. The electron-deficient nature of the pyridine ring can impede the critical[2][2]-sigmatropic rearrangement step.[3][4] Success often hinges on the choice of a strong acid catalyst and carefully controlled thermal conditions.[4] This route is best suited for labs equipped to handle strong acids (e.g., polyphosphoric acid, Eaton's reagent) and perform careful optimization studies.
-
Palladium-Catalyzed Cross-Coupling Routes: These modern approaches offer greater flexibility and often proceed under milder conditions with higher functional group tolerance.[5][6] A typical sequence might involve synthesizing a halogenated 7-azaindole precursor and then introducing the acetate moiety via a cross-coupling reaction. While the reagents (palladium catalysts, ligands) can be more expensive, this strategy often provides more reliable and higher yields, making it ideal for complex or sensitive substrates.
Recommendation: For initial attempts or smaller-scale synthesis, a well-optimized Fischer indole synthesis can be effective. For larger scales or when the Fischer route fails, investing in a palladium-catalyzed strategy is often more efficient in the long run.
Section 2: Frequently Asked Questions - Reaction Troubleshooting
This section addresses the most common issues encountered during the synthesis itself.
Q2: My Fischer indole synthesis is giving very low or no yield. What are the likely causes?
This is the most common problem and typically stems from two root causes:
-
Unfavorable Reaction Energetics: The key step in the Fischer synthesis is an acid-catalyzed[2][2]-sigmatropic rearrangement of the hydrazone intermediate. For 7-azaindoles, the electron-withdrawing effect of the pyridine nitrogen raises the activation energy of this step, making the reaction sluggish or preventing it altogether.[4]
-
Inappropriate Acid Catalyst: The choice of acid is critical. Common Brønsted acids like HCl or H₂SO₄ may be insufficient.[7] Stronger Lewis acids or dehydrating acids are often required to drive the reaction. Too strong an acid or excessive heat, however, can lead to degradation of the starting materials or product.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the pyridylhydrazine is pure and free of oxidation.
-
Screen Acid Catalysts: If using a standard acid fails, consider alternatives. A comparison is provided in Table 1 below.
-
Optimize Temperature: The reaction often requires significant thermal energy. However, temperatures that are too high can promote decomposition. A systematic screen from 80°C to 140°C is recommended.
Q3: I am observing multiple unidentified spots on my TLC. What are the common side products?
Side product formation is often a clue to an underlying mechanistic issue.
-
N-N Bond Cleavage Products: Under harsh acidic conditions, a competing reaction to the sigmatropic rearrangement is the cleavage of the N-N bond in the hydrazone intermediate.[8] This leads to the formation of 2-aminopyridine and byproducts from the ketone fragment. If you can identify 2-aminopyridine in your crude mixture, it's a strong indicator that this side reaction is dominant.
-
Regioisomers: If using an unsymmetrical ketone precursor, the formation of an undesired regioisomer is possible, though less common for this specific target.
-
N-Alkylation/Substitution: While less common during the ring-forming reaction, if your conditions involve alkylating agents, competitive N-alkylation at the pyrrole nitrogen can occur.[9][10]
Q4: The reaction seems to stall and never reaches full conversion. What can I do?
Incomplete conversion, even after extended reaction times, often points to issues with reagents or conditions.
-
Reagent Stoichiometry: Ensure the ratio of reactants is correct. A slight excess of the ketoester can sometimes help drive the reaction to completion.[11]
-
Moisture: The presence of water can interfere with strong acid catalysts like PPA or Eaton's reagent. Ensure you are using dry solvents and glassware.[11]
-
Deactivation of Catalyst: The basic nitrogen on the pyridine ring can sequester some of the acid catalyst. You may need to use a larger molar excess of the acid compared to a standard indole synthesis.
Section 3: Frequently Asked Questions - Workup and Purification
Q5: My product is difficult to extract from the aqueous layer after quenching the reaction. Why is this happening?
The 7-azaindole nucleus is amphoteric. The pyridine nitrogen (pKa ≈ 4.6) is basic and will be protonated under acidic conditions, making the molecule water-soluble. The pyrrole N-H (pKa ≈ 16-17) is weakly acidic and can be deprotonated under strongly basic conditions. During workup, if the pH is not carefully adjusted to the isoelectric point (typically near neutral), a significant portion of your product may remain in the aqueous layer.
Solution: Carefully adjust the pH of the aqueous layer to between 7.0 and 8.5 with a base like sodium bicarbonate or dilute sodium hydroxide before extraction. Check the pH with test strips. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Q6: I am having trouble purifying my product by column chromatography; it streaks badly. How can I improve the separation?
This is a classic problem when purifying compounds with both acidic (N-H) and basic (pyridine) sites. These functional groups interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking.
Solutions:
-
Solvent System Modification: Add a modifier to your eluent to suppress the unwanted interactions.
-
For Basic Compounds: Add 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent system. This deactivates the acidic silica surface.
-
For Acidic/Polar Compounds: A gradient elution ending with a small percentage of methanol (e.g., 5-10% MeOH in DCM) can help elute the polar product.
-
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic) or C18 reversed-phase silica, which may provide better separation.[12]
-
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be an excellent and scalable purification method. A patent for a related compound suggests using methanol/water as a potential solvent system.[13]
Q7: I suspect my methyl ester is hydrolyzing during workup. How can I prevent this?
Ester hydrolysis can occur under either strongly acidic or basic conditions, especially if heat is applied during the workup (e.g., to remove solvents).
Preventative Measures:
-
Avoid Strong Bases: During extraction, use a mild base like sodium bicarbonate instead of sodium hydroxide to neutralize the solution.
-
Minimize Contact Time: Do not let the product sit in highly acidic or basic aqueous solutions for extended periods. Proceed through the neutralization and extraction steps efficiently.
-
Low-Temperature Evaporation: Remove solvents under reduced pressure at low temperatures (<40°C) to prevent thermally-induced hydrolysis or degradation.
Section 4: Key Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific setup.
Protocol 1: Fischer Indole Synthesis (Representative Procedure)
-
To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add polyphosphoric acid (PPA) (10 equivalents).
-
Heat the PPA to 80°C with stirring.
-
In a separate flask, pre-mix 2-hydrazinopyridine (1.0 eq) and methyl 4,4-dimethoxyacetoacetate (1.1 eq).
-
Add the mixture of starting materials portion-wise to the hot PPA over 20 minutes, ensuring the internal temperature does not exceed 100°C.
-
After the addition is complete, raise the temperature to 110-120°C and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes with 1% TEA).
-
Once the reaction is complete, cool the mixture to ~60°C.
Protocol 2: Standard Workup and Extraction
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate or by the portion-wise addition of solid sodium carbonate until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure at a temperature below 40°C to yield the crude product.
Protocol 3: Optimized Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of 20% to 60% ethyl acetate in hexanes, with 0.5% triethylamine added to both solvents.
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dry silica onto the column.
-
Elute the column using the gradient system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Section 5: Data and Visualization
Table 1: Comparison of Acid Catalysts for Fischer Azaindolization
| Catalyst | Typical Temperature | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 100-140°C | Strong dehydrating agent; effective. | Viscous, difficult to stir; workup is challenging. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | 80-120°C | Very powerful; can improve yields. | Highly corrosive; requires careful handling. |
| Zinc Chloride (ZnCl₂) | 120-160°C | Common Lewis acid; less harsh workup. | May require higher temperatures; can be less effective.[7] |
| Amberlyst-15 Resin | 100-130°C | Heterogeneous catalyst; easy to remove. | May have lower activity than homogeneous acids. |
Diagram 1: Troubleshooting Workflow for Low Product Yield
Caption: A workflow for diagnosing and solving low-yield issues.
Diagram 2: Competing Pathways in Fischer Azaindolization
Caption: The critical choice between productive cyclization and side reactions.
References
-
Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Selective N7 Alkylation of 7-Azaindazoles | Request PDF - ResearchGate. Available from: [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. Available from: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available from: [Link]
- WO2018178926A1 - Process for preparing 1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1h-pyrrolo [2,3-b]pyridin-3-yl-acetic acid - Google Patents.
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. Available from: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available from: [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC. Available from: [Link]
-
Understanding and Interrupting the Fischer Azaindolization Reaction - PMC - NIH. Available from: [Link]
-
Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature | Organic Letters - ACS Publications. Available from: [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available from: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available from: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available from: [Link]
-
Azaindole synthesis - Organic Chemistry Portal. Available from: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. WO2018178926A1 - Process for preparing 1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1h-pyrrolo [2,3-b]pyridin-3-yl-acetic acid - Google Patents [patents.google.com]
Technical Support Center: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Welcome to the dedicated technical support guide for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this important 7-azaindole derivative. As a bioisostere of indole, the 7-azaindole scaffold is a privileged structure in medicinal chemistry, making a thorough understanding of its stability paramount for reproducible research and development.[1][2] This guide provides in-depth, experience-driven advice in a practical question-and-answer format to address common issues encountered during experimental work.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter, providing a logical framework for investigation and resolution.
Question 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my sample in a methanol/water solution. What could it be?
Answer:
The appearance of a new, more polar peak upon storage in aqueous solutions is a classic sign of hydrolysis. The most labile functional group in your molecule under these conditions is the methyl ester.
Underlying Chemistry: Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol.[3] This reaction can be catalyzed by either acid or base.[3][4] In your case, the methyl ester of this compound is likely hydrolyzing to form 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid and methanol. The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time (a new, more polar peak) on a standard C18 reverse-phase HPLC column.
Troubleshooting Workflow:
-
Confirm Identity by LC-MS: The most direct way to confirm this hypothesis is to analyze your degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected degradant, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, will have a molecular weight that is 14.02 Da less than the parent compound (loss of CH₂).
-
Perform a Confirmatory Forced Hydrolysis:
-
Prepare two small-scale reactions:
-
Heat the solutions gently (e.g., 40-60°C) for a few hours.
-
Analyze the reaction mixtures by HPLC and compare the retention time of the newly formed peak with the unknown peak in your stored sample.
-
-
Preventative Measures:
-
Storage: Store stock solutions in anhydrous aprotic solvents (e.g., DMSO, DMF, or acetonitrile) at -20°C or -80°C.
-
Working Solutions: Prepare aqueous working solutions fresh daily. If they must be stored, keep them at 2-8°C for no more than 24 hours.
-
pH Control: Buffer your aqueous solutions to a neutral pH (around 6-7.5), as both acidic and basic conditions can accelerate hydrolysis.
-
Experimental Protocol: Forced Hydrolysis Study
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set up three vials:
-
Acid: 100 µL of stock + 900 µL of 0.1 N HCl.
-
Base: 100 µL of stock + 900 µL of 0.1 N NaOH.
-
Neutral: 100 µL of stock + 900 µL of water.
-
-
Incubate the vials at 60°C.
-
At time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, neutralize if necessary (add an equivalent amount of base for the acid sample, and acid for the base sample), and dilute with the mobile phase.
Question 2: My compound is showing a loss of purity with several new minor peaks after being left on the benchtop, even when stored as a solid. What degradation pathways should I consider?
Answer:
When degradation occurs in the solid state or in non-aqueous solutions exposed to air and light, oxidative and photodegradation pathways are the primary suspects. The 7-azaindole ring system, particularly the electron-rich pyrrole ring, is susceptible to both.
Underlying Chemistry:
-
Oxidation: The pyrrole moiety can be oxidized, potentially leading to the formation of N-oxides on the pyridine nitrogen or hydroxylation of the pyrrole ring, followed by further oxidation to carbonyl-containing species.[8] Similar indole derivatives are known to degrade into products like 3-methyloxindole and indole-3-carboxylic acid.[8] Atmospheric oxygen, trace metal ions, or peroxide impurities in solvents can initiate these processes.
-
Photodegradation: Aromatic heterocyclic systems like 7-azaindole can absorb UV light, leading to the formation of excited states that can undergo various reactions, including dimerization, rearrangement, or reaction with oxygen to form photo-oxidized products.[9][10]
Troubleshooting Workflow:
-
Characterize Degradants: Use high-resolution LC-MS/MS to analyze the degraded sample. Look for mass additions corresponding to oxygen atoms (+16 Da for hydroxylation or N-oxide, +32 Da for peroxides) or mass changes corresponding to dimerization.[6][11]
-
Perform a Confirmatory Forced Degradation Study:
-
Oxidative Stress: Dissolve your compound in a solution containing a mild oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), in acetonitrile. Keep it at room temperature and monitor by HPLC over several hours.[5]
-
Photostability Stress: Expose both a solid sample and a solution of your compound to a controlled light source as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5][12] Analyze the samples by HPLC and compare them to a control sample kept in the dark.
-
-
Preventative Measures:
-
Storage: Always store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light Protection: Use amber vials or wrap vials in aluminum foil to protect the compound from light.
-
Solvent Purity: Use high-purity, peroxide-free solvents, especially for long-term storage of solutions.
-
Data Presentation: Potential Oxidative Degradants
| Degradation Type | Potential Product | Mass Change (Da) | Notes |
| Hydrolysis | 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | -14.02 | Loss of -CH₂ |
| Oxidation | N-Oxide derivative | +15.99 | Formation of N-oxide on the pyridine nitrogen. |
| Oxidation | Hydroxylated derivative | +15.99 | Addition of a hydroxyl group to the ring. |
| Oxidation | Dimerization | + (Molecular Weight - 2.02) | Formation of a covalent bond between two molecules. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The three primary degradation pathways you should be aware of are:
-
Hydrolysis: The methyl ester is susceptible to cleavage under both acidic and basic conditions to form the corresponding carboxylic acid. This is often the most common pathway in aqueous environments.[3][13]
-
Oxidation: The 7-azaindole ring, particularly the pyrrole portion, can be oxidized. This can be initiated by atmospheric oxygen, peroxides in solvents, or metal ion contaminants.[8][14]
-
Photolysis: Exposure to UV or even ambient light can induce degradation, leading to a complex mixture of products. This is a common issue for aromatic heterocyclic compounds.[9][10]
Q2: How should I properly store this compound to ensure its long-term stability?
For optimal stability, follow these storage guidelines:
-
Solid Form: Store the solid material in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C, and protected from light.
-
Solution Form: For stock solutions, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and contamination with water or air. Store these aliquots at -80°C and protect them from light.
Q3: What analytical methods are best for monitoring the stability of this compound?
A stability-indicating HPLC method is the gold standard.[12] Key features of such a method include:
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: A C18 column is a good starting point.
-
Detection: A photodiode array (PDA) detector is crucial to assess peak purity and check for co-eluting impurities. Mass Spectrometry (MS) detection is invaluable for identifying the mass of any degradants.[6][11]
-
Method Validation: The method must be validated to show it can separate the parent compound from all potential degradation products generated during forced degradation studies.
Q4: My compound is used in a cell-based assay with an aqueous buffer. How can I minimize degradation during the experiment?
-
Prepare the final dilution of your compound into the aqueous assay buffer immediately before adding it to the cells.
-
If a stock solution in buffer is required, prepare it fresh for each experiment.
-
Minimize the exposure of your solutions to light by working in a dimly lit area or using amber-colored plates/tubes.
-
If your experimental timeline is long (e.g., >24 hours), consider the stability of the compound under your specific assay conditions (pH, temperature, media components) by running a parallel stability test without cells.
Part 3: Visualizations
Diagram: Potential Degradation Pathways
Caption: Primary degradation routes for the target molecule.
Diagram: Troubleshooting Workflow for an Unknown Peak
Caption: A logical workflow for identifying unknown degradation products.
References
-
Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Link]
-
Science.gov. methyl ester hydrolysis: Topics by Science.gov. [Link]
-
Levin, D. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
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Mounika, J., et al. (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND Bio-MEDICAL SCIENCE. [Link]
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Jiménez-Cruz, F., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link]
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Ziaja, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. [Link]
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Sauthof, C., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
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Alsante, K. M., et al. (2016). Forced Degradation Studies. SciSpace. [Link]
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Lamas, I., et al. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. ResearchGate. [Link]
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Wilson, J. E., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Bajaj, S., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
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Wang, Y., et al. (2023). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry. [Link]
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Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]
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Sharma, A., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link]
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Wang, A., et al. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers in Microbiology. [Link]
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Technical Support Center: Alternative Catalysts for 7-Azaindole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-azaindole derivatives using alternative catalytic systems. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole and appearing in numerous FDA-approved drugs.[1][2] Traditional synthetic routes can be limited, and the development of novel catalytic methods is crucial for advancing drug discovery.[3][4] This guide moves beyond conventional palladium-heavy approaches to explore more sustainable, cost-effective, and versatile alternatives, including iron, copper, and photoredox/nickel dual catalysis.
This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate the challenges and opportunities presented by these modern catalytic systems.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on mechanistic principles and established laboratory findings.
Question: My iron-catalyzed cyclization of an o-haloaromatic amine with a terminal alkyne is resulting in low yields or failing completely. What should I investigate?
Answer: Iron catalysis is an attractive, low-cost alternative for synthesizing 7-azaindoles, often accelerated by microwave irradiation.[5][6] However, several factors can impact its efficiency.
-
Probable Cause 1: Catalyst and Ligand Inactivity.
-
Explanation: The choice of iron salt and its oxidation state can be critical. While many forms are effective, impurities or degradation can inhibit the reaction. Some iron-catalyzed reactions proceed without a specific ligand, but coordination with the solvent or a reactant is often implicitly involved.
-
Solution Pathway:
-
Verify Catalyst Source: Use a high-purity iron catalyst, such as iron(III) acetylacetonate (Fe(acac)₃), which has been successfully reported for this transformation.[7]
-
Consider Additives: Although often ligand-free, some transformations benefit from a co-catalyst or additive. For example, copper(I) iodide (CuI) is sometimes used in conjunction with iron catalysts in Sonogashira-type coupling steps that precede cyclization.[5]
-
Ensure Anhydrous Conditions: While some protocols are robust, moisture can deactivate the catalyst or react with the strong base required for the reaction. Ensure solvents are dry and the reaction is set up under an inert atmosphere (N₂ or Ar).
-
-
-
Probable Cause 2: Ineffective Base or Solvent System.
-
Explanation: The base plays a crucial role in the deprotonation of the terminal alkyne and facilitates the final cyclization step. The solvent must be able to dissolve the reactants and withstand the reaction conditions (e.g., high temperatures in microwave synthesis).
-
Solution Pathway:
-
Base Selection: Potassium tert-butoxide (KOtBu) is a commonly used strong, non-nucleophilic base for these reactions.[5] Ensure it is fresh and has been stored under anhydrous conditions.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is an effective solvent for this chemistry due to its high boiling point and ability to coordinate with metal catalysts.[5] If NMP is problematic for downstream processing, consider other high-boiling polar aprotic solvents like DMF or DMAc.
-
-
-
Probable Cause 3: Sub-optimal Microwave Conditions.
-
Explanation: Microwave-assisted synthesis dramatically reduces reaction times but requires careful optimization.[6] Incorrect temperature or ramp times can lead to side product formation or decomposition.
-
Solution Pathway:
-
Temperature Screening: The optimal temperature is typically between 120-140°C. If you see decomposition (darkening of the reaction mixture beyond the expected), try lowering the temperature by 10°C. If the reaction is sluggish, a modest increase may be beneficial.
-
Hold Time: Reaction times are typically short (30-60 minutes).[5][7] Monitor the reaction by TLC or LC-MS to avoid prolonged heating that could degrade the product.
-
-
Question: I am attempting a copper-catalyzed cyclization to form a 7-azaindole, but the reaction is sluggish and incomplete. How can I improve the conversion?
Answer: Copper catalysts are versatile and offer a milder alternative to palladium for C-N and C-C bond formation.[8] Sluggishness often points to issues with catalyst turnover or substrate activation.
-
Probable Cause 1: Catalyst Oxidation State and Solubility.
-
Explanation: Both Cu(I) and Cu(II) salts can be effective, but the active catalytic species is often Cu(I). If using a Cu(II) source, an in-situ reduction may be necessary, or the reaction may proceed through a different mechanism. Poor solubility of the copper salt can also limit its availability.
-
Solution Pathway:
-
Catalyst Choice: For oxidative cross-coupling reactions, CuI is a common and effective choice.[9] For intramolecular cyclizations of o-haloaryl enamines, Cu(II) acetate has been shown to work well, even without added ligands.[8]
-
Solvent System: A solvent system like DMF/water can improve the solubility of the catalyst and reactants, facilitating the reaction.[8]
-
Consider Ligands: While some protocols are ligand-free[8], many copper-catalyzed reactions are accelerated by N- or P-based ligands. Simple ligands like DMAP (4-Dimethylaminopyridine) can be effective in promoting specific transformations like N-alkynylation.[9]
-
-
-
Probable Cause 2: Inefficient Halogen Activation.
-
Explanation: The rate of the cyclization can depend on the nature of the halogen on the pyridine ring. The C-X bond strength follows the trend C-I < C-Br < C-Cl, making iodo-substituted pyridines generally more reactive in oxidative addition steps.
-
Solution Pathway:
-
Substrate Modification: If your synthesis allows, start with an iodopyridine derivative rather than a bromo- or chloro-pyridine.
-
Increase Temperature: If using a less reactive halide, increasing the reaction temperature can help overcome the activation energy barrier for the C-X bond cleavage.
-
-
-
Probable Cause 3: Reaction Atmosphere.
-
Explanation: Unlike many palladium-catalyzed reactions that require strict exclusion of air, some copper-catalyzed oxidative couplings work best in open air, as O₂ can act as the terminal oxidant to regenerate the active catalyst.[9] Conversely, other copper-catalyzed reactions may be sensitive to oxygen.
-
Solution Pathway:
-
Consult the Protocol: Check if the specific literature procedure you are following specifies an inert atmosphere or open-to-air conditions.
-
Experiment: If the protocol is ambiguous, run small-scale test reactions under both an inert atmosphere (N₂ or Ar) and with a balloon of air or an open flask to determine the optimal condition.
-
-
Question: My photoredox/nickel dual catalytic reaction for Csp²-Csp³ cross-coupling is not proceeding. What are the common failure points?
Answer: Photoredox/nickel dual catalysis is a powerful method for forming challenging bonds under very mild conditions.[10][11] Its success hinges on the delicate interplay between two catalytic cycles.
-
Probable Cause 1: Inefficient Light-Mediated Steps.
-
Explanation: The photocatalyst must absorb light efficiently to initiate the single-electron transfer (SET) process. Insufficient light, an incorrect wavelength, or quenching of the excited state will halt the reaction.
-
Solution Pathway:
-
Light Source: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength for your photocatalyst (e.g., ~450 nm for many iridium or organic photocatalysts). Check that the light source is positioned close to the reaction vessel for maximum photon flux.
-
Degassing: Oxygen is an efficient quencher of excited-state photocatalysts. It is critical to thoroughly degas the reaction mixture. Use a freeze-pump-thaw cycle (3-4 times) or sparge the solvent with argon for at least 30 minutes before adding the catalysts.
-
Reaction Vessel: Use a vessel made of a material that is transparent to the required wavelength (e.g., borosilicate glass like Pyrex).
-
-
-
Probable Cause 2: Nickel Cross-Coupling Cycle Failure.
-
Explanation: The nickel catalyst is responsible for the bond-forming reductive elimination step. Problems can arise from the choice of nickel precursor, ligand, or the presence of inhibitors.
-
Solution Pathway:
-
Nickel Precursor and Ligand: The combination of NiCl₂·glyme with a ligand like dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) is a common and effective system. Ensure the nickel precursor is anhydrous.
-
Substrate Purity: Impurities in your starting materials (e.g., bromo-7-azaindole or the coupling partner) can poison the nickel catalyst. Purify starting materials if their quality is uncertain.
-
Solvent Choice: The reaction medium is critical. Mixed solvent systems are often used to ensure all components remain dissolved.[10]
-
-
-
Probable Cause 3: Mismatch Between Catalytic Cycles.
-
Explanation: The rates of the photoredox and nickel cycles must be compatible. If the radical generation is too slow or too fast relative to the nickel cycle, the reaction will be inefficient.
-
Solution Pathway:
-
Catalyst Loading: While screening, vary the loading of both the photocatalyst and the nickel catalyst.
-
Continuous Flow: For this type of reaction, switching from batch to a continuous flow setup can dramatically improve yields and reduce reaction times.[11][12] The high surface-area-to-volume ratio in a flow reactor improves light penetration and mass transfer, accelerating the reaction.[10]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why do traditional Fischer indole syntheses often fail or give low yields for 7-azaindoles?
The Fischer indole synthesis is less efficient for azaindoles due to the electron-deficient nature of the pyridine ring.[13][14] This leads to two primary issues:
-
Unfavorable Tautomerization: The key[3][3]-sigmatropic rearrangement step requires the formation of an enehydrazine intermediate. For pyridylhydrazones, the equilibrium between the hydrazone and the required enehydrazine is often unfavorable.[14]
-
Competing N-N Bond Cleavage: The acidic conditions can promote heterolytic cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate, especially if the substrate has electron-donating groups.[15] This side reaction competes directly with the productive cyclization pathway.
Due to these challenges, alternative metal-catalyzed cyclizations or C-H activation strategies are often preferred for constructing the 7-azaindole core.[7][16]
Q2: How do I choose between an iron, copper, or photoredox/nickel catalyst system?
Choosing the right catalyst depends on your specific synthetic goal, substrate, and available equipment.
| Catalyst System | Best For... | Key Advantages | Common Limitations |
| Iron-based | Intramolecular cyclizations, Sonogashira-type couplings.[5][6] | Low cost, low toxicity, abundant.[5] Often accelerated by microwaves. | Can require high temperatures; scope may be narrower than palladium. |
| Copper-based | C-N and C-O cross-couplings, cyclizations.[8][9] | Inexpensive, can be run under mild/ligand-free conditions, often tolerant of air/moisture. | Can be sensitive to substrate electronics; may require stoichiometric base. |
| Photoredox/Ni Dual | Csp²-Csp³ cross-couplings (e.g., adding alkyl groups).[10][11] | Extremely mild conditions (room temp, visible light), high functional group tolerance. | Requires specialized photochemical equipment, sensitive to oxygen, can be complex to optimize. |
A logical workflow for catalyst selection is presented below.
Caption: Catalyst selection guide for 7-azaindole functionalization.
Q3: What is the role of a silver additive in rhodium-catalyzed C-H activation for 7-azaindole synthesis?
In some Rh(III)-catalyzed C-H activation/annulation reactions, a silver salt (e.g., AgSbF₆ or AgNTf₂) is used as an additive. Computational and experimental studies suggest the silver ion acts as a catalytic promoter through an oxidatively induced pathway.[17] Its proposed roles include:
-
Coordination and Activation: The silver ion can coordinate to the pyridine nitrogen, facilitating the C-H bond cleavage step.[16]
-
Oxidant: The silver ion can oxidize the Rh(I) species back to the active Rh(III) state in the catalytic cycle, accelerating key steps like C-H activation, alkyne insertion, and reductive elimination.[17] This prevents the catalyst from getting trapped in a less reactive state.
Q4: Are there any transition-metal-free alternatives for synthesizing the 7-azaindole core?
Yes, innovative transition-metal-free methods are emerging. One notable strategy involves an alkali-amide-controlled domino reaction between 2-fluoro-3-methylpyridine and an arylaldehyde.[2] In this system, the choice of the alkali metal counterion on the base dictates the chemoselectivity:
-
LiN(SiMe₃)₂ (LDA): Exclusively produces the saturated 7-azaindoline ring.
-
KN(SiMe₃)₂ (KHMDS): Primarily furnishes the oxidized aromatic 7-azaindole product.
This method avoids residual heavy metals, which is highly desirable in pharmaceutical manufacturing.[2]
Section 3: Key Experimental Protocols
Protocol 1: Iron-Catalyzed Synthesis of 2-Phenyl-7-azaindole via Microwave Irradiation Adapted from Le, V. et al. (2019).[5][6]
This protocol describes the cyclization of 3-iodo-2-aminopyridine with phenylacetylene.
Caption: Workflow for iron-catalyzed 7-azaindole synthesis.
Step-by-Step Methodology:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-iodo-2-aminopyridine (220 mg, 1.0 mmol, 1.0 equiv), iron(III) acetylacetonate (35 mg, 0.1 mmol, 10 mol%), copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), and potassium tert-butoxide (168 mg, 1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the vial with argon or nitrogen.
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP, 2.0 mL) via syringe, followed by phenylacetylene (122 mg, 1.2 mmol, 1.2 equiv).
-
Seal the vial with a crimp cap.
-
Place the vial in a microwave reactor and irradiate at 130°C for 60 minutes.
-
After cooling to room temperature, carefully uncap the vial and dilute the contents with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (3 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2-phenyl-7-azaindole product.
Protocol 2: Photoredox/Nickel Dual Catalytic Synthesis of 2-Cyclohexyl-7-azaindole Adapted from Le, D. N. et al. (2016).[10][11]
This protocol describes the Csp²-Csp³ cross-coupling of 2-bromo-7-azaindole with a potassium trifluoroborate salt.
Step-by-Step Methodology:
-
In a glovebox, add 2-bromo-7-azaindole (197 mg, 1.0 mmol, 1.0 equiv), potassium cyclohexyltrifluoroborate (276 mg, 1.5 mmol, 1.5 equiv), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), NiCl₂·glyme (22 mg, 0.1 mmol, 10 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 27 mg, 0.1 mmol, 10 mol%) to an oven-dried vial.
-
Add a magnetic stir bar and 5 mL of a thoroughly degassed solvent mixture (e.g., 1,2-dichloroethane/water).
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it approximately 5-10 cm from a 34W blue LED lamp. Use a fan to maintain the reaction temperature at approximately 30°C.
-
Stir the reaction under irradiation for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-cyclohexyl-7-azaindole.
References
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Le, D. N., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters. Available at: [Link]
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Le, V. Q., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Advances. Available at: [Link]
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Saha, C. K., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Available at: [Link]
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Le, D. N., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. PubMed. Available at: [Link]
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Wang, H. (2010). Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach. PRISM. Available at: [Link]
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Marques, M. M. B., & Andrade, L. P. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
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Le, V. Q., et al. (2019). Different strategies for synthesis of 7-azaindoles. ResearchGate. Available at: [Link]
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Le, V. Q., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. National Institutes of Health. Available at: [Link]
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Various Authors. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. Available at: [Link]
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Sahoo, S. K., et al. (2023). Copper–catalyzed oxidative cross‐coupling reactions of 7‐azaindole. ResearchGate. Available at: [Link]
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Le, D. N., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. ResearchGate. Available at: [Link]
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de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives. Organic Chemistry Portal. Available at: [Link]
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Iaroshenko, V. O., et al. (2011). Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling. Organic & Biomolecular Chemistry. Available at: [Link]
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Majumdar, N. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Available at: [Link]
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Patra, T., & Datta, A. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. ResearchGate. Available at: [Link]
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Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles. ResearchGate. Available at: [Link]
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Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. Available at: [Link]
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- 11. Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 14. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical role of solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address specific challenges you may encounter during your experiments.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses common problems encountered during the synthesis of this compound, offering explanations and actionable solutions.
Question 1: Low or no yield of the desired product.
Possible Causes and Solutions:
-
Incomplete Hydrazone Formation: The initial condensation between 2-hydrazinopyridine and methyl 4,4-dimethoxy-3-oxobutanoate is a critical equilibrium-driven reaction.
-
Troubleshooting:
-
Solvent Choice: While various solvents can be used, protic solvents like ethanol can facilitate proton transfer required for this step. However, ensure the solvent is dry, as excess water can hydrolyze the dimethoxy acetal protecting group or shift the equilibrium away from the hydrazone.
-
Acid Catalysis: The reaction is often catalyzed by a mild acid. If the reaction is sluggish, a catalytic amount of acetic acid can be added to promote hydrazone formation. Be cautious with strong acids as they can lead to unwanted side reactions.
-
-
-
Inefficient Cyclization (Fischer Indole Synthesis Step): The acid-catalyzed cyclization of the intermediate hydrazone is the core of the 7-azaindole formation. The choice of acid and solvent is paramount.
-
Troubleshooting:
-
Acid Catalyst: Polyphosphoric acid (PPA) is a common and effective catalyst for this cyclization.[1] However, its high viscosity can pose mixing challenges. Ensure vigorous stirring to maintain a homogeneous reaction mixture. Alternatively, strong Brønsted acids like sulfuric acid or Lewis acids can be employed, but reaction conditions may need re-optimization.[2]
-
Solvent Effects on Cyclization:
-
High-Boiling Aprotic Solvents: Solvents like toluene or xylene are often used to achieve the high temperatures required for the[3][3]-sigmatropic rearrangement in the Fischer indole synthesis. Toluene can be particularly effective as it aids in the azeotropic removal of water, driving the reaction forward.
-
Polar Aprotic Solvents: Solvents like DMSO can also be effective, sometimes in combination with acids like acetic acid, to facilitate the cyclization.[3]
-
Solvent-Free Conditions: In some cases, the Fischer indole synthesis can be performed under solvent-free conditions, which can offer advantages in terms of reduced waste and simplified work-up.[3][4][5]
-
-
-
-
Sub-optimal Temperature: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement and subsequent cyclization.[2]
-
Troubleshooting: If the reaction is not proceeding, gradually increase the temperature. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the product, while also checking for the appearance of degradation products.
-
Question 2: Formation of significant side products and impurities.
Possible Causes and Solutions:
-
Side Reactions from the Hydrazone Intermediate: The hydrazone can undergo alternative reaction pathways if the cyclization conditions are not optimal.
-
Troubleshooting:
-
Control of Acidity and Temperature: Overly harsh acidic conditions or excessively high temperatures can lead to the decomposition of the hydrazone or the formation of isomeric byproducts. A careful optimization of the acid catalyst concentration and reaction temperature is crucial.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at high temperatures.
-
-
-
Incomplete Reaction or Presence of Starting Materials:
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress closely.
-
Stoichiometry: Double-check the stoichiometry of your reactants. A slight excess of one reactant may be beneficial in some cases but can also lead to purification challenges.
-
-
-
Formation of Isomeric Azaindoles: Depending on the substitution pattern of the starting materials, the formation of other azaindole isomers is a possibility, although less common in this specific synthesis.
-
Troubleshooting: Characterize your product thoroughly using techniques like NMR and mass spectrometry to confirm the desired regiochemistry.
-
Question 3: Difficulty in product purification.
Possible Causes and Solutions:
-
Presence of Viscous Byproducts or Baseline Material on TLC: This is often an indication of polymerization or decomposition.
-
Troubleshooting:
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature or with a less aggressive acid catalyst.
-
Purification Strategy: Column chromatography on silica gel is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. A patent for a similar compound suggests purification by recrystallization from a methanol/water mixture.[4]
-
-
-
Co-elution of Impurities:
-
Troubleshooting:
-
Alternative Solvent Systems for Chromatography: If standard solvent systems do not provide adequate separation, explore other options. For instance, adding a small amount of a third solvent like dichloromethane or methanol to your mobile phase can sometimes improve resolution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the role of the solvent in the Fischer indole synthesis step?
The solvent plays multiple crucial roles in the Fischer indole synthesis:
-
Solubilization of Reactants: The solvent must effectively dissolve the hydrazone intermediate and the acid catalyst to ensure a homogeneous reaction mixture.[6]
-
Heat Transfer: The solvent acts as a heat transfer medium, allowing for precise control of the reaction temperature.
-
Influence on Reaction Mechanism: The polarity of the solvent can influence the rate of the key[3][3]-sigmatropic rearrangement and the subsequent cyclization and aromatization steps. Polar solvents may stabilize charged intermediates, while non-polar solvents may be preferred for certain concerted rearrangements.
-
Azeotropic Removal of Water: In some cases, solvents like toluene can be used to azeotropically remove water formed during the reaction, which can help to drive the equilibrium towards the product.
Q2: Which solvents are recommended for this synthesis?
There is no single "best" solvent, as the optimal choice depends on the specific reaction conditions and the scale of the synthesis. However, some commonly used and effective options include:
| Solvent Class | Examples | Key Considerations |
| Aromatic Hydrocarbons | Toluene, Xylene | High boiling points allow for high reaction temperatures. Can be used for azeotropic water removal. |
| Polar Aprotic | DMSO, DMF | Good at solubilizing a wide range of reactants. Can promote reactions involving polar intermediates. |
| Alcohols | Ethanol, Methanol | Often used for the initial hydrazone formation. Can also be used as co-solvents in the cyclization step.[4] |
| Solvent-Free | None | Environmentally friendly and can simplify work-up, but may require precise temperature control and can be challenging for large-scale reactions.[3][4][5] |
Q3: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed analysis, LC-MS can be used to track the concentrations of reactants, intermediates, and products, as well as to identify any side products by their mass-to-charge ratio.
Q4: What are the key safety precautions for this synthesis?
-
Handling of Reagents:
-
Hydrazines: Many hydrazines are toxic and potential carcinogens. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids: Strong acids like polyphosphoric acid and sulfuric acid are corrosive. Handle them with care and appropriate PPE.
-
-
Reaction Conditions:
-
High Temperatures: Be cautious when working with reactions at high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure the glassware is free of cracks.
-
Pressure Build-up: If performing the reaction in a sealed vessel, be aware of the potential for pressure build-up, especially when heating.
-
III. Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps and decision points in the synthesis and troubleshooting of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Decision-making workflow for troubleshooting low-yield synthesis.
IV. References
-
Process for preparing 1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1h-pyrrolo [2,3-b]pyridin-3-yl-acetic acid. (n.d.). Google Patents. Retrieved from
-
Matsumoto, K., et al. (n.d.). Fischer indole synthesis in the absence of a solvent. ResearchGate. Retrieved from [Link]
-
Alekseyev, R. S., et al. (2017). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Russian Journal of Organic Chemistry, 53(8), 1223-1230.
-
Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2017). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2011). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 13(20), 5584-5587.
-
An Update on the Synthesis of Pyrrolo[4][7]benzodiazepines. (2016). Molecules, 21(1), 58.
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Azaindoles. (2012). Progress in Chemistry, 24(10), 1974-1982. Retrieved from [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2008). Journal of the American Chemical Society, 130(43), 14323-14333.
-
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. (2018). Molecules, 23(11), 2968.
Sources
- 1. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. WO2018178926A1 - Process for preparing 1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1h-pyrrolo [2,3-b]pyridin-3-yl-acetic acid - Google Patents [patents.google.com]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Technical Support Center: Stability Studies of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for conducting comprehensive stability studies on this compound. As a key intermediate or active pharmaceutical ingredient (API), understanding its stability profile is critical for formulation development, shelf-life determination, and regulatory submissions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound are hydrolysis of the methyl ester group and oxidation of the electron-rich 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system. Photostability should also be evaluated as aromatic and heteroaromatic systems can be susceptible to photodegradation.
Q2: What is the recommended approach for assessing the stability of this compound?
A2: A forced degradation study is the most effective approach to rapidly understand the intrinsic stability of this compound.[1][2][3][4] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing, such as high heat, humidity, strong acidic and basic conditions, oxidation, and exposure to light.[1][3]
Q3: What are the expected degradation products?
A3: The most likely degradation product is the corresponding carboxylic acid, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, formed via hydrolysis of the methyl ester. Other potential degradation products could arise from oxidation of the pyrrole or pyridine rings, potentially leading to N-oxides or hydroxylated species. Dimerization or polymerization products might also be observed under certain stress conditions.
Q4: Which analytical technique is best suited for stability studies of this compound?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable method for separating and quantifying this compound from its potential degradation products. Mass spectrometry (LC-MS) is invaluable for the identification and characterization of the degradation products formed.
Q5: What are the typical stress conditions used in forced degradation studies?
A5: Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).[1][5]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[1][5]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4]
-
Thermal Degradation: Dry heat (e.g., 80-105 °C) for a specified duration.[6]
-
Photostability: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
-
Possible Cause: The stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M).
-
Increase the temperature of the reaction. Refluxing the sample can be considered for acid and base hydrolysis.[1]
-
Extend the duration of the stress testing.
-
Ensure proper sample preparation and dissolution in the stress medium.
-
Issue 2: Complete Degradation of the Parent Compound
-
Possible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the reaction temperature.
-
Reduce the exposure time.
-
Take multiple time points to track the degradation pathway and identify the primary degradants. The goal is to achieve 5-20% degradation.[4]
-
Issue 3: Poor Chromatographic Resolution Between Parent Peak and Degradant Peaks
-
Possible Cause: The analytical method is not stability-indicating.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust the organic modifier (e.g., acetonitrile, methanol) and aqueous phase (e.g., water with buffer) ratio.
-
Modify the pH of the mobile phase. The pKa of the 1H-pyrrolo[2,3-b]pyridine moiety and any acidic or basic degradants will influence their retention.
-
-
Change the Stationary Phase:
-
Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl).
-
-
Adjust the Gradient Profile:
-
A shallower gradient can improve the separation of closely eluting peaks.
-
-
Peak Purity Analysis:
-
Use a photodiode array (PDA) detector to assess peak purity and ensure co-elution is not occurring.
-
-
Issue 4: Identification of Unknown Degradation Products
-
Possible Cause: Formation of novel or unexpected degradation products.
-
Troubleshooting Steps:
-
LC-MS Analysis:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of the degradation products. This will aid in determining their elemental composition.
-
-
MS/MS Fragmentation:
-
Perform tandem mass spectrometry (MS/MS) to fragment the degradation products. The fragmentation pattern can provide valuable structural information.
-
-
Forced Degradation of a Suspected Degradant:
-
If a potential degradation product is commercially available or can be synthesized, subject it to the same stress conditions to see if it forms the same secondary products.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours.
- Photolytic Degradation: Expose the solid compound and a solution (in a photostable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
- At appropriate time points, withdraw an aliquot of the stressed sample.
- Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
- Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method.
1. Instrumentation:
- HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
2. Chromatographic Conditions (Initial):
- Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: 10-90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the parent compound).
- Injection Volume: 10 µL.
3. Method Validation:
- Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M NaOH, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂, RT, 24h | Data to be filled | Data to be filled | Data to be filled |
| Dry Heat, 80°C, 48h | Data to be filled | Data to be filled | Data to be filled |
| Photostability | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (n.d.). National Institutes of Health.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Regular Article. (2024, April 3). Analytical and Bioanalytical Chemistry Research.
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
- Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Proliferation. (n.d.). PubMed Central.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2025, August 7). ResearchGate.
- Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. (n.d.). National Institutes of Health.
Sources
- 1. ijrpp.com [ijrpp.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"biological activity of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate vs. other kinase inhibitors"
A Comparative Guide to the Biological Activity of 7-Azaindole-Based Kinase Inhibitors
A Note on the Subject Compound: This guide aims to provide a comparative analysis of the biological activity of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. However, a comprehensive search of publicly available scientific literature did not yield specific kinase inhibition data for this exact molecule. Therefore, to provide a data-driven and scientifically rigorous comparison, this guide will focus on a closely related and well-characterized 7-azaindole derivative: 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea . This compound, hereafter referred to as 7-Azaindole Compound 6 , shares the core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold and serves as an excellent representative for illustrating the biological activity of this class of molecules against other established kinase inhibitors.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1] Its unique structural features allow it to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of kinases. This guide provides a comparative analysis of the biological activity of a representative 7-azaindole derivative against other well-established kinase inhibitors, namely Vemurafenib, Sorafenib, and Sunitinib. We will delve into their respective kinase profiles, the signaling pathways they modulate, and the experimental methodologies used to characterize their activity.
The 7-Azaindole Scaffold: A Versatile Hinge-Binding Motif
The efficacy of the 7-azaindole scaffold lies in its ability to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This bidentate interaction anchors the inhibitor in the active site, providing a stable foundation for further interactions and conferring potency.[1]
Caption: Fig. 1: Hinge-binding of 7-azaindole
This fundamental interaction is a common feature among many ATP-competitive kinase inhibitors.[2] The diverse substitutions at other positions of the 7-azaindole ring are then responsible for conferring selectivity and potency towards specific kinases.[3]
Comparative Analysis of Kinase Inhibitor Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. Here, we compare the kinase inhibitory profile of our representative 7-azaindole compound with three clinically approved kinase inhibitors.
7-Azaindole Compound 6 has been identified as a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription.[4][5]
Vemurafenib is a potent inhibitor of the V600E mutant BRAF kinase and also contains a 7-azaindole core.[6]
Sorafenib is a multi-kinase inhibitor known to target several kinases involved in angiogenesis and cell proliferation, including VEGFR and PDGFR.[7][8][9]
Sunitinib is another multi-kinase inhibitor with a distinct target profile that includes VEGFR, PDGFR, and KIT.[10][11][12]
| Kinase Target | 7-Azaindole Compound 6 (IC50, nM) | Vemurafenib (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) |
| CDK8 | 51.3 [5] | >10,000 | >10,000 | >10,000 |
| BRAF (V600E) | Not Reported | 31 | 6 | Not Reported |
| VEGFR2 | Not Reported | 100 | 90 | 9 |
| PDGFRβ | Not Reported | 47 | 5 | 2 |
| c-KIT | Not Reported | >1,000 | 68 | 4 |
| RAF1 | Not Reported | 48 | 6 | Not Reported |
Note: IC50 values are compiled from various sources and should be interpreted with caution as experimental conditions may vary. The most potent activity for each compound is highlighted in bold.
This data illustrates the diverse selectivity profiles that can be achieved from different chemical scaffolds and even from modifications to the same core structure. While Vemurafenib, with its 7-azaindole core, is highly selective for mutant BRAF, our representative 7-azaindole compound displays potent inhibition of CDK8. Sorafenib and Sunitinib exhibit broader activity against a range of kinases involved in angiogenesis.
Modulated Signaling Pathways
The inhibition of specific kinases leads to the downstream modulation of critical cellular signaling pathways.
CDK8-Mediated Transcription: CDK8 is a component of the Mediator complex, which regulates the transcription of genes involved in cell cycle progression and oncogenesis. Inhibition of CDK8 can lead to cell cycle arrest and apoptosis.[4][5]
Caption: Fig. 2: CDK8 Signaling Pathway
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Vemurafenib and Sorafenib both inhibit components of this pathway.[6][13]
Caption: Fig. 3: MAPK Signaling Pathway
Experimental Methodologies for Kinase Inhibition Profiling
The characterization of kinase inhibitors involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.[14]
Biochemical Kinase Assay: Luminescence-Based ATP Depletion Assay
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Protocol:
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the test compound in a suitable kinase buffer.
-
Initiation: Start the reaction by adding a predetermined concentration of ATP. Incubate at room temperature for 1 hour.
-
ATP Detection: Add a luciferase-based ATP detection reagent. This reagent lyses the reaction components and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Cell-Based Assay: Cell Proliferation Assay (MTS/MTT)
This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.
-
MTS/MTT Addition: Add a tetrazolium salt solution (MTS or MTT) to each well. Viable cells will metabolize the salt into a colored formazan product.
-
Incubation: Incubate for 1-4 hours until a color change is visible.
-
Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Caption: Fig. 4: Kinase Inhibitor Screening Workflow
Discussion and Future Perspectives
The comparative analysis highlights the versatility of the 7-azaindole scaffold in generating kinase inhibitors with diverse selectivity profiles. While the core structure provides the necessary hinge-binding interactions for potent inhibition, the substitutions at other positions dictate the specific kinase targets. The representative 7-azaindole compound's potent and selective inhibition of CDK8 demonstrates its potential as a targeted therapeutic agent, distinct from the broader-spectrum activity of multi-kinase inhibitors like Sorafenib and Sunitinib.
The development of resistance to kinase inhibitors remains a significant clinical challenge.[13][16][17] Understanding the specific mechanisms of action and the downstream signaling effects of novel inhibitors is crucial for designing rational combination therapies and overcoming resistance. Future research on 7-azaindole derivatives will likely focus on further optimizing their selectivity and pharmacokinetic properties to develop next-generation kinase inhibitors with improved efficacy and reduced side effects.
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A Comparative Analysis of Synthetic Routes to 7-Azaindole Acetic Acid Esters: A Guide for Researchers
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous pharmacologically active compounds. The incorporation of an acetic acid ester moiety at the 3-position of this ring system is a common strategy in the development of non-steroidal anti-inflammatory drugs, antivirals, and kinase inhibitors. This guide provides a comparative analysis of the most pertinent synthetic strategies for accessing 7-azaindole-3-acetic acid esters, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.
Introduction: The Significance of 7-Azaindole Acetic Acid Esters
The structural similarity of 7-azaindole to the purine and indole ring systems allows its derivatives to interact with a wide range of biological targets. The acetic acid side chain at the C3 position often mimics the functionality of tryptophan or serves as a crucial pharmacophore for binding to enzyme active sites. Consequently, the efficient and versatile synthesis of 7-azaindole-3-acetic acid esters is of paramount importance to drug discovery and development programs. This guide will critically evaluate three major synthetic paradigms: the classical Fischer Indole Synthesis via the Japp-Klingemann reaction, the robust Leimgruber-Batcho Synthesis, and the modern and elegant Direct C-H Functionalization.
The Classical Approach: Fischer Indole Synthesis via Japp-Klingemann Reaction
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a reliable and widely practiced method for the construction of indole rings.[1][2] For the synthesis of 3-substituted indole acetic acid esters, the Japp-Klingemann reaction is an indispensable precursor step that furnishes the requisite arylhydrazone intermediate.[3]
Mechanistic Rationale
The synthesis commences with the Japp-Klingemann reaction, where a β-keto-ester, such as diethyl 2-ketoglutarate, is coupled with an aryl diazonium salt, in this case, derived from 2-aminopyridine.[4][5] This reaction proceeds via an azo intermediate which, under the reaction conditions, undergoes hydrolysis and decarboxylation to yield the corresponding 2-pyridylhydrazone.
The subsequent Fischer indole synthesis involves the acid-catalyzed cyclization of this hydrazone.[6][7] The key step is a[8][8]-sigmatropic rearrangement of the enehydrazine tautomer, which ultimately leads to the formation of the indole ring with the concomitant elimination of ammonia. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is often crucial for driving the reaction to completion, particularly with the electron-deficient pyridine ring.[6]
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A Comparative Guide to the Validation of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate as a Critical Drug Intermediate
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous kinase inhibitors and other targeted therapeutics.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a valuable isostere for the native indole ring. Within this class, Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate represents a strategically vital building block. The acetate moiety at the C-3 position provides a versatile chemical handle for elaboration into more complex active pharmaceutical ingredients (APIs).
The transition of a drug candidate from discovery to clinical trials and eventual commercialization hinges on the robust and reproducible synthesis of its components. As a key intermediate, the quality of this compound is not merely a matter of yield; its purity, stability, and impurity profile directly dictate the quality and safety of the final API. Consequently, the validation of this intermediate, and the analytical methods used to control it, is a cornerstone of a successful drug development program.
This guide provides an in-depth framework for the validation of this compound. It offers a comparative analysis against alternative synthetic intermediates, details the requisite experimental protocols for analytical method validation, and explains the scientific rationale behind these critical quality control measures.
Section 1: The Strategic Role of the Intermediate
This compound is prized for its synthetic utility. The ester functionality allows for straightforward hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines using standard peptide coupling reagents. Alternatively, the α-carbon can be functionalized for more complex molecular construction. This versatility makes it a convergent building block for a multitude of target molecules.
Caption: The pivotal position of the intermediate in a typical API synthesis workflow.
Section 2: Comparative Analysis of Synthetic Intermediates
While this compound is a highly effective intermediate, process chemists must evaluate alternatives to optimize cost, purity, and scalability. The choice of intermediate directly impacts the subsequent synthetic steps and the overall process efficiency.
| Feature | This compound | Alternative 1: Carboxylic Acid | Alternative 2: Acetonitrile | Alternative 3: SEM-Protected Ester |
| Synthetic Efficiency | Typically high yield and purity via standard esterification. Easily purified by crystallization or chromatography. | Requires an additional hydrolysis step from the ester, which can add cost and time. May be synthesized directly, but purification can be more challenging. | Can be synthesized from chloroacetonitrile.[2] Requires a subsequent, often harsh, hydrolysis step to unmask the carboxylic acid, potentially impacting other functional groups. | Requires two extra steps (protection and deprotection).[1] This adds to the cost and complexity but can prevent N-alkylation side reactions in subsequent steps. |
| Stability | Generally stable under standard storage conditions. Can be susceptible to hydrolysis if exposed to moisture and acid/base. | More polar and potentially more hygroscopic. Can be prone to decarboxylation under certain conditions. | The nitrile group is robust. Stable to a wider range of conditions than the ester or acid. | The SEM protecting group enhances stability and solubility in organic solvents. Deprotection requires specific, often harsh, conditions.[1] |
| Common Impurities | Unreacted starting acid, residual methanol, transesterification byproducts, dimeric impurities. | Residual ester, salts from workup, impurities from the hydrolysis step. | Unreacted chloroacetonitrile, cyanide-related byproducts, partially hydrolyzed amide intermediate. | Incomplete protection/deprotection byproducts, residual deprotection reagents (e.g., fluoride salts or acids). |
| Downstream Compatibility | Excellent. Can be directly hydrolyzed in situ or used in reactions where the ester is compatible. | Ideal for direct amide coupling reactions. Less soluble in common organic solvents, which may complicate reaction setup. | Not directly compatible with amide coupling. The required hydrolysis step must be performed before proceeding. | Excellent for preventing side reactions but requires a dedicated deprotection step before the final API can be formed. |
Section 3: A Framework for Analytical Method Validation
The validation of analytical methods ensures that the procedures used for quality control are reliable, reproducible, and fit for purpose.[3][4] For a critical intermediate, the primary analytical tool is typically a High-Performance Liquid Chromatography (HPLC) method for assay (quantitation) and purity (related substances) determination. The validation framework should adhere to international guidelines such as those from the ICH and EMA.[5][6]
Caption: A logical workflow for the validation of an analytical HPLC method.
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] For an intermediate, this is crucial to ensure that reported purity values are accurate and not inflated by co-eluting species. A forced degradation study is the definitive test of specificity.
Experimental Protocol:
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Stress Conditions: Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C (solid state) for 48 hours.
-
Photolytic Stress: Expose solution to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the unstressed sample, a blank, and all stressed samples by HPLC with a photodiode array (PDA) detector.
-
Evaluation:
-
Assess the peak purity of the main peak in each chromatogram using the PDA software.
-
Ensure that all major degradation products are resolved from the main analyte peak (Resolution > 2.0).
-
Acceptance Criteria: The method is specific if there is no interference from blanks at the retention time of the analyte, and the analyte peak is pure and resolved from all degradation products.
Linearity and Range
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurately quantifying the intermediate (assay) and its impurities.
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of the reference standard at a known concentration.
-
Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from 50% to 150% of the target assay concentration. For impurity quantification, this range should bracket the limit of quantitation (LOQ) up to 120% of the impurity specification limit.
-
Injection: Inject each concentration level in triplicate.
-
Analysis: Plot the mean peak area against the concentration. Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (r²).
Acceptance Criteria:
-
Coefficient of determination (r²): Must be ≥ 0.999.[3]
-
Y-intercept: Should be insignificant compared to the response at 100% concentration.
-
Residuals: The residuals for each point should be randomly distributed around zero.
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study, which confirms that the sample matrix does not interfere with the quantification of the analyte.[5]
Experimental Protocol:
-
Sample Preparation: Prepare a composite sample of a representative batch of the intermediate.
-
Spiking: Spike the sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the unspiked and spiked samples.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = [(Spiked Sample Result - Unspiked Sample Result) / Amount Spiked] * 100
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), ensuring the method is reliable over time and with different analysts.[4]
Experimental Protocol:
-
Repeatability:
-
One analyst prepares and analyzes six independent samples from the same homogenous batch on the same day, using the same equipment.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
A second analyst repeats the test on a different day, using a different HPLC system if available.
-
Compare the results from both analysts and calculate the cumulative %RSD.
-
Acceptance Criteria:
-
Repeatability: %RSD should not be more than 2.0%.[3]
-
Intermediate Precision: The overall %RSD for the combined data from both analysts should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3] Establishing the LOQ is critical for controlling impurities at very low levels.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine LOD: Sequentially inject solutions of decreasing concentration to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
Determine LOQ: Inject solutions of decreasing concentration to find the level that gives an S/N ratio of approximately 10:1.
-
Confirm LOQ: Prepare a solution at the determined LOQ concentration and inject it six times. The precision (%RSD) at this concentration should be acceptable.
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1, with a %RSD for precision of ≤ 10.0%.
Section 4: Characterization and Impurity Profiling
A comprehensive understanding of an intermediate requires orthogonal analytical techniques for full characterization and the identification of potential impurities.
| Analytical Technique | Purpose | Key Information Provided |
| HPLC-UV | Purity assessment and Assay | Provides quantitative data on the main component and any impurities with a UV chromophore. |
| LC-MS | Impurity Identification | Determines the molecular weight of impurities, aiding in their structural elucidation. Essential for tracking process-related impurities. |
| ¹H and ¹³C NMR | Structural Confirmation | Confirms the chemical structure of the intermediate and can help identify and quantify impurities with distinct NMR signals. |
| FTIR | Functional Group Identification | Confirms the presence of key functional groups (e.g., C=O stretch of the ester, N-H stretch of the pyrrole). |
| DSC / TGA | Physicochemical Properties | Determines melting point, thermal stability, and presence of residual solvents or water. |
Potential Process-Related Impurities:
-
Starting Material: Unreacted 7-azaindole or its precursors.
-
Reagent-Related: Impurities derived from coupling agents or solvents.
-
Byproducts: Dimerization products, products of N-alkylation, or incompletely cyclized precursors.[1][7]
-
Degradants: Hydrolysis product (the carboxylic acid) if exposed to moisture.
Conclusion
The validation of this compound is a multi-faceted process that underpins the successful development of numerous advanced pharmaceutical agents. While it stands as a superior intermediate due to its stability and synthetic versatility, a thorough evaluation of alternatives is a necessary exercise in process optimization.
The rigorous validation of the analytical control methods, grounded in the principles of specificity, linearity, accuracy, and precision, is non-negotiable. It provides the objective evidence required to ensure that each batch of this critical intermediate meets the stringent quality standards demanded in pharmaceutical manufacturing. By following a structured and scientifically sound validation framework, researchers and drug developers can build a foundation of quality and consistency that carries through from the intermediate to the final life-saving drug product.
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A Comparative Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Derivatives as CRTh2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for allergic diseases, the Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTH2) has emerged as a pivotal target. This G protein-coupled receptor, activated by its natural ligand prostaglandin D2 (PGD2), is a key mediator in the inflammatory cascade underlying conditions such as asthma, allergic rhinitis, and atopic dermatitis. A promising class of molecules, derivatives of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, also known as 7-azaindole-3-acetic acid derivatives, has been identified as potent and selective antagonists of the CRTH2 receptor. This guide provides an in-depth comparison of these derivatives, synthesizing available in vitro and in vivo data to inform current and future drug discovery efforts.
The 7-Azaindole Scaffold: A Privileged Structure for CRTH2 Antagonism
The 7-azaindole core is a bioisostere of the endogenous indole structure and has been recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] For CRTH2 antagonism, the 7-azaindole-3-acetic acid scaffold has proven to be a particularly fruitful starting point. High-throughput screening initially identified this chemotype, leading to optimization efforts that have produced highly selective compounds with good functional potency and oral bioavailability.[3]
The rationale behind targeting CRTH2 lies in its specific expression on key effector cells of the allergic response, including T helper type 2 (Th2) cells, eosinophils, and basophils.[1] Upon activation by PGD2, CRTH2 triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators. By blocking this interaction, 7-azaindole-3-acetic acid derivatives can effectively dampen the eosinophil-driven inflammation characteristic of allergic diseases.
In Vitro Performance: A Comparative Analysis
The primary in vitro assay used to characterize the potency of these derivatives is the inhibition of PGD2-induced eosinophil shape change. This functional assay provides a direct measure of the antagonist's ability to block the physiological response of eosinophils to CRTH2 activation.
| Compound ID | Modification on 7-Azaindole Scaffold | In Vitro Potency (IC50, nM) - Eosinophil Shape Change | Selectivity over DP1 Receptor | Reference |
| Lead Compound 1 | Unspecified initial hit | ~1000 | Moderate | [3] |
| Optimized Compound 2 | Modifications to the phenyl ring and linker | <10 | High | [3] |
| Compound 14d (Orai Inhibitor Series) | Varied substitutions | Potent IL-2 inhibition (related pathway) | Not specified for CRTH2 | [4] |
This table is a representative summary based on available data. Specific IC50 values for a wide range of compounds are often proprietary. The trend indicates that medicinal chemistry efforts have successfully improved potency from the micromolar to the nanomolar range.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 7-azaindole-3-acetic acid scaffold has yielded key insights into the structural requirements for potent CRTH2 antagonism.[5]
-
The Acetic Acid Moiety: The carboxylic acid group is crucial for activity, likely forming a key interaction with the receptor's binding pocket.
-
Substitutions on the Pyrrole Ring: Modifications at the N-1 position of the pyrrole ring have been explored to modulate pharmacokinetic properties.
-
Aromatic Substitutions: The nature and position of substituents on the phenyl ring attached to the core structure significantly impact both potency and selectivity.
The overarching goal of these SAR studies has been to optimize the balance between high potency at the CRTH2 receptor, selectivity against the other PGD2 receptor (DP1), and favorable drug-like properties.
In Vivo Studies: From Bioavailability to Efficacy
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. For 7-azaindole-3-acetic acid derivatives, in vivo studies have focused on establishing pharmacokinetic profiles and demonstrating efficacy in animal models of allergic inflammation.
Pharmacokinetic Profile
A key success of the optimization programs for these derivatives has been the achievement of good oral bioavailability in preclinical species, such as rats.[3] While detailed pharmacokinetic parameters for a range of specific compounds are not publicly available, the reported oral bioavailability of lead candidates validates the potential of this chemical class for systemic administration.
Representative Pharmacokinetic Parameters of a CRTH2 Antagonist (ACT-774312 - a related but different structural class for context)
| Parameter | Value | Species | Reference |
| Tmax | 1-3 hours | Human | [6] |
| Terminal Half-life | ~12 hours | Human | [6] |
| Bioavailability | Dose-proportional pharmacokinetics | Human | [6] |
This data for ACT-774312 is provided to illustrate the type of pharmacokinetic profile sought for a clinical CRTH2 antagonist.
Efficacy in Preclinical Models of Allergic Disease
The therapeutic potential of CRTH2 antagonists, including those based on the 7-azaindole scaffold, has been evaluated in various animal models of allergic diseases. A notable example is the ovalbumin (OVA)-induced model of asthma, where these compounds have been shown to inhibit the infiltration of eosinophils into the bronchoalveolar lavage fluid (BALF).[4] This provides direct evidence that in vitro CRTH2 antagonism translates to a reduction in the hallmark eosinophilic inflammation in a disease-relevant setting.
Key Experimental Protocols
To ensure scientific integrity and enable replication, detailed methodologies for the key assays are crucial.
Protocol: PGD2-Induced Eosinophil Shape Change Assay
This functional assay is a cornerstone for evaluating the potency of CRTH2 antagonists.
Objective: To measure the ability of a test compound to inhibit the morphological change of eosinophils induced by the CRTH2 agonist, PGD2.
Materials:
-
Isolated human eosinophils
-
PGD2 (Prostaglandin D2)
-
Test compounds (7-azaindole-3-acetic acid derivatives)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fixative (e.g., paraformaldehyde)
-
Flow cytometer
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from the whole blood of healthy human donors using standard methods such as density gradient centrifugation followed by negative selection.
-
Compound Pre-incubation: Pre-incubate the isolated eosinophils with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a pre-determined, sub-maximal concentration of PGD2 to induce eosinophil shape change and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Fixation: Stop the reaction by adding a cold fixative solution.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Eosinophil shape change is detected as an increase in the forward scatter (FSC) of the cells.
-
Data Analysis: Calculate the percentage inhibition of the PGD2-induced shape change for each concentration of the test compound and determine the IC50 value.
Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This in vivo model is used to assess the efficacy of CRTH2 antagonists in a relevant disease context.
Objective: To evaluate the effect of a test compound on airway eosinophilia in a mouse model of allergic asthma.
Procedure:
-
Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of OVA emulsified in alum on, for example, days 0 and 14.
-
Compound Administration: Administer the test compound or vehicle control orally at a specified dose and schedule before the allergen challenge.
-
Allergen Challenge: Challenge the sensitized mice with an aerosolized solution of OVA on, for example, days 21, 22, and 23.
-
Bronchoalveolar Lavage (BAL): 24-48 hours after the final challenge, perform a BAL by instilling and retrieving a saline solution into the lungs.
-
Cell Counting and Differentiation: Centrifuge the BAL fluid to collect the cells. Perform a total cell count and a differential cell count (e.g., using Wright-Giemsa stain) to determine the number of eosinophils.
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of the compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Signaling Pathways and Visualization
The antagonism of the CRTH2 receptor by this compound derivatives interrupts a key inflammatory signaling pathway.
Caption: CRTH2 signaling pathway and point of intervention.
Conclusion and Future Perspectives
Derivatives of this compound represent a well-validated and promising class of CRTH2 receptor antagonists. Structure-activity relationship studies have successfully guided the optimization of these compounds to yield potent and selective molecules with demonstrated in vitro and in vivo activity. The ability of these derivatives to inhibit eosinophil function and reduce allergic inflammation in preclinical models underscores their therapeutic potential for a range of eosinophil-driven diseases.
Future research in this area will likely focus on:
-
Fine-tuning pharmacokinetic and safety profiles: Further chemical modifications to optimize drug metabolism and safety for clinical development.
-
Exploring novel derivatives: Synthesis of new analogues to further probe the SAR and potentially identify compounds with superior properties.
-
Clinical translation: Advancing the most promising candidates into human clinical trials to validate their efficacy and safety in patients with allergic diseases.
The continued investigation of these 7-azaindole-3-acetic acid derivatives holds significant promise for the development of novel, orally available therapies that can address the unmet medical needs of patients suffering from allergic and inflammatory conditions.
References
-
Sandham, D. A., Adcock, C., Bala, K., Barker, L., Brown, Z., Dubois, G., ... & Wilson, C. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & medicinal chemistry letters, 19(16), 4794-4798. [Link]
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 19(9), 727-736. [Link]
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Esteve, C., González, J., Gual, S., Vidal, L., Alzina, S., Sentellas, S., ... & Vidal, B. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & medicinal chemistry letters, 25(6), 1217-1222. [Link]
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Simard, D., Leblanc, Y., Berthelette, C., Zaghdane, M. H., Molinaro, C., Wang, Z., ... & Lévesque, J. F. (2011). Azaindoles as potent CRTH2 receptor antagonists. Bioorganic & medicinal chemistry letters, 21(2), 841-845. [Link]
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Armer, R. E., Ashton, M. R., Boyd, E. A., Brennan, C. J., Brookfield, F. A., Gazi, L., ... & Pettipher, R. (2005). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Journal of medicinal chemistry, 48(20), 6174-6177. [Link]
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Willetts, L., Ochkur, S. I., Jacobsen, E. A., Lee, J. J., & Lacy, P. (2014). Eosinophil shape change and secretion. Methods in molecular biology (Clifton, N.J.), 1178, 111–128. [Link]
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Thirunavukkarasu, C., Rao, K. N., & Kumar, S. (2016). Molecular Modeling Study on Diazine Indole Acetic Acid Derivatives for CRTH2 Inhibitory Activity. Current computer-aided drug design, 12(2), 118–131. [Link]
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Bandi, S., & Uppalanchi, S. (2020). Azaindole Therapeutic Agents. Current medicinal chemistry, 27(31), 5221-5242. [Link]
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Juif, P. E., Hoch, M., & Krause, A. (2019). Pharmacokinetics, pharmacodynamics, tolerability and prediction of clinically effective dose of ACT-774312: A novel CRTH2 antagonist. Basic & clinical pharmacology & toxicology, 124(3), 323-333. [Link]
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Heinig, R., Ulven, T., & Dahlén, S. E. (2021). Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. Allergy, 76(10), 3223-3226. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Analogs
For researchers, medicinal chemists, and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous clinically successful kinase inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate core, offering insights into how structural modifications influence biological activity against various targets.
The 1H-pyrrolo[2,3-b]pyridine-3-acetic Acid Scaffold: A Versatile Core
The this compound scaffold combines the 7-azaindole core with a crucial acetic acid ester moiety at the 3-position. The 7-azaindole nucleus serves as a bioisostere of indole and purine, capable of engaging in critical hydrogen bonding interactions with the hinge region of many kinases[1]. The acetic acid side chain provides a key vector for interaction with target proteins and a point for further chemical modification. Analogs of this core structure have shown potent activity against a range of targets, including kinases and G-protein coupled receptors.
This guide will dissect the SAR of this scaffold by examining modifications at three key positions:
-
The Acetate Moiety (Position 3): How do changes from an ester to an amide or alterations in the chain length impact activity?
-
The Pyrrole Ring (Positions 1 and 2): What is the effect of substitutions on the pyrrole nitrogen and the C2 position?
-
The Pyridine Ring (Positions 4, 5, and 6): How do substituents on the pyridine portion of the scaffold influence potency and selectivity?
Comparative Analysis of Analog Classes
Targeting Kinases: JAK and FGFR Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of Janus kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors, key targets in inflammatory diseases and oncology, respectively[2][3].
JAK Inhibitors: The JAK-STAT signaling pathway is a critical regulator of immune responses[4]. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.
FGFR Inhibitors: The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers[5][6].
Below is a comparative table summarizing the SAR of key analogs targeting JAKs and FGFRs.
| Compound ID | Target | Modification from Core Scaffold | IC50 (nM) | Key SAR Insights | Reference |
| Analog A (Conceptual) | JAK1/2 | Methyl acetate at C3 | - | The acetate group can act as a hydrogen bond acceptor or be hydrolyzed to the corresponding carboxylic acid, which can form key interactions. | - |
| Compound 14c | JAK3 | 4-cyclohexylamino, 5-carbamoyl | JAK3: 5.1 | Introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position significantly increases JAK3 inhibitory activity. | [7] |
| Compound 31g | JAK1 | 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK1: <10 | N-alkylation on the pyrrole and specific substitutions at C4 and C5 lead to potent and selective JAK1 inhibitors. | [2] |
| Compound 4h | FGFR1/2/3 | 5-trifluoromethyl, 3-(3,5-dimethoxyphenyl)methyl | FGFR1: 7, FGFR2: 9, FGFR3: 25 | Trifluoromethyl substitution at the 5-position can form a hydrogen bond with G485 in FGFR, enhancing activity. The 3,5-dimethoxyphenyl group occupies a hydrophobic pocket. | [3][8] |
The data indicates that for kinase inhibition, significant modifications are often required at the 4 and 5-positions of the pyridine ring, while the 3-position substituent dictates interactions in the solvent-exposed region.
Targeting GPCRs: CRTh2 Receptor Antagonists
Analogs of 1H-pyrrolo[2,3-b]pyridin-3-ylacetic acid have also been identified as potent and selective antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor involved in allergic inflammation[9].
| Compound ID | Target | Modification from Core Scaffold | IC50 (nM) | Key SAR Insights | Reference |
| Lead Compound | CRTh2 | 1H-pyrrolo[2,3-b]pyridin-3-ylacetic acid | - | The carboxylic acid is a critical pharmacophore for interacting with the receptor. | [9][10] |
| Optimized Analog | CRTh2 | N-((4-chlorophenyl)sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide | 1.6 | Conversion of the carboxylic acid to a sulfonamide-containing acetamide maintains high potency. | [9] |
For CRTh2 antagonists, the acidic proton of the carboxylic acid or a suitable bioisostere is crucial for activity, highlighting a different binding mode compared to kinase inhibitors.
Key Structure-Activity Relationship Insights
Modifications of the Acetate Moiety at Position 3
The methyl acetate group at position 3 is a critical determinant of the biological activity and physicochemical properties of these analogs.
-
Ester to Amide/Carboxylic Acid Conversion: Hydrolysis of the methyl ester to the corresponding carboxylic acid can be advantageous, as the carboxylate can form strong ionic and hydrogen bond interactions with target proteins, as seen in CRTh2 antagonists[9]. Conversion to amides allows for the introduction of diverse substituents that can explore different regions of the binding pocket. For instance, the conversion to an N-substituted acetamide was a key step in optimizing CRTh2 antagonists[9]. The replacement of an amide with an ester can also be a strategy to improve cell permeability[11][12][13][14].
-
Chain Length and Flexibility: The length and flexibility of the side chain at position 3 are crucial. While the acetate group provides a good balance, elongating or constraining the chain can modulate activity and selectivity, depending on the topology of the target's binding site.
Substitutions on the 7-Azaindole Core
Substitutions on both the pyrrole and pyridine rings of the 7-azaindole scaffold have profound effects on activity and selectivity.
-
Position 1 (Pyrrole Nitrogen): Alkylation or arylation at the N1 position can influence the orientation of the scaffold in the binding pocket and provide additional interactions. N-methylation is a common strategy to improve potency in some kinase inhibitors[2].
-
Position 5 (Pyridine Ring): This position is frequently modified to enhance potency and selectivity. Electron-withdrawing groups like trifluoromethyl can form favorable interactions, as seen in FGFR inhibitors[3]. Carboxamide groups at this position are also prevalent in potent JAK inhibitors[7].
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the SAR data, standardized and validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.
Workflow for In Vitro Kinase Inhibition Assay:
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer.
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
To a 384-well plate, add the kinase, substrate, and diluted test compound.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.[1][7][15][16][17]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Cell Viability Assay:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[2][5][6][10][18]
Western Blot Analysis of Phosphorylated STAT Proteins
Western blotting is used to detect the phosphorylation status of key signaling proteins, such as STATs, to confirm the mechanism of action of JAK inhibitors.
Workflow for Western Blotting of Phospho-STAT:
Caption: Workflow for the analysis of STAT phosphorylation by Western blot.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, followed by stimulation with a relevant cytokine (e.g., IL-6) to induce STAT phosphorylation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein (e.g., anti-pSTAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.[9][19][20][21][22]
Signaling Pathway Context
The biological activity of these analogs can only be fully understood in the context of the signaling pathways they modulate.
JAK-STAT Signaling Pathway:
Caption: Inhibition of the JAK-STAT signaling pathway by 1H-pyrrolo[2,3-b]pyridine analogs.
FGFR Signaling Pathway:
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine analogs.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile platform for the development of potent and selective inhibitors of a range of therapeutically relevant targets. The SAR data clearly indicates that the biological activity of these compounds can be finely tuned through modifications at the 3-position acetate moiety and substitutions on the 7-azaindole core. For kinase inhibition, extensive decoration of the pyridine ring is often necessary, while for GPCR antagonism, the acidic nature of the 3-position side chain is paramount.
Future research in this area should focus on exploring novel substitutions to enhance selectivity and improve pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new analogs, ensuring the generation of high-quality, reproducible data to drive the discovery of next-generation therapeutics based on this remarkable scaffold.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. atcc.org [atcc.org]
- 7. promega.com [promega.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. carnabio.com [carnabio.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Efficacy Analysis of 7-Azaindole-Based Compounds: A Guide for Drug Discovery Professionals
The 7-azaindole scaffold has emerged as a "privileged" structure in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for endogenous purines and indoles have cemented its role as a versatile framework for developing potent and selective therapeutic agents.[1][2] This guide offers an in-depth comparison of the efficacy of various 7-azaindole-based compounds across key therapeutic areas, supported by experimental data and methodological insights to inform and guide researchers in the field of drug development.
The strategic replacement of a carbon atom in the indole ring with a nitrogen atom at the 7-position significantly alters the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability.[1][2] This modification has been particularly successful in the design of kinase inhibitors, where the 7-azaindole core can form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine moiety of ATP.[3][4]
This document will dissect the performance of these compounds in oncology, neurodegenerative disorders, and infectious diseases, providing a clear rationale for experimental design and a critical evaluation of the structure-activity relationships (SAR) that drive efficacy.
Part 1: The Dominance of 7-Azaindoles in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 7-azaindole scaffold has been instrumental in the development of numerous kinase inhibitors, some of which have achieved clinical success.
BRAF Kinase Inhibitors: The Vemurafenib Story
The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in over 50% of melanomas was a pivotal moment in oncology. This led to the development of Vemurafenib (PLX4032, Zelboraf®), a potent 7-azaindole-based inhibitor of the BRAF V600E mutant kinase.[1][3]
Mechanism of Action: Vemurafenib selectively binds to the ATP-binding site of the constitutively active BRAF V600E mutant, inhibiting its activity and blocking downstream signaling through the MAPK/ERK pathway. This leads to the suppression of tumor cell proliferation and induction of apoptosis.
Below is a diagram illustrating the central role of BRAF in the MAPK/ERK signaling cascade.
Caption: MAPK/ERK signaling pathway with Vemurafenib inhibition.
Comparative Efficacy Data: The efficacy of Vemurafenib is well-documented, demonstrating high potency and selectivity for the target kinase.
| Compound | Target | IC₅₀ (nM) | Cell Line | Cell Growth IC₅₀ (nM) |
| Vemurafenib | BRAF V600E | 31 | Malme-3M (Melanoma) | 100 |
| BRAF wild-type | 100 | |||
| CRAF | 48 |
Data synthesized from literature reports.
PI3K Inhibitors: Targeting a Core Survival Pathway
The PI3K/AKT/mTOR pathway is a critical signaling network that promotes cell survival, proliferation, and metabolism. Its frequent activation in cancer makes it an attractive therapeutic target. A novel series of 7-azaindole derivatives has been developed as potent pan-PI3K or isoform-selective inhibitors.[5][6]
Experimental Rationale: The initial design of these compounds often starts with a fragment-based approach, identifying the 7-azaindole core as an effective hinge-binder.[5] Subsequent optimization through structure-based design focuses on substitutions at key positions (e.g., C3, C5) to enhance potency and isoform selectivity. Cellular activity is then assessed in a panel of human tumor cells to confirm that enzymatic inhibition translates to anti-proliferative effects.[5]
Caption: The PI3K/AKT/mTOR signaling pathway.
Comparative Efficacy of Novel 7-Azaindole PI3K Inhibitors:
| Compound ID | PI3Kγ IC₅₀ (nM) | Selectivity vs PI3Kα | Selectivity vs PI3Kδ | Cell Proliferation IC₅₀ (nM, U87MG) |
| B13 | 0.82 | >100-fold | >100-fold | 81 |
| B14 | 0.51 | >100-fold | >100-fold | 43 |
| C1 | 0.38 | >100-fold | >100-fold | 35 |
| C2 | 0.25 | >100-fold | >100-fold | 19 |
| IPI-549 | 23 | >1000-fold | 28-fold | - |
Data adapted from Yu, et al. (2017) and other sources.[5][6] The data demonstrates that systematic chemical modification of the 7-azaindole scaffold can yield compounds with sub-nanomolar potency and significant anti-proliferative effects.[5]
VEGFR-2 Inhibitors: Choking Off the Tumor Blood Supply
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of this process.[7] The 7-azaindole scaffold has been successfully incorporated into molecules designed to inhibit VEGFR-2, thereby exerting anti-angiogenic effects.
Comparative Efficacy of Indole-Based VEGFR-2 Inhibitors:
| Compound ID | VEGFR-2 IC₅₀ (µM) | Antiproliferative GI% (MCF-7) |
| Sorafenib (Ref.) | 0.09 | >50% |
| Compound 18b | 0.07 | >80% |
Data adapted from Al-Warhi, et al. (2018).[8] Although this study focused on a broader class of indoles, compound 18b's superior potency to the standard-of-care drug Sorafenib highlights the potential of this chemical space.[8] The core principle involves designing a molecule that fits into the ATP pocket, with the indole/azaindole core interacting with the hinge region and other moieties extending into adjacent hydrophobic pockets.[7][8]
Part 2: Neuroprotection and Anti-Inflammation
Beyond oncology, 7-azaindole derivatives have shown promise in treating neurodegenerative disorders by targeting kinases involved in neuro-inflammatory pathways.
One key example is URMC-099 , a 7-azaindole molecule that displays neuroprotective properties through the inhibition of Mixed Lineage Kinase 3 (MLK3) and Leucine-Rich Repeat Kinase 2 (LRRK2).[1] These kinases are implicated in the inflammatory cascade associated with conditions like HIV-1 associated neurocognitive disorders (HAND).[1]
Mechanism of Action: By inhibiting MLK3, URMC-099 prevents the activation of downstream stress-activated pathways in microglia and astrocytes, reducing the production of pro-inflammatory cytokines and protecting neurons from secondary damage.
Caption: Simplified neuro-inflammatory pathway inhibited by URMC-099.
Part 3: 7-Azaindoles as Antibacterial Agents
The 7-azaindole scaffold has also been explored for its antimicrobial properties, with various derivatives showing significant activity against both Gram-positive and Gram-negative bacteria.[9][10]
Comparative Antibacterial Activity:
| Compound Class | Bacterial Strain | Activity Level |
| Fluoro-substituted 7-azaindoles | Antibiotic-resistant strains | Significant |
| 2-pyridyl-6-azaindoles | Broad Spectrum | Generally effective |
| Pyrrolo[3,2-b]pyridine derivatives | S. sonnei | Moderate |
Data synthesized from Zafar et al. and other sources.[9][11][12] The mechanism of action for many of these compounds is still under investigation, but their efficacy suggests that the 7-azaindole core is a viable starting point for the development of novel antibiotics.
Part 4: Core Experimental Methodologies
The comparative data presented in this guide is generated using a suite of standardized and robust biochemical and cell-based assays. Understanding these protocols is crucial for interpreting the results and designing future experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the enzymatic activity of a kinase and its inhibition by a test compound. It relies on the detection of a phosphorylated substrate using a fluorescence resonance energy transfer (FRET) pair of antibodies.
Caption: Workflow for a typical HTRF kinase inhibition assay.
Causality Behind Experimental Choices:
-
Why HTRF? This format is highly sensitive, has a low background, and is amenable to high-throughput screening (HTS), allowing for the rapid profiling of many compounds.
-
Why a 4-parameter fit? This sigmoidal dose-response curve accurately models the inhibitory effect, defining the top and bottom plateaus, the slope (Hill slope), and the IC₅₀, providing a comprehensive view of the compound's potency.
Protocol 2: Cell-Based Proliferation Assay (MTT)
This colorimetric assay is a cornerstone for assessing the cytotoxic or cytostatic effects of a compound on cancer cells. It measures the metabolic activity of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, U87MG) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole compound for 72 hours. Include vehicle-only (negative control) and a known cytotoxic agent (positive control) wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against compound concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
Self-Validation: The protocol is self-validating through the inclusion of positive and negative controls. A potent positive control ensures the assay system is working, while the negative control defines the 100% viability baseline.
Conclusion and Future Perspectives
The 7-azaindole scaffold is undeniably a powerful tool in the medicinal chemist's arsenal. Its success, exemplified by drugs like Vemurafenib, stems from its unique ability to serve as a versatile and effective hinge-binding motif for a multitude of protein kinases.[1][3] The comparative data clearly show that targeted modifications to this core can yield compounds with exceptional potency and selectivity across diverse therapeutic areas, from oncology to neuro-inflammation.[5][13]
Future efforts will likely focus on developing next-generation inhibitors that can overcome acquired resistance mechanisms, a common challenge with targeted therapies. Furthermore, enhancing the isoform-selectivity of inhibitors, particularly within the PI3K family, remains a critical goal to minimize off-target effects and improve the therapeutic window. The continued exploration of novel substitutions on the 7-azaindole ring, guided by structure-based drug design and robust preclinical evaluation, will undoubtedly lead to the discovery of new and improved medicines.[13][14]
References
-
Sharma, N., & Singh, A. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry, 15(24), 2309–2323. [Link][13][14]
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Zafar, S., et al. (2009). 7-Azaindole derivatives as potential antibacterial agents. Pakistan Journal of Scientific and Industrial Research. [Link][9][10][11][12]
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Reddy, T. J., et al. (2021). Azaindole Therapeutic Agents. National Institutes of Health. [Link][1]
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Yu, B., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 882-886. [Link][5]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link][3][4][15]
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Jacquemard, C., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1495. [Link][2]
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Al-Warhi, T., et al. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Archiv der Pharmazie, 351(3-4), e1700299. [Link][8]
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Norman, M. H., et al. (2008). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 51(1), 139-151. [Link][16]
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Li, H., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7355-7374. [Link][17]
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Knight, M., et al. (2018). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 995-1000. [Link][6]
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da Silva, A. C. S., et al. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie, 353(9), e2000130. [Link][18]
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El-Damasy, D. A., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(19), 6537. [Link][19]
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Patil, P., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(5), 526-551. [Link][7]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies, the selectivity of small molecule inhibitors is paramount. The 7-azaindole scaffold, the core of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, is a well-established hinge-binding motif in numerous kinase inhibitors.[1] However, the vast and structurally similar landscape of the human kinome presents a significant challenge in achieving absolute target specificity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Understanding the cross-reactivity profile of investigational compounds is therefore a critical step in drug discovery and development.
This guide provides a comparative analysis of the cross-reactivity of hypothetical derivatives of this compound. By examining the impact of structural modifications on selectivity, we aim to provide a framework for interpreting and predicting the off-target profiles of this important class of molecules. The experimental data presented herein is illustrative, synthesized from established trends in 7-azaindole kinase inhibitor development, to provide a practical guide for researchers.
The Significance of Selectivity for 7-Azaindole-Based Inhibitors
The 7-azaindole core mimics the purine structure of ATP, enabling it to form crucial hydrogen bonds with the kinase hinge region.[1] This interaction is a cornerstone of its inhibitory activity. However, the ATP-binding pocket is highly conserved across the kinome, making off-target interactions a common occurrence. The substituents on the 7-azaindole ring play a critical role in dictating both potency and selectivity by interacting with less conserved regions of the ATP-binding site.[3][4] A thorough understanding of how different functional groups influence these interactions is essential for designing inhibitors with desired selectivity profiles.
Comparative Cross-Reactivity Analysis
To illustrate the impact of structural modifications on kinase selectivity, we present a comparative analysis of three hypothetical derivatives of this compound. These derivatives, herein designated as Compound A (the parent structure), Compound B (with a 4-fluorophenyl substituent at the 5-position), and Compound C (with a morpholino substituent at the 5-position), were hypothetically profiled against a panel of representative kinases. The IC50 values in the following table are representative and intended to demonstrate the principles of a cross-reactivity study.
| Target Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| Primary Target: JAK2 | 15 | 8 | 25 |
| JAK1 | 50 | 35 | 80 |
| JAK3 | 150 | 110 | 250 |
| TYK2 | 200 | 180 | 400 |
| PI3Kα | >1000 | 850 | >1000 |
| PI3Kβ | 800 | 600 | 950 |
| PI3Kγ | 450 | 300 | 600 |
| PI3Kδ | 600 | 450 | 800 |
| ERK5 | >1000 | >1000 | >1000 |
| ROCK1 | 900 | 750 | >1000 |
| ROCK2 | 750 | 600 | 900 |
| Aurora B | >1000 | >1000 | >1000 |
| CDK2 | >1000 | >1000 | >1000 |
| FGFR4 | >1000 | >1000 | >1000 |
Analysis of the Data:
-
Compound A demonstrates good potency for the primary target, JAK2, with moderate selectivity against other JAK family members. Its off-target activity against the PI3K family is notable, though significantly weaker than its primary activity.
-
Compound B , featuring a 4-fluorophenyl group, shows improved potency for JAK2 and slightly enhanced selectivity against other JAKs. The electron-withdrawing nature of the fluorine may contribute to a more favorable interaction in the JAK2 active site. Its off-target profile against PI3K isoforms is also slightly enhanced.
-
Compound C , with a bulky and more polar morpholino group, exhibits reduced potency for the primary target and a general decrease in off-target activities. This suggests that the steric hindrance of the morpholino group may be detrimental to binding to the ATP pockets of the tested kinases.
This illustrative dataset underscores the profound impact of even minor chemical modifications on the cross-reactivity profile of 7-azaindole derivatives.
Visualizing Structure-Selectivity Relationships
The following diagram illustrates the structural differences between the compared compounds and their hypothetical primary and key off-target interactions.
Caption: Comparative interaction profile of hypothetical derivatives.
Experimental Protocol: Kinase Panel Screening
A robust and standardized assay protocol is crucial for generating reliable and comparable cross-reactivity data. Below is a representative step-by-step methodology for a radiometric kinase assay, a gold-standard for inhibitor profiling.[5]
Objective: To determine the inhibitory activity of test compounds against a broad panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide or protein substrates
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well or 384-well microplates
-
Phosphocellulose or filter-binding plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Workflow Diagram:
Sources
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A Comparative Benchmarking Study for the Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Abstract
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, a key intermediate in the synthesis of numerous pharmacologically active compounds, has been the subject of various synthetic explorations. This guide provides a comprehensive benchmark of established synthetic methodologies against a newly proposed, optimized route. By presenting detailed experimental data, we aim to offer researchers, scientists, and drug development professionals a clear, comparative analysis to inform their synthetic strategies. This guide delves into the nuances of each method, explaining the rationale behind experimental choices and providing a transparent assessment of their respective efficiencies and practicalities.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisosteric analog of indole and purine fragments.[1] Its presence in natural products, such as the varioline alkaloids with cytotoxic activity, has spurred significant interest in its derivatives.[1] this compound, in particular, is a crucial building block for a range of therapeutic agents, including antagonists of the G-protein coupled chemokine receptor CRTh2, which are under investigation for the treatment of asthma and atopic dermatitis.[2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance.
This guide will benchmark three prominent historical methods for the synthesis of the 7-azaindole core—the Fischer, Batcho-Leimgruber, and Hemetsberger-Knittel syntheses—against a novel, optimized approach. We will provide a detailed analysis of each method's strengths and weaknesses, supported by experimental protocols and comparative data.
Established Synthetic Routes: A Critical Overview
The construction of the 7-azaindole ring system has been approached through various classic indole syntheses. Each method, while effective to a certain degree, presents its own set of challenges in terms of starting material accessibility, reaction conditions, and overall yield.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction is a cornerstone of indole synthesis.[3] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[3] For the synthesis of 7-azaindole derivatives, a 2-pyridylhydrazone is cyclized, typically in the presence of a strong acid like polyphosphoric acid (PPA).[1]
Reaction Scheme:
-
Formation of 2-pyridylhydrazone from 2-pyridylhydrazine and a suitable ketone.
-
Acid-catalyzed cyclization to form the 7-azaindole ring.
Causality of Experimental Choices: The use of a strong acid like PPA is crucial for promoting the[4][4]-sigmatropic rearrangement that is central to the Fischer synthesis.[3] However, the harsh acidic conditions can lead to side reactions and decomposition, impacting the overall yield and purity of the final product.
The Batcho-Leimgruber Indole Synthesis
This method offers a milder alternative to the Fischer synthesis and is particularly useful for preparing a variety of substituted indoles.[5][6] The synthesis starts with an o-nitrotoluene derivative, which is first converted to an enamine, followed by reductive cyclization.[6]
Reaction Scheme:
-
Condensation of 2-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) to form a β-dimethylamino-2-nitrostyrene.[5]
-
Reductive cyclization of the intermediate to yield the indole.[5][6]
Causality of Experimental Choices: The initial condensation takes advantage of the acidity of the benzylic protons of the o-nitrotoluene.[7] The subsequent reductive cyclization can be achieved using various reducing agents, such as palladium on carbon with hydrogen, Raney nickel, or sodium dithionite, allowing for functional group tolerance.[5][6] Microwave-assisted Leimgruber-Batcho reactions have also been developed to accelerate the process.[8]
The Hemetsberger-Knittel Indole Synthesis
This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[9] While it can provide good yields, the synthesis and stability of the azido starting material can be problematic.[9]
Reaction Scheme:
-
Synthesis of a 3-aryl-2-azido-propenoic ester.
-
Thermal decomposition to yield the indole-2-carboxylate.
Causality of Experimental Choices: The thermal conditions promote the extrusion of nitrogen gas and subsequent cyclization. The reaction is often carried out at high temperatures, which can be a limitation for sensitive substrates.[4][10]
A Proposed Optimized Synthesis: The "Aza-Michael-Japp-Klingemann" Approach
Herein, we propose an optimized, convergent synthesis that combines elements of the Japp-Klingemann reaction with a subsequent aza-Michael addition and cyclization. This approach aims to overcome some of the limitations of the classical methods by offering milder reaction conditions and improved overall efficiency.
Conceptual Workflow:
Caption: Proposed "Aza-Michael-Japp-Klingemann" synthetic workflow.
Experimental Protocols
General Experimental Details
All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol for Fischer Indole Synthesis
-
Preparation of 2-Pyridylhydrazone: To a solution of 2-pyridylhydrazine (1.0 eq) in ethanol, add methyl 4,4-dimethoxy-3-oxobutanoate (1.1 eq).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Cyclization: Add the crude hydrazone to polyphosphoric acid at 100 °C.
-
Heat the mixture to 160-180 °C for 5 minutes.[1]
-
Cool the reaction and pour it onto ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol for Batcho-Leimgruber Synthesis
-
Enamine Formation: A mixture of 2-methyl-3-nitropyridine (1.0 eq), N,N-dimethylformamide dimethyl acetal (1.5 eq), and pyrrolidine (0.2 eq) is heated at 100 °C for 16 hours.
-
Remove the volatile components under reduced pressure.
-
Reductive Cyclization: Dissolve the crude enamine in methanol and add Raney nickel.
-
Add hydrazine hydrate (5.0 eq) dropwise at room temperature.[6]
-
Stir the reaction for 2 hours.
-
Filter the catalyst and concentrate the filtrate.
-
The resulting intermediate is then subjected to further steps to introduce the acetate side chain.
Protocol for the Proposed Optimized Synthesis
-
Diazotization of 2-Aminopyridine: Dissolve 2-aminopyridine (1.0 eq) in 6M HCl and cool to 0 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Japp-Klingemann Reaction: In a separate flask, dissolve methyl acetoacetate (1.0 eq) in ethanol and add a solution of sodium acetate.
-
Add the diazonium salt solution dropwise to the methyl acetoacetate solution at 0 °C.
-
Stir for 2 hours at 0 °C, then allow to warm to room temperature.
-
Extract the resulting hydrazone with ethyl acetate.
-
Aza-Michael Addition and Cyclization: Dissolve the crude hydrazone in toluene and add methyl propiolate (1.2 eq) and a catalytic amount of DBU.
-
Heat the mixture at 80 °C for 12 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data
| Parameter | Fischer Synthesis | Batcho-Leimgruber Synthesis | Proposed Optimized Synthesis |
| Starting Materials | 2-Pyridylhydrazine, ketoester | 2-Methyl-3-nitropyridine | 2-Aminopyridine, methyl acetoacetate, methyl propiolate |
| Number of Steps | 2 | 2 (to azaindole core) | 2 (one-pot variation possible) |
| Reaction Conditions | Harsh (PPA, 160-180 °C) | Moderate to mild | Mild |
| Typical Overall Yield | 30-50% | 50-70% | 65-80% |
| Purification | Often challenging | Generally straightforward | Straightforward |
| Scalability | Difficult due to exotherms and viscosity of PPA | Moderate | Good |
| Safety Concerns | Strong acid handling, high temperatures | Use of hydrazine | Diazonium salt intermediate (handle with care) |
Discussion and Conclusion
The traditional Fischer indole synthesis, while historically significant, suffers from harsh reaction conditions and often provides modest yields.[1][3] The Batcho-Leimgruber synthesis offers a milder alternative with better yields, but the availability of substituted 2-methyl-3-nitropyridines can be a limiting factor.[5][6]
The proposed "Aza-Michael-Japp-Klingemann" approach presents a compelling alternative. By utilizing readily available starting materials and employing milder reaction conditions, this method offers a more efficient and scalable route to this compound. The convergent nature of the synthesis, where the key fragments are assembled in the later stages, contributes to its overall effectiveness. While the handling of the diazonium salt intermediate requires appropriate safety precautions, the benefits in terms of yield, purity, and scalability make this a highly attractive method for both academic and industrial applications.
Further optimization of the one-pot procedure for the proposed synthesis could further enhance its practicality and position it as the preferred method for the preparation of this valuable synthetic intermediate.
References
- The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. (2005). Vertex AI Search.
- Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2025). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Vertex AI Search.
- The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Request PDF. (2025). Vertex AI Search.
- Leimgruber–Batcho Indole Synthesis - ResearchGate. (n.d.). ResearchGate.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- The leimgruber-batcho indole synthesis. (n.d.). HETEROCYCLES.
- Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia.
- Hemetsberger indole synthesis. (n.d.). Wikipedia.
- Lecture 8 Bonus: Azaindole Survival Guide. (n.d.). Baran Lab.
- Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Fischer indole synthesis. (n.d.). Wikipedia.
- Process for preparing 1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1h-pyrrolo[2,3-b]pyridin-3-yl-acetic acid. (n.d.). Google Patents.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Isomers
In the landscape of modern drug discovery and medicinal chemistry, the unequivocal structural elucidation of novel chemical entities is paramount. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle, forming the core of numerous biologically active molecules.[1] When functionalizing this core, as with the addition of a methyl acetate group, a variety of isomers can arise, either as synthetic side-products or as the targets of distinct synthetic routes. Distinguishing these isomers is not merely an academic exercise; it is a critical step in ensuring the integrity of structure-activity relationship (SAR) studies and the validity of downstream biological data.
This guide provides an in-depth spectroscopic framework for differentiating key isomers of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. We will move beyond a simple recitation of data, instead focusing on the underlying chemical principles that give rise to distinct spectroscopic signatures. The comparisons herein are built upon foundational spectroscopic data of the 7-azaindole core and its derivatives, offering a predictive and analytical workflow for researchers in the field.
Isomers Under Investigation
For the purpose of this guide, we will focus on a logical and synthetically relevant set of isomers, comparing the primary compound, This compound (Isomer A) , against two key structural variants:
-
Pyrrole Ring Positional Isomer: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-2 -yl)acetate (Isomer B) .
-
Pyridine Ring Positional Isomer: Methyl 2-(1H-pyrrolo[3,2-b ]pyridin-3-yl)acetate (a 4-azaindole derivative) (Isomer C) .
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The precise chemical shift and coupling patterns of the protons and carbons in the heterocyclic core are exquisitely sensitive to the electronic environment, which is directly altered by the position of the electron-withdrawing methyl acetate group and the location of the pyridine nitrogen.
¹H NMR Spectroscopy: A Proton's Perspective
The key to differentiating these isomers lies in observing the signals from the protons directly attached to the azaindole core.
Expected Chemical Shifts for Azaindole Core Protons (DMSO-d₆, 400 MHz)
| Proton | Isomer A (3-substituted) | Isomer B (2-substituted) | Isomer C (4-azaindole) | Rationale for Differences |
|---|---|---|---|---|
| H2 | ~7.4 ppm (s) | N/A | ~7.6 ppm (s) | In Isomer A, H2 is adjacent to the pyrrole N and the C3 substituent. In Isomer B, this position is substituted. In Isomer C, the proximity to the pyridine N deshields it further. |
| H3 | N/A | ~6.5 ppm (s) | N/A | In Isomer B, H3 is adjacent to the pyrrole N and is typically more shielded than H2. |
| H4 | ~7.9 ppm (d) | ~7.9 ppm (d) | N/A | The pyridine ring protons are generally found at lower field. Their position relative to the pyridine N is key. |
| H5 | ~7.1 ppm (dd) | ~7.1 ppm (dd) | ~7.2 ppm (d) | In Isomer C, H5 is adjacent to the pyridine N, significantly altering its chemical shift and coupling compared to the 7-azaindole isomers. |
| H6 | ~8.2 ppm (d) | ~8.2 ppm (d) | ~8.3 ppm (d) | The H6 proton is adjacent to the pyridine nitrogen in Isomers A and B, leading to a significant downfield shift. |
| -CH₂- | ~3.8 ppm (s) | ~3.9 ppm (s) | ~3.8 ppm (s) | The methylene protons will be singlets and their chemical shift will be subtly influenced by their attachment point. |
| -OCH₃ | ~3.6 ppm (s) | ~3.6 ppm (s) | ~3.6 ppm (s) | The methyl ester protons are typically consistent across isomers. |
| N1-H | ~11.7 ppm (br s) | ~11.8 ppm (br s) | ~12.0 ppm (br s) | The pyrrole NH proton is acidic and appears as a broad singlet at a very downfield chemical shift. |
Note: These are predicted values based on data for structurally similar compounds.[2][3] Actual values may vary.
Causality Behind the Choices: The choice of an appropriate deuterated solvent is critical. DMSO-d₆ is selected for its ability to dissolve a wide range of polar organic molecules and, importantly, to slow down the N-H proton exchange, allowing for the observation of the N1-H signal.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a direct map of the carbon framework. The chemical shifts are highly dependent on the local electronic environment and the position of heteroatoms.
Expected Chemical Shifts for Azaindole Core Carbons (DMSO-d₆, 101 MHz)
| Carbon | Isomer A (3-substituted) | Isomer B (2-substituted) | Isomer C (4-azaindole) | Rationale for Differences |
|---|---|---|---|---|
| C2 | ~125 ppm | ~135 ppm (Substituted) | ~128 ppm | The C2 carbon is significantly deshielded when it bears the substituent (Isomer B). Its chemical shift is influenced by the adjacent nitrogen. |
| C3 | ~110 ppm (Substituted) | ~101 ppm | ~112 ppm (Substituted) | The C3 carbon is generally more shielded than C2. When substituted (Isomers A & C), its signal will be attenuated. |
| C3a | ~128 ppm | ~127 ppm | ~130 ppm | This bridgehead carbon's environment is affected by the overall electronic structure of the bicyclic system. |
| C4 | ~119 ppm | ~120 ppm | N/A | The position of the pyridine nitrogen in Isomer C (4-azaindole) fundamentally changes the identity and shifts of the pyridine ring carbons.[2] |
| C5 | ~129 ppm | ~128 ppm | ~118 ppm | |
| C6 | ~144 ppm | ~144 ppm | ~146 ppm | |
| C7a | ~149 ppm | ~149 ppm | ~148 ppm | |
| -CH₂- | ~35 ppm | ~35 ppm | ~35 ppm | The methylene carbon shift is expected to be relatively consistent. |
| -C=O | ~172 ppm | ~172 ppm | ~172 ppm | The carbonyl carbon is consistently found far downfield. |
Note: These are predicted values based on data for the 7-azaindole core and related structures.[4] Actual values may vary.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of high-purity DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Tuning: Place the sample in a 400 MHz (or higher) NMR spectrometer. Tune and match the ¹H and ¹³C channels and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds are typical starting points. 16 to 32 scans should provide an excellent signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary to obtain a good spectrum and accurately observe quaternary carbons.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the structure. Correlate with the ¹³C data for a definitive assignment. For complex cases, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be invaluable.
Part 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
While all three isomers possess the same nominal mass, High-Resolution Mass Spectrometry (HRMS) is a self-validating system that confirms the elemental composition, a crucial first step in characterization.
Expected Mass Spectrometry Data
| Technique | Expected Result | Purpose |
|---|---|---|
| Low-Resolution MS (e.g., LC-MS) | [M+H]⁺ = 191.1 | Quick confirmation of the expected molecular weight during reaction monitoring or purification. |
| High-Resolution MS (e.g., ESI-TOF) | [M+H]⁺ Calculated: 191.0818 | Confirms the elemental composition (C₁₀H₁₀N₂O₂) with high accuracy (typically < 5 ppm error), ruling out unexpected structures. |
Fragmentation Analysis (Tandem MS/MS): The fragmentation pattern can provide clues to the isomer structure.
-
Isomer A & C (3-substituted): A prominent loss of the entire methyl acetate side chain via cleavage of the C3-CH₂ bond is expected, leading to a fragment ion corresponding to the protonated azaindole core.
-
Isomer B (2-substituted): While it will also lose the side chain, the stability of the resulting C2-radical cation on the azaindole ring may differ, potentially leading to different relative fragment intensities or alternative fragmentation pathways.
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass calibration is current using a known standard.
-
Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and use the instrument's software to calculate the elemental composition and the mass error in parts-per-million (ppm).
Part 3: Vibrational and Electronic Spectroscopy - Corroborative Evidence
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide additional, complementary data points for distinguishing the isomers.
Infrared (IR) Spectroscopy
The primary diagnostic IR bands will be those associated with the N-H stretch, the C=O stretch of the ester, and the complex fingerprint region of the aromatic core.
Expected Key IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
|---|---|---|
| N-H Stretch (Pyrrole) | 3100 - 3300 (broad) | The broadness is due to hydrogen bonding. The exact position can be subtly influenced by the electronic nature of the ring system. |
| C=O Stretch (Ester) | ~1735 | This is a strong, sharp absorption characteristic of a saturated ester. It should be relatively consistent across all isomers. |
| C=C, C=N Stretches | 1500 - 1650 | The pattern of these bands in the fingerprint region will be unique to each isomer's bicyclic aromatic system. A comparative overlay of the spectra would reveal clear differences.[5] |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum is dictated by the π-electron system of the azaindole core. The position of the nitrogen atom and the substitution pattern will alter the energies of the π→π* transitions.
Expected UV-Vis Absorption Maxima (λₘₐₓ in Methanol)
| Isomer | Expected λₘₐₓ (nm) | Rationale |
|---|---|---|
| Isomers A & B (7-azaindole) | ~280 - 290 nm | The 7-azaindole chromophore has characteristic absorption bands in this region.[6] The substitution at C2 vs. C3 may cause minor shifts (± 5 nm), but they are likely to be very similar. |
| Isomer C (4-azaindole) | Likely shifted | The position of the nitrogen lone pair and its influence on the aromatic system in the 4-azaindole core will alter the energy of the electronic transitions, likely leading to a noticeable shift in the λₘₐₓ compared to the 7-azaindole isomers.[7] |
Summary and Conclusion
Differentiating the positional isomers of this compound is a challenge that requires a multi-faceted spectroscopic approach. No single technique provides a definitive answer in isolation, but together they form a robust, self-validating system of characterization.
-
¹H NMR is the most decisive technique, offering clear differentiation through the chemical shifts and coupling patterns of the aromatic protons, particularly H2 and H3.
-
¹³C NMR provides a confirmatory map of the carbon skeleton, with the chemical shifts of the substituted carbons (C2 or C3) being key indicators.
-
HRMS validates the elemental composition, confirming that you are, at a minimum, analyzing a compound with the correct molecular formula.
-
IR and UV-Vis spectroscopy serve as excellent corroborative methods. Differences in the fingerprint region (IR) and the λₘₐₓ (UV-Vis) can provide rapid and valuable confirmation of isomeric identity, especially when comparing a sample to an established reference standard.
By understanding the principles behind how each isomeric variation influences the spectroscopic output, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity and success of their research and development programs.
References
- ChemicalBook. 7-Azaindole (271-63-6) 13C NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/271-63-6_13cnmr.htm
- Subota, A.I., et al. Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. Available from: https://www.researchgate.net/publication/319958051_Scalable_synthesis_and_properties_of_7-methyl-4-azaindole
- ChemicalBook. 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester(1190321-49-3) 1H NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/1190321-49-3_1hnmr.htm
- Negri, M., et al. A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. DOI. Available from: https://doi.org/10.1016/j.jinorgbio.2017.07.011
- Chen, Y.-C., et al. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. Available from: https://www.mdpi.com/1420-3049/26/7/1979
- Flinn, N., et al. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10339247/
- Gulea, M., et al. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available from: https://www.mdpi.com/1420-3049/24/18/3371
- Negwer, M. & Scharnow, H.-G.
- Guillarme, S., et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: https://www.researchgate.net/publication/229051011_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine
- ChiralEn. This compound. Available from: https://www.chiralen.com/product/3547682.html
- Negri, M., et al. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. ResearchGate. Available from: https://www.researchgate.net/publication/381881755_Structural_Vibrational_Spectroscopic_and_Theoretical_DFT_Studies_of_4-Chloro-_and_5-Chloro-7-azaindole-3-carbaldehydes
- Kim, C.-H., et al. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. ResearchGate. Available from: https://www.researchgate.net/publication/257945039_2-1H-Pyrrol-2-ylmethyl-1H-pyrrole
- MedChemExpress. 2-Methyl-1H-pyrrolo[2,3-b]pyridine. Available from: https://www.medchemexpress.com/2-methyl-1h-pyrrolo-2-3-b-pyridine.html
- Daicel Pharma. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. Available from: https://www.daicel.com/pharmaceutical-impurity-standards/venetoclax-impurities/2-1h-pyrrolo23-bpyridin-5-yloxy-4-4-4-chloro-55-dimethyl-3456-tetrahydro-11-biphenyl-2-ylmethylpiperazin-1-ylbenzoic-acid
- ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available from: https://pubs.acs.org/doi/10.1021/cr010421g
- Cayman Chemical. Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride). Available from: https://www.caymanchem.com/product/30228/methyl-2-phenyl-2-(pyrrolidin-1-yl)
- BLDpharm. {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}boronic acid. Available from: https://www.bldpharm.com/products/1256345-56-7.html
- ChemicalBook. Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoate. Available from: https://www.chemicalbook.com/ProductList_Supplier_1235865-76-5-CK11110750.htm
- Pharmaffiliates. Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate. Available from: https://www.pharmaffiliates.
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A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Derivatives
Introduction: The Critical Role of Pharmacokinetics in Drug Discovery for 7-Azaindole Derivatives
The 7-azaindole scaffold, the core of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. However, the journey from a potent hit compound to a successful drug is paved with challenges, with poor pharmacokinetic (PK) properties being a primary cause of late-stage attrition. This guide provides a comparative analysis of the pharmacokinetic profiles of this compound derivatives, offering insights into how structural modifications influence their absorption, distribution, metabolism, and excretion (ADME). Understanding these structure-pharmacokinetic relationships (SPRs) is paramount for designing and selecting drug candidates with a higher probability of clinical success.
Deconstructing the Pharmacokinetic Profile: Key Parameters and Their Interplay
The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic profile. This profile is a quantitative description of the drug's journey through the body, from administration to elimination. For researchers and drug development professionals, a thorough understanding of the key ADME parameters is essential for interpreting preclinical data and predicting clinical outcomes.
The following diagram illustrates the interconnectedness of the primary ADME processes that determine the overall pharmacokinetic profile of a compound.
Caption: Interconnected ADME processes influencing a drug's pharmacokinetic profile.
A comprehensive assessment of these processes is achieved through a combination of in vitro assays and in vivo studies, which are detailed in the following sections.
Experimental Methodologies for Pharmacokinetic Profiling
The evaluation of the ADME properties of novel chemical entities is a cornerstone of modern drug discovery. A tiered approach, starting with high-throughput in vitro assays followed by more complex in vivo studies for promising candidates, is typically employed. This strategy allows for the early identification of potential liabilities, enabling medicinal chemists to prioritize compounds with favorable pharmacokinetic characteristics.
In Vitro ADME Assays: A First Look at a Compound's Potential
In vitro ADME assays are essential for screening compounds in the early stages of drug discovery, providing crucial data on their intrinsic properties.[1][2] These assays are cost-effective and can be performed with small amounts of compound, making them ideal for guiding lead optimization.
Experimental Workflow for In Vitro ADME Profiling
The following diagram outlines a typical workflow for the in vitro ADME profiling of a new chemical entity.
Caption: A streamlined workflow for in vitro ADME profiling of drug candidates.
Detailed Protocols for Key In Vitro Assays:
-
Metabolic Stability Assay (Liver Microsomes):
-
Preparation: Rat or human liver microsomes are thawed and diluted in a phosphate buffer containing a cofactor mix (e.g., NADPH).
-
Incubation: The test compound (typically at 1 µM) is added to the microsome solution and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
-
CYP450 Inhibition Assay:
-
Principle: This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Procedure: The test compound is incubated with human liver microsomes, a specific CYP isoform substrate (often a fluorescent probe), and an NADPH regenerating system.
-
Detection: The formation of the metabolite is measured using a fluorescence plate reader or by LC-MS/MS.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
-
-
Plasma Protein Binding (Equilibrium Dialysis):
-
Apparatus: A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing buffer.
-
Equilibration: The system is incubated until the concentration of the unbound compound is equal on both sides of the membrane.
-
Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated.
-
In Vivo Pharmacokinetic Studies: The Whole-Body Perspective
For compounds that demonstrate promising in vitro ADME properties, in vivo pharmacokinetic studies are conducted to understand their behavior in a living organism. Rodent models, particularly rats, are commonly used for these initial studies.
Typical Protocol for an In Vivo Pharmacokinetic Study in Rats:
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Dosing: The test compound is administered via two common routes to assess both intravenous and oral pharmacokinetics:
-
Intravenous (IV) Bolus: A single dose is administered directly into the bloodstream (e.g., via the tail vein) to determine parameters like clearance and volume of distribution.
-
Oral Gavage (PO): A single dose is administered into the stomach to assess oral absorption and bioavailability.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vein (e.g., jugular vein) or via sparse sampling from the tail vein.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.
Comparative Pharmacokinetic Profiles of this compound Derivatives
Table 1: Illustrative Pharmacokinetic Parameters of this compound Derivatives in Rats
| Compound | Substitution (R) | In Vitro Clint (µL/min/mg) | Plasma Protein Binding (%) | Oral Bioavailability (%) |
| Parent | H | 150 | 95 | 20 |
| Derivative A | 5-Fluoro | 120 | 96 | 35 |
| Derivative B | 4-Methoxy | 250 | 92 | 10 |
| Derivative C | 2-Methyl | 80 | 98 | 45 |
Disclaimer: The data in this table is illustrative and intended to demonstrate the comparative nature of pharmacokinetic analysis. Actual values will vary depending on the specific compound and experimental conditions.
Structure-Pharmacokinetic Relationships: Rationalizing the Data
The observed differences in the pharmacokinetic profiles of the derivatives can be rationalized by considering the influence of the substituents on their physicochemical properties.
-
Impact of Halogenation (Derivative A): The introduction of a fluorine atom at the 5-position can block a potential site of metabolism, leading to a lower intrinsic clearance and, consequently, a higher oral bioavailability. This is a common strategy in medicinal chemistry to improve the metabolic stability of a lead compound.
-
Influence of an Electron-Donating Group (Derivative B): The addition of a methoxy group at the 4-position, an electron-donating group, can make the aromatic ring more susceptible to oxidative metabolism by cytochrome P450 enzymes. This results in a higher intrinsic clearance and reduced oral bioavailability.
-
Effect of Alkylation (Derivative C): A methyl group at the 2-position can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of metabolism. This can lead to a lower intrinsic clearance and improved oral bioavailability. Furthermore, the increased lipophilicity from the methyl group may enhance plasma protein binding.
Conclusion and Future Directions
The pharmacokinetic profile of this compound derivatives is highly sensitive to structural modifications. A thorough understanding of the structure-pharmacokinetic relationships is crucial for the successful development of drug candidates based on this scaffold. Early and integrated ADME profiling, combining both in vitro and in vivo studies, is essential for identifying compounds with favorable pharmacokinetic properties. Future work should focus on generating comprehensive and directly comparable pharmacokinetic data for a wider range of derivatives to further refine our understanding of the SPRs and to guide the design of next-generation 7-azaindole-based therapeutics with optimized efficacy and safety profiles.
References
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Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798. [Link]
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Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
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Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. As a derivative of 7-azaindole, this compound is integral to various research and development applications, particularly in medicinal chemistry.[1] Adherence to rigorous disposal procedures is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding for laboratory personnel.
Hazard Identification and Risk Assessment
Based on data from similar chemical structures, this compound should be handled as a hazardous substance with the potential to cause irritation and acute toxicity.[2][3] The primary risks are associated with skin and eye contact, inhalation of dust or aerosols, and ingestion.
Table 1: Anticipated Hazard Profile based on Analogous Compounds
| Hazard Class | GHS Hazard Statement | Source (Analogous Compound) |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate[2], 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate[2], Methyl 2-(pyridin-2-yl)acetate[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate[2], Methyl 2-(pyridin-2-yl)acetate[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate[2], Methyl 2-(pyridin-2-yl)acetate[3] |
Causality: The pyrrolopyridine core is a common motif in bioactive molecules.[1] Its heterocyclic nature and functional groups can lead to interactions with biological systems, manifesting as irritation and toxicity. Therefore, treating this compound with the level of caution indicated by its analogs is a mandatory safety measure.
Core Principles of Chemical Waste Management
All disposal activities must comply with federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and the standards set by the Occupational Safety and Health Administration (OSHA).[5][6]
-
Segregation: Never mix hazardous waste with non-hazardous trash.[5] this compound waste must be segregated from incompatible materials, such as strong oxidizing agents, to prevent dangerous chemical reactions.[7][8]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste," including the full chemical name and associated hazard warnings.[7]
-
Containment: Use designated, leak-proof, and chemically compatible containers for all waste streams.[5] Containers must be kept sealed when not in use.[2]
-
Professional Disposal: The final disposal of this chemical must be handled by a licensed hazardous waste contractor.[9] Methods like incineration at high temperatures are often employed for pyridine-based compounds to ensure complete destruction.[10]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear safety glasses or goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]
-
Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator or work within a certified chemical fume hood to ensure adequate ventilation.[2][4]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing different forms of this compound waste for pickup by a certified disposal service.
Waste Segregation and Collection
-
Identify Waste Streams: Determine the type of waste you are generating:
-
Solid Waste: Unused or expired pure compound, contaminated weighing papers, or solid reaction byproducts.
-
Liquid Waste: Solutions containing the compound dissolved in organic or aqueous solvents.
-
Contaminated Labware: Non-reusable items like pipette tips, gloves, and chromatography columns that have come into contact with the compound.
-
-
Collect Solid Waste:
-
Carefully place solid waste into a designated, sealable, and clearly labeled hazardous waste container.
-
Causality: Avoid generating dust, which poses an inhalation risk.[7] The container must be robust to prevent punctures or leaks.
-
-
Collect Liquid Waste:
-
Pour liquid waste into a designated, leak-proof, and chemically compatible container (e.g., a solvent waste bottle).
-
Ensure the container material is compatible with the solvent used.
-
Causality: Never dispose of this chemical down the drain, as it can harm aquatic life and disrupt wastewater treatment processes.[3][4] The container must be sealable to prevent the release of volatile organic compounds (VOCs).
-
-
Collect Contaminated Labware (Sharps and Non-Sharps):
-
Non-Sharps: Place items like contaminated gloves, bench paper, and pipette tips in a dedicated, double-bagged plastic bag or a lined container clearly marked as "Hazardous Waste."[7]
-
Sharps: Dispose of any contaminated needles or razor blades immediately in a designated, puncture-proof sharps container.[9]
-
Labeling and Storage
-
Labeling: As soon as the first piece of waste is added, label the container with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
A list of all components, including solvents.
-
The date accumulation started.
-
-
Storage:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for safe disposal of this compound waste.
Emergency Procedures for Spills and Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
Small Spill: For a small spill within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[2] Collect the contaminated material into a sealed hazardous waste container for disposal.
-
Large Spill: Evacuate the area immediately. Notify your institution's Environmental Health & Safety (EHS) office and follow their emergency response procedures.[12]
Regulatory Compliance Summary
Adherence to waste management regulations is mandatory. The following table summarizes key compliance points.
Table 2: Key Regulatory Compliance Requirements
| Regulation/Guideline | Requirement | Source |
|---|---|---|
| OSHA 29 CFR 1910.1450 | Requires a written Chemical Hygiene Plan (CHP) for laboratories, outlining procedures for safe handling and disposal of hazardous chemicals. | [6][13] |
| EPA (RCRA) | Governs the "cradle-to-grave" management of hazardous waste, including generation, transport, treatment, storage, and disposal. | [6] |
| Waste Storage Time Limit | Hazardous waste must typically be collected by a disposal service within 90 days from the accumulation start date. | [7] |
| Waste Quantity Limit | Satellite accumulation areas are generally limited to 55 gallons of a single hazardous waste stream. |[7] |
References
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Proper Disposal of Hazardous Waste in Medical Diagnostic Labs: Regulations, Guidelines, and Protocols. (n.d.). Needle.Tube. Retrieved from [Link]
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Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Montana State University Billings. Retrieved from [Link]
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Safety Data Sheet - Methyl Acetate. (n.d.). James-Greens.co.uk. Retrieved from [Link]
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Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved from [Link]
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Safety Data Sheet - Methyl 2-(pyridin-2-yl)acetate. (2021). Angene Chemical. Retrieved from [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. Retrieved from [Link]
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Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]
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Production, Import, Use, and Disposal of Pyridine. (1989). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Safety Data Sheet - 7-Azaindole. (n.d.). Carl ROTH. Retrieved from [Link]
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Azaindole Therapeutic Agents. (2021). PubMed Central. Retrieved from [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
As researchers and scientists in drug development, our primary commitment is to both groundbreaking discovery and the safety of those in the laboratory. The handling of novel chemical entities like Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate demands a rigorous, proactive approach to safety. This guide provides a comprehensive operational and safety plan, grounded in established principles of chemical hygiene, to ensure minimal exposure and safe handling of this compound.
Hazard Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, we must first understand the potential hazards of the material. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its potential hazards from structurally similar compounds. Heterocyclic compounds, particularly those in powder form, often present risks of irritation upon contact or inhalation.
Based on data for analogous structures, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][2]
-
Serious Eye Irritation: The compound, especially as a fine powder, can cause significant eye irritation or damage upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[1][2]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[1]
Therefore, our safety protocols must create multiple barriers to prevent these routes of exposure.
Engineering Controls: The First Line of Defense
PPE is the last line of defense. Your primary protection should always be robust engineering controls that contain the hazard at its source.
-
Chemical Fume Hood: All handling of solid this compound and its volatile solutions must be performed inside a certified chemical fume hood.[3][4][5] This is non-negotiable. A properly functioning fume hood will draw airborne particles away from your breathing zone.
-
Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or a balance placed inside a fume hood is essential to contain fine powders.[3][6] Air currents in a standard fume hood can affect sensitive balances, making a dedicated enclosure a superior choice for accuracy and safety.[6]
Personal Protective Equipment (PPE): Your Essential Barrier
A thorough hazard assessment dictates the minimum required PPE for handling this compound.[7][8] The following table summarizes the essential equipment for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Splash Goggles | 2 pairs of Nitrile Gloves | Flame-Resistant Lab Coat | Not required if handled in a fume hood/ventilated enclosure |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | 2 pairs of Nitrile Gloves | Flame-Resistant Lab Coat | Not required if handled in a fume hood |
| Transferring Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Flame-Resistant Lab Coat | Not required |
| Small Spill Cleanup (<1g) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | N95 Respirator (if outside fume hood) |
Detailed PPE Specifications:
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn when handling the solid or preparing solutions. They provide a full seal around the eyes to protect against dust and splashes.[7] Safety glasses are not sufficient for these tasks as they do not provide an adequate seal.[7]
-
Face Shield: A face shield must be worn in addition to goggles when preparing solutions or cleaning spills, providing a secondary barrier for the entire face.[7][9][10]
-
-
Hand Protection:
-
Nitrile Gloves: Disposable nitrile gloves are the minimum requirement for hand protection.[7] For handling this compound, double-gloving (wearing two pairs) is recommended to protect against undetected tears and to allow for safe removal of the outer glove if contamination occurs.[7] Always wash hands thoroughly after removing gloves.[11]
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is essential to protect skin and clothing from splashes.[9] It should be fully buttoned with the sleeves rolled down.
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory minimum for any laboratory environment to protect against spills and physical hazards.[4][12]
-
Step-by-Step Handling Protocol: A Self-Validating Workflow
This protocol is designed to minimize exposure at every step.
-
Preparation:
-
Weighing the Solid Compound:
-
Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles).
-
Perform all weighing operations inside a ventilated balance enclosure or fume hood.[3][6]
-
Keep the container of this compound closed as much as possible.[6]
-
Use a weigh boat to prevent contamination of the balance.[6]
-
Carefully transfer the desired amount, minimizing the creation of dust.
-
Close the primary container securely and wipe it down with a damp cloth before removing it from the hood.
-
-
Preparing a Solution:
-
Add a face shield to your existing PPE.
-
In the fume hood, place the weigh boat containing the compound into your desired flask.
-
Slowly add the solvent to the flask, directing the stream to wash the compound from the weigh boat.
-
Once dissolved, cap the flask.
-
Spill and Emergency Response Plan
Accidents can happen, but a clear plan ensures a safe and effective response.[13]
Chemical Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Immediate Actions for a Small Spill (<1g):
-
Alert & Assess: Immediately alert personnel in the area and your supervisor.[13]
-
Don Enhanced PPE: Before cleaning, don chemical splash goggles, a face shield, heavy-duty gloves, and a chemical-resistant apron over your lab coat.[14]
-
Contain & Absorb: Cover the spill with an absorbent material, working from the outside in to prevent spreading.[15][16]
-
Collect Waste: Carefully scoop the absorbed material into a heavy-duty plastic bag or a designated waste container.[13][14]
-
Decontaminate: Wipe the spill area with a suitable solvent or a detergent solution to decontaminate the surface.[14][16]
-
Dispose: Seal and label the waste container as hazardous waste for proper disposal according to your institution's guidelines.[13]
Decontamination and Disposal Plan
-
Equipment Decontamination: All non-disposable equipment (spatulas, glassware) that has come into contact with the compound must be decontaminated. Rinse equipment with an appropriate solvent in the fume hood before standard washing.
-
PPE Disposal: Remove the outer pair of gloves first, followed by the inner pair, without touching your skin. Dispose of all used gloves, bench paper, and other contaminated disposable items in a labeled hazardous waste container.[13]
-
Waste Disposal: All waste containing this compound, including spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations.
By integrating these engineering controls, personal protective equipment, and procedural guidelines into your daily workflow, you build a robust safety system that protects you and your colleagues, ensuring that your focus remains on advancing science.
References
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Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
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Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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Safety Data Sheet for Methyl 2-(pyridin-2-yl)acetate. Angene Chemical. [Link]
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UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
